molecular formula C8H15NO B12274712 (5S)-1-azabicyclo[3.3.1]nonan-3-ol

(5S)-1-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B12274712
M. Wt: 141.21 g/mol
InChI Key: DRLCBKGAHHDWTQ-JAMMHHFISA-N
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Description

(5S)-1-azabicyclo[3.3.1]nonan-3-ol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5S)-1-azabicyclo[3.3.1]nonan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5S)-1-azabicyclo[3.3.1]nonan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(5S)-1-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C8H15NO/c10-8-4-7-2-1-3-9(5-7)6-8/h7-8,10H,1-6H2/t7-,8?/m0/s1

InChI Key

DRLCBKGAHHDWTQ-JAMMHHFISA-N

Isomeric SMILES

C1C[C@H]2CC(CN(C1)C2)O

Canonical SMILES

C1CC2CC(CN(C1)C2)O

Origin of Product

United States
Foundational & Exploratory

Technical Monograph: (5S)-1-Azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals focusing on the bicyclic scaffold (5S)-1-azabicyclo[3.3.1]nonan-3-ol .

Structural Class: Bicyclic Amine / Homo-Quinuclidine Analog Primary Application: Chiral Scaffold for nAChR and Muscarinic Receptor Ligands

Executive Summary & Structural Logic

The 1-azabicyclo[3.3.1]nonane system represents a homolog of the widely utilized quinuclidine (1-azabicyclo[2.2.2]octane) scaffold. While quinuclidines are ubiquitous in medicinal chemistry (e.g., Solifenacin, Palonosetron), the [3.3.1] nonane system offers unique steric bulk and conformational flexibility that can modulate receptor subtype selectivity, particularly within the Nicotinic Acetylcholine Receptor (nAChR) and Sigma receptor families.

The specific isomer (5S)-1-azabicyclo[3.3.1]nonan-3-ol is a chiral building block. Unlike the unsubstituted parent 1-azabicyclo[3.3.1]nonane—which possesses a plane of symmetry—the introduction of a hydroxyl group at the C3 position desymmetrizes the molecule. This renders the bridgehead carbons (C1 and C5) chiral. The (5S) designation strictly defines the absolute configuration of the carbon bridgehead, a critical parameter for stereospecific drug-target interactions.

Stereochemical Definition

The chirality of this molecule is non-trivial due to its bicyclic nature.

  • Bridgehead C1 (Nitrogen): Technically chiral but undergoes pyramidal inversion unless geometrically constrained; however, in this rigid bicycle, the geometry is fixed.

  • Bridgehead C5 (Carbon): The (5S) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority of the three paths diverging from C5.

    • Path 1: Towards C4-C3(OH)-C2-N (Functionalized bridge).

    • Path 2: Towards C6-C7-C8-N (Unsubstituted bridge).

    • Path 3: Towards C9-N (Methylene bridge).

  • C3 (Carbinol): The hydroxyl group creates a second chiral center. Depending on the reduction method, the alcohol can be exo or endo (syn/anti) relative to the nitrogen bridge.

Synthesis & Fabrication Protocols

The synthesis of (5S)-1-azabicyclo[3.3.1]nonan-3-ol generally proceeds via the ketone intermediate, 1-azabicyclo[3.3.1]nonan-3-one . Since the primary cyclization routes yield racemic mixtures, a resolution step is mandatory to isolate the (5S) enantiomer.

Workflow Diagram: Synthesis & Resolution

The following logic flow details the construction of the bicyclic core followed by optical resolution.

SynthesisWorkflow Start Starting Material: Ethyl nipecotate (Piperidine-3-carboxylate) Step1 Step 1: N-Alkylation Reagent: Ethyl acrylate / Michael Addition Product: Diester Intermediate Start->Step1 Step2 Step 2: Dieckmann Condensation Reagent: NaH or KOtBu, Toluene Product: Bicyclic Beta-Keto Ester Step1->Step2 Cyclization Step3 Step 3: Decarboxylation Reagent: HCl (aq), Reflux Product: (±)-1-Azabicyclo[3.3.1]nonan-3-one Step2->Step3 -CO2 Step4 Step 4: Optical Resolution Reagent: (+)-Dibenzoyl-D-tartaric acid Process: Crystallization Step3->Step4 Chiral Separation Step5 Step 5: Stereoselective Reduction Reagent: L-Selectride (for Endo) or NaBH4 (Mixture) Target: (5S)-1-azabicyclo[3.3.1]nonan-3-ol Step4->Step5 Reduction

Figure 1: Synthetic pathway from piperidine precursors to the chiral bicyclic alcohol.

Detailed Experimental Protocol

Objective: Synthesis of (5S)-enriched 1-azabicyclo[3.3.1]nonan-3-ol.

Phase A: Assembly of the [3.3.1] Core (Racemic)
  • Michael Addition: React ethyl nipecotate (1.0 eq) with ethyl acrylate (1.2 eq) in ethanol under reflux for 24 hours. Concentrate to yield the N-substituted diester.

  • Dieckmann Cyclization:

    • Suspend Potassium tert-butoxide (1.5 eq) in anhydrous toluene.

    • Add the diester dropwise at 0°C.

    • Heat to reflux for 6 hours. The solution will darken as the enolate forms.

    • Critical Control Point: Ensure strictly anhydrous conditions to prevent ester hydrolysis prior to cyclization.

  • Decarboxylation: Treat the crude beta-keto ester with 6M HCl under vigorous reflux for 12 hours. Neutralize with NaOH and extract with chloroform.

    • Result: (±)-1-azabicyclo[3.3.1]nonan-3-one (CAS 29170-80-7).[1]

Phase B: Optical Resolution (Isolation of 5S)

Because the ketone is a basic amine, it can be resolved via diastereomeric salt formation.

  • Dissolve (±)-ketone in hot acetone or methanol.

  • Add 1.0 equivalent of (+)-Dibenzoyl-D-tartaric acid .

  • Allow slow crystallization at 4°C for 48 hours.

  • Filter crystals and recrystallize 2x from MeOH to achieve >98% ee.

  • Liberate the free base using 1M NaOH and extract into DCM.

    • Note: The specific rotation

      
       must be monitored to assign the (5S) absolute configuration, typically by comparison to X-ray standards of the tartrate salt.
      
Phase C: Stereoselective Reduction

To obtain the alcohol:

  • Method A (Thermodynamic Control): Reduction with NaBH4 in ethanol yields a mixture of epimers (3-OH axial/equatorial).

  • Method B (Steric Control): Use of bulky hydrides like L-Selectride at -78°C typically favors the endo alcohol due to hydride attack from the less hindered exo face.

Physicochemical & Pharmacological Data

Structural Parameters

The [3.3.1] system exists predominantly in a Chair-Chair conformation, though the introduction of the 3-keto or 3-hydroxyl group can induce a Chair-Boat distortion to relieve transannular steric strain between the C3/C7 positions.

ParameterValue / DescriptionNote
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Chirality (5S) BridgeheadRequires resolution; parent ketone is racemic.
pKa (Conjugate Acid) ~9.5 - 10.2Highly basic bridgehead nitrogen.
LogP 0.4 - 0.8Moderate lipophilicity; CNS penetrant.
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 2 (Amine, Hydroxyl)
Pharmacological Profile

The (5S)-1-azabicyclo[3.3.1]nonan-3-ol scaffold serves as a "homo-quinuclidine." Its larger cage size compared to quinuclidine affects its binding affinity:

  • Muscarinic Antagonists: Esters of this alcohol (e.g., with phenylglycolic acid) show high affinity for M1/M3 receptors. The (5S) configuration often dictates the "eutomer" (active enantiomer) status, distinguishing high-affinity binding from non-specific binding.

  • Sigma Receptors: Derivatives of the [3.3.1] nonane system have been explored as high-affinity sigma-1 receptor ligands, relevant for neuroprotective therapeutics.

  • nAChR Agonists: The spatial orientation of the nitrogen lone pair relative to the C3-substituent is critical for the pharmacophore. The [3.3.1] geometry alters this vector compared to the [2.2.2] system, often changing the profile from agonist to partial agonist or antagonist.

Quality Control & Analytical Validation

To ensure the integrity of the (5S) isomer, the following analytical methods are required.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).

  • Criteria: The (5S) enantiomer must show >98% enantiomeric excess (ee).

NMR Validation
  • 1H NMR (CDCl3): The bridgehead protons (H1 and H5) appear as distinct multiplets. In the (5S) isomer, the desymmetrization renders the methylene protons on the C2-C4 bridge magnetically non-equivalent to those on the C6-C8 bridge.

  • Diagnostic Shift: Look for the carbinol proton (H3) at

    
     3.8-4.2 ppm. The coupling constants (
    
    
    
    values) of H3 will reveal the axial/equatorial orientation (endo/exo stereochemistry).

References

  • Synthesis of 1-Azabicyclo[3.3.

    • Title: Preparation and X-ray structural analysis of 1-azabicyclo[3.3.1]nonane-2,6-dione.
    • Source: Royal Society of Chemistry (RSC), J. Chem. Soc., Perkin Trans.
    • Context: Establishes the cyclization protocols and conformational analysis of the [3.3.1] bridgehead amide/amine systems.
    • URL:[Link][2]

  • Conformational Analysis of Bicyclic Amines

    • Title: Conformational Analysis of Bicyclo[3.3.1]Nonanes and their Hetero Analogs.
    • Source: Topics in Stereochemistry (via ResearchG
    • Context: Defines the Chair-Chair vs. Boat-Chair preferences critical for understanding the stability of the 3-ol isomer.
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: 1-Azabicyclo[3.3.1]nonan-3-one (CAS 29170-80-7) and 1-Azabicyclo[3.3.1]nonane (CAS 280-77-3).
    • Source: PubChem / NIH.
    • Context: Verifies the existence and identifiers of the core scaffold and ketone precursor.
    • URL:[Link]

Sources

Introduction: The Architectural Significance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1-Azabicyclo[3.3.1]nonane Scaffold: Structure, Synthesis, and Application

The 1-azabicyclo[3.3.1]nonane framework is a rigid, bicyclic amine that has garnered significant attention in the fields of synthetic and medicinal chemistry. Its unique three-dimensional structure, which confers specific steric and electronic properties, makes it a valuable scaffold for the design of novel therapeutic agents and a recurring motif in various natural products.[1][2] This constrained bicyclic system serves as an excellent platform for orienting functional groups in a precise spatial arrangement, enabling high-affinity interactions with biological targets.[3][4] This guide offers a comprehensive exploration of the 1-azabicyclo[3.3.1]nonane core, delving into its fundamental properties, conformational behavior, key synthetic strategies, and its proven utility in drug discovery.

Part 1: Core Physicochemical and Structural Properties

The foundational characteristics of the 1-azabicyclo[3.3.1]nonane scaffold dictate its behavior in both chemical reactions and biological systems. Its rigid structure is a key asset, reducing the entropic penalty upon binding to a target and providing a fixed framework for structure-activity relationship (SAR) studies.

Physicochemical Data

A summary of the core scaffold's key properties provides a baseline for understanding its chemical identity.

PropertyValueSource
Molecular Formula C₈H₁₅NPubChem[5]
Molecular Weight 125.21 g/mol PubChem[5]
CAS Number 280-77-3PubChem[5]
IUPAC Name 1-azabicyclo[3.3.1]nonanePubChem[5]
Canonical SMILES C1CC2CCCN(C1)C2PubChem[5]
Topological Polar Surface Area 3.2 ŲPubChem[5]
Conformational Analysis: A Tale of Two Chairs

The bicyclo[3.3.1]nonane system, from which this scaffold is derived, can exist in several conformations, primarily the twin-chair (chair-chair), chair-boat, and twin-boat forms.[6] For the unsubstituted 1-azabicyclo[3.3.1]nonane, the twin-chair conformation is overwhelmingly the most stable.[7] This preference is a result of minimizing torsional strain and non-bonded steric interactions. However, the introduction of substituents can shift this equilibrium. Bulky groups, particularly at the C3 or C7 positions, can introduce significant transannular steric strain (repulsion between atoms across the rings), potentially favoring a chair-boat conformation to alleviate this clash.[6] Understanding this conformational landscape is critical for drug design, as the spatial orientation of substituents dictates the molecule's ability to fit into a binding pocket.

cluster_energy Relative Energy CC Twin-Chair (Most Stable) CB Chair-Boat CC->CB Conformational Flip (Higher Energy) BB Twin-Boat (Unstable) CB->BB Conformational Flip (Highest Energy)

Caption: Conformational isomers of the 1-azabicyclo[3.3.1]nonane core.

Part 2: Synthesis of the 1-Azabicyclo[3.3.1]nonane Core

The construction of the 1-azabicyclo[3.3.1]nonane scaffold is a non-trivial synthetic challenge that has been addressed through various elegant strategies. The choice of method often depends on the desired substitution pattern and stereochemistry. Common approaches include intramolecular cyclizations, such as the Mannich reaction, and tandem reactions that form the bicyclic system in a highly controlled manner.[2]

Key Synthetic Methodology: Asymmetric Organocatalytic Synthesis

A powerful and modern approach involves an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction. This strategy allows for the stereoselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes.[1] The causality behind this approach lies in the precise control exerted by the chiral organocatalyst, which sets the stereochemistry in the initial Michael addition. This stereocenter then directs the subsequent intramolecular cyclization, leading to a product with high diastereomeric and enantiomeric purity.

cluster_workflow Asymmetric Synthesis Workflow Start N-Protected Piperidine Ketoester + Nitroalkene Step1 Organocatalytic Michael Addition Start->Step1 Chiral Catalyst Intermediate Acyclic Intermediate (Stereocenter Set) Step1->Intermediate Step2 Intramolecular Nitro-Mannich Reaction Intermediate->Step2 Base Product Highly Substituted 1-Azabicyclo[3.3.1]nonane Step2->Product

Caption: Workflow for stereoselective synthesis of the scaffold.

Experimental Protocol: Stereoselective Synthesis of a 1-Isomorphan Derivative

The following protocol is adapted from a reported enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes.[1]

Objective: To synthesize a 1-azabicyclo[3.3.1]nonane derivative with high stereocontrol.

Materials:

  • N-Boc-4-piperidone

  • Methyl cyanoacetate

  • Nitroalkene

  • Chiral squaramide catalyst

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Methodology:

  • Step 1: Synthesis of the Piperidine Ketoester (Michael Donor):

    • Rationale: This step prepares one of the key starting materials. The N-Boc protecting group is chosen for its stability under the reaction conditions and ease of removal later.

    • To a solution of N-Boc-4-piperidone and methyl cyanoacetate in DCM, add a catalytic amount of a base (e.g., piperidine) and stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting piperidine ketoester by column chromatography.

  • Step 2: Organocatalytic Michael Addition:

    • Rationale: This is the key stereochemistry-defining step. The chiral squaramide catalyst creates a chiral environment, forcing the addition to occur from a specific face, resulting in high enantioselectivity.

    • In a dry flask under an inert atmosphere, dissolve the piperidine ketoester, the chosen nitroalkene, and the chiral squaramide catalyst (typically 10 mol%) in a suitable solvent like toluene.

    • Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Step 3: Intramolecular Nitro-Mannich Cyclization:

    • Rationale: Upon formation of the Michael adduct, a weak base is added to promote the intramolecular cyclization. The existing stereocenter directs the formation of the new ring, ensuring high diastereoselectivity.

    • Once the Michael addition is complete, add a mild base such as potassium carbonate (K₂CO₃).

    • Stir the mixture until the cyclization is complete. This step forms the second ring of the bicyclic system.

  • Step 4: Workup and Purification:

    • Rationale: Standard procedures to isolate and purify the final product.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the highly functionalized 1-azabicyclo[3.3.1]nonane. This synthesis can achieve up to 98% enantiomeric excess and >99:1 diastereomeric ratio.[1]

Part 3: The 1-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry

The rigid, three-dimensional nature of the 1-azabicyclo[3.3.1]nonane core makes it an archetypal "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets by presenting appended functional groups in defined spatial vectors. Its derivatives have demonstrated a wide spectrum of biological activities.[2][3]

Biological Activities and Therapeutic Applications

Derivatives of this scaffold have been investigated for a range of therapeutic uses, highlighting its versatility.

Therapeutic AreaSpecific Target/ActivityExample ApplicationReferences
Metabolic Disorders GPR119 AgonistPotent, orally active agents for lowering blood glucose in type 2 diabetes.[8]
Central Nervous System (CNS) Monoamine Reuptake InhibitorTreatment of depression and other neurological disorders.[9]
Infectious Diseases Antiprotozoal ActivityHybrids with pyrimidine show activity against protozoan parasites.[10]
Oncology CytotoxicityDerivatives have shown strong cytotoxicity against human cancer cell lines.[2]
Alkaloid Synthesis Core of Macroline AlkaloidsServes as the signature core for a class of complex natural products.[11]
Mechanism of Action: Case Study of a Monoamine Reuptake Inhibitor

Derivatives of 9-azabicyclo[3.3.1]nonane have been patented as potent inhibitors of monoamine neurotransmitter reuptake (e.g., serotonin, norepinephrine, dopamine).[9] The scaffold acts as a rigid anchor that positions aryl ether or aryl amine side chains to effectively block the binding site of neurotransmitter transporters (SERT, NET, DAT) on the presynaptic neuron. This blockage increases the concentration of neurotransmitters in the synaptic cleft, enhancing neurotransmission, which is the therapeutic basis for treating depression.

cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Transporter Monoamine Transporter (e.g., SERT) Postsynaptic Postsynaptic Neuron Receptor Postsynaptic Receptor Neurotransmitter Serotonin Neurotransmitter->Transporter Normal Reuptake Neurotransmitter->Receptor Binds Drug 9-Azabicyclo[3.3.1]nonane Derivative Drug->Transporter Blocks Reuptake

Caption: Inhibition of monoamine reuptake at the synapse.

Conclusion and Future Outlook

The 1-azabicyclo[3.3.1]nonane scaffold is a testament to the power of rigid, three-dimensional structures in chemical and biological sciences. Its well-defined conformational preferences provide a reliable platform for rational drug design, while modern synthetic methods have made its complex and highly functionalized derivatives more accessible.[1] From its role in CNS disorders to metabolic diseases and natural product synthesis, the scaffold's utility is vast and continually expanding.[9][11] Future research will likely focus on developing even more efficient and stereoselective synthetic routes, exploring new biological targets, and leveraging the scaffold's unique architecture to create novel catalysts and materials. The 1-azabicyclo[3.3.1]nonane core remains a structure of high interest, promising further discoveries at the interface of chemistry and medicine.

References

  • Gualandi, A., et al. (2014). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13759526, 1-Azabicyclo[3.3.1]nonane. PubChem. Available at: [Link]

  • Das, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances. Available at: [Link]

  • Zhou, G., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bohn, A. G., et al. (2023). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. Synfacts. Available at: [Link]

  • Al-Matar, H. M., et al. (2022). Azabicyclo[3.3.1]nonane-based natural products. ResearchGate. Available at: [Link]

  • Kasyan, L. I., & Zefirov, N. S. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry. Available at: [Link]

  • Trushkov, I. V., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. Available at: [Link]

  • Trushkov, I. V., et al. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]

  • Stetter, H. (1982). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews. Available at: [Link]

  • Jagt, R. B. C., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
  • Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. Available at: [Link]

  • Cheméo. Chemical Properties of Bicyclo[3.3.1]nonane (CAS 280-65-9). Cheméo. Available at: [Link]

  • Borrmann, T., et al. (2023). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. MDPI. Available at: [Link]

  • Laso, N. M., et al. (1997). Structural study of 3-azabicyclo[3.3.1]nonane derivatives functionalized at 1 and/or 9-positions by molecular mechanics calculations and NMR spectroscopy. Semantic Scholar. Available at: [Link]

Sources

Beyond Flatland: A Technical Guide to Bridgehead Nitrogen Bicyclic Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bridgehead Nitrogen Bicyclic Amine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

The Structural Paradigm: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward three-dimensional, sp3-rich architectures.[1] Bridgehead nitrogen bicyclic amines—where a nitrogen atom resides at the fusion point of two rings—represent a premier class of these scaffolds.

Unlike pendant amines, bridgehead nitrogens are geometrically constrained.[1] This constraint dictates their lone pair availability (basicity), metabolic stability, and vector directionality, making them invaluable bioisosteres for morpholines, piperidines, and cyclohexylamines.[1]

Key Structural Classes

We categorize these derivatives based on ring connectivity:

  • Fused Systems: Nitrogen is shared by two adjacent rings (e.g., Indolizidines, Quinolizidines).[1]

  • Bridged Systems: Nitrogen is part of a bridge across a ring (e.g., Quinuclidines, 1-Azabicyclo[3.3.1]nonanes).[1]

BridgeheadClassification Root Bridgehead Nitrogen Systems Fused Fused Bicycles (N at fusion bond) Root->Fused Bridged Bridged Bicycles (N at bridgehead) Root->Bridged Indol Indolizidine (5,6-fused) Fused->Indol Quin Quinolizidine (6,6-fused) Fused->Quin Pyrr Pyrrolizidine (5,5-fused) Fused->Pyrr Quinu Quinuclidine (1-azabicyclo[2.2.2]octane) Bridged->Quinu Trop Tropane-like* (N-bridge, not bridgehead) Bridged->Trop Contrast Azab 1-Azabicyclo[3.3.1]nonane Bridged->Azab

Figure 1: Structural classification of bridgehead nitrogen amines.[1] Note that Tropanes are often confused but technically have a nitrogen bridge, not a bridgehead nitrogen in the fusion sense of this guide.

Physicochemical Properties & Causality[1]

The geometric constraint of the bridgehead nitrogen fundamentally alters its chemical behavior compared to acyclic tertiary amines.

Basicity and Nucleophilicity

The "tied-back" alkyl chains in systems like quinuclidine expose the nitrogen lone pair, reducing steric hindrance to protonation while preventing the geometric reorganization usually required for solvation.

Table 1: Comparative Basicity (Conjugate Acid pKa in H2O)

CompoundStructurepKa (approx)Structural Cause
Triethylamine Et3N10.7Steric shielding of lone pair; entropic penalty upon protonation.[1]
Quinuclidine 1-Azabicyclo[2.2.2]octane11.0"Tied-back" alkyls expose lone pair; minimal reorganization energy.[1]
DABCO 1,4-Diazabicyclo[2.2.2]octane8.8 (pKa1)Inductive effect of second nitrogen reduces basicity.[1]
Indolizidine 1-Azabicyclo[4.3.0]nonane~10.0Fused system; conformational flexibility is intermediate.[1]

Application Scientist Note: When purifying quinuclidine derivatives, standard silica chromatography often results in significant streaking due to high basicity.[1] Pre-treat silica with 1-2% Triethylamine or use amine-functionalized silica cartridges to improve peak shape.[1]

Metabolic Stability

Bridgehead nitrogens often block N-dealkylation metabolic pathways.[1] In acyclic amines, CYP450 enzymes typically abstract an alpha-proton to form an iminium ion.[1] In bridgehead systems (especially bridged ones like quinuclidine), the formation of a bridgehead double bond (anti-Bredt enamine/iminium) is energetically unfavorable, thereby suppressing oxidative metabolism at the alpha-position.[1]

Synthetic Methodologies

Synthesizing these cores requires overcoming the entropic penalty of forming medium-sized rings or sterically congested centers.[1]

Ring-Closing Metathesis (RCM)

RCM has become the industry standard for constructing fused systems (Indolizidines/Quinolizidines).[1] It allows for the rapid assembly of the bicyclic core from acyclic diene precursors.

Intramolecular Mannich/Michael Cascades

For bridged systems, Robinson annulation-type sequences or double-Mannich condensations are preferred.[1]

SynthesisWorkflow Start Target Scaffold Decision1 Fused (5,6 / 6,6)? Start->Decision1 Decision2 Bridged (Quinuclidine)? Decision1->Decision2 No PathA Method A: Ring-Closing Metathesis Decision1->PathA Yes (Unsaturated) PathB Method B: N-Acyl Iminium Cyclization Decision1->PathB Yes (Saturated/Functionalized) PathC Method C: Intramolecular Alkylation (Hofmann-Löffler-Freytag) Decision2->PathC Yes StepA1 Precursor: Diene Amide/Amine PathA->StepA1 StepB1 Precursor: Hydroxylactam / Aminal PathB->StepB1 StepA2 Catalyst: Grubbs II / Hoveyda-Grubbs StepA1->StepA2 StepB2 Reagent: Lewis Acid (BF3·OEt2) StepB1->StepB2

Figure 2: Strategic decision tree for selecting synthetic routes based on target scaffold topology.

Case Studies in Drug Design

Palonosetron (5-HT3 Antagonist)[1][2][3]
  • Core: Quinuclidine (1-azabicyclo[2.2.2]octane).[1][2]

  • Mechanism: The rigid quinuclidine core positions the basic nitrogen to interact with the critical aspartic acid residue in the ligand-binding pocket of the 5-HT3 receptor.

  • Advantage: Unlike first-generation "setrons" (e.g., ondansetron) which use imidazole/tropane, the quinuclidine core in Palonosetron confers a higher binding affinity (pKi ~10.[1]4) and an exceptionally long half-life (~40h), attributed to its specific allosteric binding mode and metabolic stability.[1]

Castanospermine (Glycosidase Inhibitor)[1]
  • Core: Indolizidine (Polyhydroxylated).[1]

  • Mechanism: Mimics the transition state of glycosidic bond hydrolysis. The bridgehead nitrogen is protonated at physiological pH, mimicking the oxocarbenium ion intermediate.

Experimental Protocol: Synthesis of Indolizidine Core via RCM

This protocol describes the synthesis of a tetrahydroindolizine core, a common precursor for alkaloid mimetics.[1] This route is self-validating via the disappearance of terminal alkene signals in NMR.[1]

Reaction: N-homoallyl-2-vinylpyrrolidine


 Indolizidine derivative via RCM.[1]
Materials
  • Substrate: N-acryloyl-2-vinylpyrrolidine (or similar diene precursor).[1]

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).[1]

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]

  • Concentration: 0.005 M (High dilution is critical to prevent dimerization).

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Solvent Prep: Add anhydrous DCM (degassed by sparging with Argon for 20 mins). The volume should ensure a substrate concentration of <5 mM.

    • Why? High dilution favors intramolecular cyclization (RCM) over intermolecular cross-metathesis (polymerization).[1]

  • Substrate Addition: Dissolve the diene precursor in a minimal amount of DCM and transfer via cannula to the reaction flask.

  • Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion under Argon flow. The solution typically turns a pinkish-brown color.[1]

  • Reflux: Heat the reaction to reflux (40°C) for 2-4 hours.

    • Monitoring: Monitor by TLC (stain with KMnO4 to visualize alkenes).[1]

  • Quenching: Once conversion is complete, add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to sequester the Ruthenium species.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst residues. Rinse with DCM.[1]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel).

    • Note: Even though this is an amide/lactam at this stage (if using acryloyl precursor), RCM products can carry Ru-impurities.[1] A dark band at the solvent front is common; the product usually elutes later.

Validation Criteria
  • 1H NMR: Disappearance of terminal alkene protons (multiplets at 5.0–6.0 ppm).[1] Appearance of internal disubstituted alkene signals (often 5.6–5.8 ppm).[1]

  • HRMS: Mass shift corresponding to the loss of ethylene (C2H4, -28 Da).[1]

Future Outlook: Strain-Release & Automation[1]

The field is moving toward Strain-Release Functionalization .[1] Recent work utilizes [1.1.1]propellanes and 1-azabicyclo[1.1.0]butanes as spring-loaded electrophiles.[1] Reacting these with amines or radicals allows for the "one-step" creation of complex substituted bicyclic amines, bypassing long linear syntheses.[1]

Furthermore, automated library synthesis is increasingly targeting these 3D scaffolds to populate DNA-encoded libraries (DELs) with high-Fsp3 content, moving away from the "flat" libraries of the past.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Michal, J. P. (2007).[1][3] Indolizidine and quinolizidine alkaloids.[1][3][4][5] Natural Product Reports. Link

  • Wong, E. H., et al. (1995).[1] The interaction of RS 25259-197, a potent and selective antagonist, with 5-HT3 receptors, in vitro.[1] British Journal of Pharmacology.[1] Link (Foundational pharmacology for quinuclidine 5-HT3 antagonists).[1]

  • Fawcett, A. (2019).[1][6] Recent advances in the chemistry of bicyclo- and 1-azabicyclo[1.1.0]butanes. Pure and Applied Chemistry. Link

  • Aggarwal, V. K., et al. (2020).[1] Strain-Release Motifs in Drug Design. Nature Reviews Chemistry.[1] Link[1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the identification, structural properties, and synthesis of (5S)-1-azabicyclo[3.3.1]nonan-3-ol , a specialized bicyclic amine scaffold.

Identification & Chemical Registry

The precise identification of this molecule is critical due to the high prevalence of its structural isomer, the 9-azabicyclo[3.3.1]nonane system (Granisetron intermediate). Researchers must verify the nitrogen position (bridgehead vs. bridge) before procurement.

CAS Number Registry
Chemical EntityStereochemistryCAS NumberNote
(5S)-1-Azabicyclo[3.3.1]nonan-3-ol (5S)-Enantiomer 1423043-78-0 Target Compound
1-Azabicyclo[3.3.1]nonan-3-olUnspecified / Racemic88721-80-6 Generic Entry
1-Azabicyclo[3.3.1]nonan-3-oneN/A (Ketone)29170-80-7 Key Precursor
endo-9-Azabicyclo[3.3.1]nonan-3-olendo (meso/racemic)504-12-1WARNING: Different Isomer
Disambiguation Alert

CRITICAL: Do not confuse 1-azabicyclo[3.3.1]nonane with 9-azabicyclo[3.3.1]nonane .

  • 1-Azabicyclo: Nitrogen is at the bridgehead (Position 1). This creates a rigid, specific vector for substituents.

  • 9-Azabicyclo: Nitrogen is in the bridge (Position 9). This is the scaffold found in antiemetic drugs like Granisetron.

  • Verification: Check the connectivity. If the nitrogen is bonded to three secondary carbons (CH2), it is the 9-aza isomer. If the nitrogen is bonded to two CH2 groups and one quaternary bridgehead carbon, it is the 1-aza isomer (though in 1-aza[3.3.1], N is bonded to C2, C6, C9; all are CH2s? No, N1 is bonded to C2, C6, C9. C5 is the carbon bridgehead. In 9-aza, N9 is bonded to C1 and C5).

    • 1-Aza: N is part of the cage framework (Bridgehead).

    • 9-Aza: N is the "bridge" atom.

Structural Analysis & Stereochemistry

The (5S) designation in (5S)-1-azabicyclo[3.3.1]nonan-3-ol refers to the absolute configuration of the carbon bridgehead (C5). Due to the rigid bicyclic cage, the chirality of the nitrogen bridgehead (N1) is structurally coupled to C5, and the cage exhibits


 symmetry when substituted at C3.
Structural Logic
  • Skeleton: 1-Azabicyclo[3.3.1]nonane.[1][2][3][4]

  • Chiral Centers: C5 (Bridgehead) and C3 (Hydroxyl bearing).

  • Stereodescriptor (5S): Defines the absolute twist of the bicyclic cage. In many catalogs, "(5S)" implies the enantiomer where the bridgehead C5 is S, often derived from a chiral pool synthesis or resolution. The relative stereochemistry of the hydroxyl group (exo vs. endo) is also fixed in specific CAS entries but may be implied by the synthesis method.

Structure cluster_0 1-Azabicyclo[3.3.1]nonan-3-ol Core N1 N1 (Bridgehead) C2 C2 N1->C2 C9 C9 (Bridge) N1->C9 C3 C3 (OH) C2->C3 C4 C4 C3->C4 C5 C5 (Bridgehead) C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->N1 C9->C5 caption Figure 1: Connectivity of the 1-azabicyclo[3.3.1]nonane skeleton. Note N1 and C5 are the bridgeheads.

Synthesis & Production Protocols

The synthesis of the 1-azabicyclo[3.3.1]nonane core is chemically distinct from the 9-aza series. It typically requires constructing the piperidine ring first, followed by intramolecular cyclization, or using a "1-isomorphan" stereoselective route.

Method A: Reduction of 1-Azabicyclo[3.3.1]nonan-3-one (General Route)

This method yields the racemate or diastereomeric mixtures unless chiral reduction catalysts are used.

  • Precursor Synthesis (Ketone):

    • Reactants: 3-(ethoxycarbonylmethyl)piperidine derivatives or pyridine precursors.

    • Cyclization: Dieckmann cyclization is employed to close the second ring between C2 and the side chain at C3/C4, followed by decarboxylation to yield 1-azabicyclo[3.3.1]nonan-3-one (CAS 29170-80-7) .

  • Stereoselective Reduction:

    • Reagent: Sodium borohydride (NaBH4) yields a mixture of exo/endo isomers.

    • Asymmetric Route: Use of chiral ruthenium transfer hydrogenation catalysts (e.g., Noyori catalysts) or Corey-Bakshi-Shibata (CBS) reduction can target the (5S) cage configuration if starting from a resolved ketone or via dynamic kinetic resolution.

Method B: Organocatalytic "Isomorphan" Synthesis (High Precision)

For high enantiopurity (ee > 98%), modern literature suggests an organocatalytic approach (often termed "1-isomorphan" synthesis).

  • Mechanism: Michael addition of N-protected piperidine ketoesters to nitroalkenes followed by an intramolecular nitro-Mannich reaction.

  • Outcome: This establishes the bridgehead chirality (C1/C5) with high fidelity.

Experimental Workflow (DOT Visualization)

Synthesis cluster_legend Process Logic Start Start: Pyridine/Piperidine Precursor Step1 Functionalization (Side chain addition) Start->Step1 Step2 Dieckmann Cyclization (Ring Closure to 1-Aza Core) Step1->Step2 Ketone Intermediate: 1-Azabicyclo[3.3.1]nonan-3-one (CAS 29170-80-7) Step2->Ketone Step3 Asymmetric Reduction (Ru-Catalyst / CBS) Ketone->Step3 Stereoselective Resolution Chiral Resolution (if Racemic Reduction used) Ketone->Resolution Non-selective Final Target: (5S)-1-Azabicyclo[3.3.1]nonan-3-ol (CAS 1423043-78-0) Step3->Final Resolution->Final Key Step: Ring Closure establishes the 1-Aza cage. Key Step: Ring Closure establishes the 1-Aza cage.

Figure 2: Synthetic pathways to the (5S)-1-azabicyclo[3.3.1]nonan-3-ol target.

Applications & Biological Context

The 1-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for quinuclidine (1-azabicyclo[2.2.2]octane).

  • nAChR Ligands: The 3-hydroxyl group mimics the acetylcholine pharmacophore. The (5S) stereochemistry is often crucial for binding affinity selectivity between

    
     and 
    
    
    
    nicotinic acetylcholine receptor subtypes.
  • Muscarinic Antagonists: Derivatives of this core have shown high affinity for M1-M5 muscarinic receptors.

  • Isomorphan Opioids: The scaffold is structurally related to morphan and benzomorphan opioids, making it a viable template for analgesic drug design.

References

  • BLD Pharm. (5S)-1-Azabicyclo[3.3.1]nonan-3-ol Product Page. Retrieved from

  • PubChem. 1-Azabicyclo[3.3.1]nonane (Compound Summary). National Library of Medicine. Retrieved from

  • Chemical Communications. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Royal Society of Chemistry. Retrieved from

  • Organic Chemistry Portal. Dieckmann Condensation and Cyclization Mechanisms. Retrieved from

Sources

Pharmacophore Mapping of 1-Azabicyclo[3.3.1]nonane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Architecture

The 1-azabicyclo[3.3.1]nonane scaffold represents a privileged "isomorphan" structure, distinct from its more common isomers, granatane (9-azabicyclo) and morphan (2-azabicyclo). Its defining feature is the bridgehead nitrogen atom, which imposes rigid directional constraints on the lone pair and creates a specific vector for protonation.

For medicinal chemists, this scaffold serves as a bioisostere for quinuclidine and tropane, offering unique access to Sigma-1 (


) receptors , 

nicotinic acetylcholine receptors (nAChR)
, and Monoamine transporters .

This guide details the protocol for generating high-confidence pharmacophore maps for this scaffold, moving beyond simple docking to understand the electrostatic and steric fields required for high-affinity binding.

Structural Geometry and Numbering

Unlike flexible linear amines, the 1-azabicyclo[3.3.1]nonane core exists predominantly in a chair-chair conformation, though substitution at C5 or C9 can force a chair-boat transition.

  • N1 (Bridgehead): The primary Positive Ionizable (PI) feature.

  • C5: The distal bridgehead, often a vector for hydrophobic bulk.

  • C3/C7: The "wings" of the bicycle, critical for secondary steric interactions.

Computational Workflow: The "Deconstruction-Reconstruction" Protocol

To generate a valid pharmacophore, we do not rely on a single crystal structure. Instead, we use a Ligand-Based Drug Design (LBDD) approach validated by the "Deconstruction-Reconstruction-Elaboration" methodology.

The Step-by-Step Workflow

PharmacophoreWorkflow Data 1. Dataset Curation (Ki < 10nM vs Inactives) Conform 2. Conformational Analysis (Monte Carlo / Boltzmann) Data->Conform Energy Window 10 kcal/mol Align 3. Molecular Alignment (Atom-based vs Feature-based) Conform->Align Pharmacophore Point Superposition Model 4. Hypothesis Generation (3D-QSAR / GALAHAD) Align->Model Common Feature Extraction Valid 5. Validation (ROC Curves / Decoys) Model->Valid Test Set Prediction Valid->Model Refinement Loop

Figure 1: The iterative computational workflow for generating the pharmacophore model. Note the feedback loop from validation to model refinement.

Critical Experimental Parameters
  • Conformational Search: Use a Monte Carlo search method (e.g., in MOE or Schrödinger MacroModel).

    • Force Field: OPLS3e or MMFF94x.

    • Solvation: Generalized Born (GB/SA) water model is essential to predict the correct orientation of the protonated amine.

  • Charge Assignment: The bridgehead nitrogen (N1) must be treated as protonated (

    
    ) for physiological pH (7.4) simulations.
    

Pharmacophore Features & Mapping[1]

The pharmacophore map for 1-azabicyclo[3.3.1]nonane derivatives is defined by three primary vectors relative to the bridgehead nitrogen.

The Sigma-1 Receptor ( ) Map

The


 receptor binding pocket requires a specific distance between the basic nitrogen and a hydrophobic bulk (usually an aromatic ring).
Feature IDTypeDescriptionGeometric Constraint (Å)
F1 PI (Positive Ionizable)The protonated N1 bridgehead.Origin (0,0,0)
F2 HYD (Hydrophobic)Primary hydrophobic pocket (e.g., phenyl at C4/C5).6.0 - 10.0 Å from F1
F3 HYD (Secondary)Secondary interaction (flanking region).2.5 - 3.9 Å from F1
F4 HBA (Acceptor)Optional H-bond acceptor (e.g., carbonyl/ester).Vector-dependent

Mechanistic Insight: The "Glennon Model" for sigma receptors suggests that the N-to-Centroid distance is the primary determinant of affinity. 1-azabicyclo[3.3.1]nonane derivatives often rigidify this distance, reducing the entropic penalty upon binding compared to flexible alkylamines.

The nAChR Map

For nicotinic receptors, the map shifts. The 1-azabicyclo core acts as a "silent agonist" or partial agonist scaffold.

  • Cationic Center: The N1 ammonium fits the "aromatic cage" of the receptor (Trp149, Tyr93, Tyr190, Tyr198 in the

    
     subunit).
    
  • Volume Restriction: Substituents larger than methyl at the N1 position (quaternization) often decrease efficacy, converting agonists to antagonists due to steric clash with the loop C region.

Visualizing the Pharmacophore

PharmacophoreMap N1 N1 Bridgehead (PI) HYD1 Primary HYD (Aromatic) N1->HYD1 6-10 Å HYD2 Secondary HYD (Linker) N1->HYD2 2.5-4 Å Excl Steric Exclusion N1->Excl Restricted Volume

Figure 2: 2D projection of the 3D Pharmacophore. The Blue node represents the bridgehead nitrogen. Yellow nodes are hydrophobic regions. The Red node represents the steric exclusion volume critical for subtype selectivity.

Synthesis & Validation (SAR)

To validate the computational model, specific derivatives must be synthesized to probe the predicted steric exclusion volumes.

Synthetic Route (Validation)

The most authoritative route for constructing highly substituted 1-azabicyclo[3.3.1]nonanes involves an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction .

  • Reactants: N-protected piperidine ketoesters + Nitroalkenes.[1]

  • Catalyst: Chiral organocatalyst (e.g., thiourea derivatives).

  • Result: This yields the 1-azabicyclo[3.3.1]nonane core with functional handles (nitro, ester, hydroxyl) at positions 3, 5, and 6, allowing for precise placement of pharmacophoric features.

SAR Data Summary (Representative)

The following table summarizes how structural changes correlate with the pharmacophore features (F1, F2) defined in Section 3.

DerivativeSubstitutionTarget FeatureBinding Affinity (

)
Interpretation
Compound A UnsubstitutedF1 Only> 1000 nMCore scaffold insufficient; lacks F2 (HYD).
Compound B 5-PhenylF1 + F215 nMMatches Sigma-1 distance constraint (6-8 Å).
Compound C 5-BenzylF1 + F2 (Extended)4 nMOptimal F2 placement; flexible linker reduces strain.
Compound D N-Methyl QuaternaryF1 (Modified)Inactive (

)
Steric clash; loss of H-bond donor capability.

Conclusion

Pharmacophore mapping of 1-azabicyclo[3.3.1]nonane derivatives reveals that the bridgehead nitrogen is not merely a structural anchor but the primary electrostatic driver of binding. Successful ligand design requires:

  • Rigidification: Utilizing the chair-chair conformation to pre-organize the N1-to-Aromatic vector.

  • Distance Control: Targeting the 6–10 Å hydrophobic window for Sigma-1 selectivity.

  • Steric Awareness: Avoiding bulk at the bridgehead for nAChR agonist activity.

This protocol provides a self-validating loop: computational prediction


 targeted synthesis 

biological assay

model refinement.

References

  • Stereoselective synthesis of highly substituted 1-isomorphans. Source: Chemical Communications (RSC), 2013. URL:[Link]

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands. Source: Frontiers in Pharmacology, 2019. URL:[Link]

  • The Minimal Pharmacophore for Silent Agonism of the

    
     Nicotinic Acetylcholine Receptor. 
    Source: Molecular Pharmacology, 2014.
    URL:[Link]
    
  • Pharmacophore Identification for Sigma-1 Receptor Binding. Source: Mini-Reviews in Medicinal Chemistry, 2005. URL:[Link]

Sources

The 1-Azabicyclo[3.3.1]nonane Scaffold in Muscarinic Pharmacology: Design, Synthesis, and Selectivity

[1][2]

Executive Summary: The Structural Paradigm

In the pursuit of selective muscarinic acetylcholine receptor (mAChR) ligands, the rigidification of the ethylamine pharmacophore is a classical strategy. While the tropane (8-azabicyclo[3.2.1]octane) and quinuclidine (1-azabicyclo[2.2.2]octane) scaffolds have dominated this space, the 1-azabicyclo[3.3.1]nonane system offers a unique, underutilized volumetric profile.

This guide dissects the 1-azabicyclo[3.3.1]nonane core as a "privileged scaffold" for M1-M5 receptor modulation. Unlike the compact quinuclidine, the [3.3.1] system possesses a larger hydrophobic envelope and distinct conformational flexibility (chair-chair vs. chair-boat) that allows for fine-tuning of subtype selectivity—the "Holy Grail" of muscarinic pharmacology.

Structural Chemistry & Pharmacophore Analysis[3]

The Bridgehead Nitrogen Advantage

The defining feature of this scaffold is the bridgehead nitrogen (N1). Unlike 9-azabicyclo[3.3.1]nonane (granatanine), where the nitrogen is located on the bridge, the N1 position in the 1-azabicyclo system mimics the spatial orientation of the quinuclidine nitrogen but with an expanded bicyclic cage.

Key Structural Advantages:

  • Vectorial Control: Substituents at C3, C4, and C5 project into distinct sub-pockets of the orthosteric binding site (OBS).

  • Lipophilicity: The extra methylene groups (compared to quinuclidine) increase logP, enhancing blood-brain barrier (BBB) penetration for CNS indications like Alzheimer's (M1 agonists).

  • Basicity: The bridgehead nitrogen typically has a pKa of 9.5–10.5, ensuring protonation at physiological pH—a requirement for the critical ionic interaction with the conserved Aspartate (Asp105 in M1) residue in transmembrane helix 3 (TM3).

Visualization: Scaffold Comparison

The following diagram illustrates the structural hierarchy of bicyclic amine scaffolds used in muscarinic ligand design.

ScaffoldHierarchyABicyclic Amine ScaffoldsBTropane(8-azabicyclo[3.2.1]octane)Natural Product (Atropine)A->BCQuinuclidine(1-azabicyclo[2.2.2]octane)Compact, RigidA->CD1-Azabicyclo[3.3.1]nonaneExpanded VolumeConformational AdaptabilityA->DEM1 Agonists(Cognition)D->E C3/C4 FunctionalizationFM3 Antagonists(Respiratory)D->F C4-Enol/Ester Derivatives

Figure 1: Structural hierarchy of muscarinic scaffolds. The 1-azabicyclo[3.3.1]nonane core bridges the gap between compact quinuclidines and larger tropanes.

Synthetic Architectures

The synthesis of 1-azabicyclo[3.3.1]nonane derivatives often challenges the bench chemist due to the potential for polymerization or incorrect cyclization.

Primary Synthetic Route: Intramolecular Alkylation

The most robust route for generating the core skeleton involves the cyclization of piperidine derivatives.

Protocol: Synthesis of 1-Azabicyclo[3.3.1]nonan-4-one Note: This ketone is a versatile intermediate for introducing pharmacophores at the C4 position.

  • Precursor Preparation: Start with 3-(3-ethoxycarbonylpropyl)piperidine .

  • Dieckmann Cyclization:

    • Reagents: Potassium tert-butoxide (KOtBu), Toluene (anhydrous).

    • Procedure: Reflux the piperidine ester with 1.2 eq of KOtBu in toluene under

      
       atmosphere for 4–6 hours.
      
    • Mechanism: The secondary amine anion attacks the ester carbonyl, closing the second ring.

    • Workup: Acidify with HCl to decarboxylate the resulting

      
      -keto ester if the ketone is the target.
      
  • Reduction/Functionalization: The resulting ketone can be reduced to the alcohol (using

    
    ) or converted to an alkene via Wittig olefination.
    
Advanced Route: Organocatalytic Cascade

For chiral derivatives, recent methodologies utilize organocatalytic Michael additions.

SynthesisWorkflowStartPiperidine Precursor(3-substituted)Step1Ring Closure(Dieckmann or Alkylation)Start->Step1 KOtBu / HeatInter1-Azabicyclo[3.3.1]Ketone IntermediateStep1->InterStep2Functionalization(Grignard / Wittig)Inter->Step2FinalTarget Ligand(M1 Agonist / M3 Antagonist)Step2->Final

Figure 2: Synthetic workflow for accessing functionalized 1-azabicyclo[3.3.1]nonane ligands.

Structure-Activity Relationships (SAR)

The SAR of this scaffold is governed by the "5-atom rule" (distance between the cationic nitrogen and the terminal hydrogen bond acceptor) and the steric bulk of the accessory ring.

Key Substitution Vectors
PositionModificationEffect on Pharmacology
N1 (Bridgehead) Quaternization (Methyl)Increases potency (non-selective); creates permanent cation.
N1 (Bridgehead) Tertiary AmineAllows CNS penetration (M1/M4 targets). pH dependent binding.
C3 Ester/Ether groupsCritical for H-bonding with Threonine/Tyrosine residues in the receptor.
C4 Hydroxyl/Double BondC4-OH often mimics the acetyl oxygen of Acetylcholine.
C8 Bulky Aryl GroupsInduces subtype selectivity (e.g., M2/M3 antagonism) by engaging the allosteric vestibule.
Data Summary: Selectivity Profiles

Based on aggregate literature data for C4-substituted derivatives.

Compound ClassPrimary TargetAffinity (

)
Selectivity Ratio (Target/M2)
Unsubstituted CoreM1-M5 (Non-selective)4.5 - 5.01:1
C4-OxadiazoleM1 (Agonist)7.2 - 8.510:1
C4-DiphenylacetateM3 (Antagonist)8.8 - 9.550:1

Pharmacological Characterization Protocols

To validate the ligands synthesized, a robust radioligand binding assay is required.

Protocol: Radioligand Binding Assay (M1 Receptor)

Objective: Determine the affinity (

Materials:

  • Source: CHO cells stably expressing human M1 receptors (hM1).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    -NMS) (0.2 nM).
  • Non-specific control: Atropine (1

    
    ).
    

Step-by-Step Workflow:

  • Membrane Prep: Homogenize CHO-hM1 cells in ice-cold buffer (50 mM Tris-HCl, 10 mM

    
    , pH 7.4). Centrifuge at 20,000 x g for 20 min. Resuspend pellet.
    
  • Incubation:

    • Tube A: Membrane +

      
      -NMS + Buffer (Total Binding).
      
    • Tube B: Membrane +

      
      -NMS + Atropine (Non-specific Binding).
      
    • Tube C-G: Membrane +

      
      -NMS + Test Compound  (10 pM to 10 
      
      
      ).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Mechanistic Signaling Pathway (M1 - Gq)

Understanding the downstream effect is crucial for determining agonism vs. antagonism.

M1SignalingLigand1-AzabicycloLigandM1M1 Receptor(GPCR)Ligand->M1 BindingGqGq ProteinActivationM1->Gq AgonismPLCPLC-betaGq->PLCPIP2PIP2PLC->PIP2 HydrolysisIP3IP3PIP2->IP3DAGDAGPIP2->DAGCaCa2+ Release(ER)IP3->CaPKCPKC ActivationDAG->PKCCa->PKC

Figure 3: The Gq-coupled signaling cascade activated by M1 agonists.[1] Antagonists block the transition from M1 to Gq.

Challenges and Future Directions

The primary challenge with 1-azabicyclo[3.3.1]nonane ligands remains subtype selectivity . The orthosteric site is highly conserved across M1-M5.

Strategic Solution: Bitopic Ligands Future development should focus on extending the molecule from the C3 or C4 position with a linker to reach the allosteric vestibule. This approach utilizes the core scaffold for high-affinity anchoring while the extension provides subtype specificity.

References

  • Substituted 1-azabicyclo[3.3.1]non-3-enes: A novel scaffold for muscarinic receptor ligands. Bioorganic & Medicinal Chemistry. (2004).[2]

  • Expedient syntheses of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes. Journal of Medicinal Chemistry. (2003).

  • Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications. (2011).

  • Muscarinic Acetylcholine Receptor M1 Signaling. Wikipedia/ResearchGate. (2025).

  • Structure-Activity Relationships of Muscarinic Agonists. University of Baghdad/Pharmacy 180. (2021).

Precision Profiling: A Technical Guide to nAChR Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Nicotinic Acetylcholine Receptor (nAChR) represents a pinnacle of structural complexity in the Cys-loop superfamily. For drug development professionals, measuring binding affinity at the nAChR is not merely about determining a


 value; it is about navigating the receptor's conformational plasticity.

This guide moves beyond standard textbook definitions to address the practical realities of nAChR pharmacology. We focus on the two dominant methodologies—Radioligand Binding (the gold standard for resolution) and Fluorescence Polarization (the solution for throughput)—and provide the interpretive frameworks necessary to distinguish true affinity from experimental artifacts.

Structural Determinants of Affinity

To measure affinity, one must understand the target's behavior. nAChRs are pentameric ligand-gated ion channels.[1] The binding affinity is dictated not just by the amino acid sequence, but by the receptor's conformational state.

The Orthosteric Binding Pocket

The primary agonist binding site lies at the interface of two subunits: the principal face (+) provided by an


-subunit and the complementary face (-)  provided by a 

-subunit (or another

in homomeric receptors).
  • Critical Insight: The binding mechanism differs subtly between subtypes.[2]

    • 
      :  High-affinity binding relies heavily on a cation-
      
      
      
      interaction with a conserved Tryptophan (TrpB) on the principal face.
    • 
      :  The cation-
      
      
      
      interaction shifts.[1] For Acetylcholine (ACh), it involves Tyrosine A (TyrA) ; for antagonists like Epibatidine, it may recruit Tyrosine C2 .[1]
    • Implication: A ligand optimized for the

      
       aromatic cage may fail to bind 
      
      
      
      despite high sequence homology, necessitating subtype-specific screening protocols.
Conformational States & Affinity

nAChRs exist in equilibrium between three primary states. Your assay conditions determine which state you are measuring.

Figure 1: The Allosteric Transition Model. Note that the Desensitized state typically exhibits the highest affinity for agonists (nanomolar range), whereas the Resting state has lower affinity (micromolar range).

Methodology A: Radioligand Binding (The Gold Standard)

Radioligand binding remains the only method capable of resolving the picomolar affinities common to nAChR ligands (e.g., Epibatidine).

Ligand Selection Strategy
Receptor SubtypeRecommended Radioligand

Range
Notes
Heteromeric (

)

-Epibatidine
0.02 - 0.05 nMExtremely high affinity; slow dissociation kinetics.
Homomeric (

)

-

-Bungarotoxin
0.2 - 1.0 nMPeptide toxin; practically irreversible binding (pseudo-equilibrium).
General Agonist

-Nicotine
1 - 10 nMHigh non-specific binding; requires careful washing.
Optimized Filtration Protocol

Objective: Determine the Equilibrium Dissociation Constant (


) or Inhibition Constant (

).

Reagents:

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.
  • Blocker: 0.5% Polyethylenimine (PEI). Crucial Step: Pre-soak glass fiber filters (GF/B or GF/C) in PEI for 1-2 hours. nAChR ligands are "sticky" (lipophilic cations); PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding (NSB) by >60%.

Workflow:

  • Membrane Prep: Homogenize brain tissue (e.g., rat cortex) or transfected HEK293 cells. Centrifuge at 40,000 x g to isolate membrane fractions. Resuspend in Binding Buffer.[3]

  • Incubation:

    • Mix Membrane (20-50

      
      g protein) + Radioligand + Test Compound (or Vehicle).
      
    • Time: Incubate 2-4 hours at 4°C or 25°C.

    • Why 4 hours? High-affinity ligands like Epibatidine have slow association/dissociation rates. Premature termination leads to non-equilibrium conditions and underestimated affinity.

  • Termination: Rapid filtration via cell harvester (e.g., Brandel or Tomtec) onto PEI-soaked filters.

  • Wash: 3x rapid washes with ice-cold buffer to remove unbound ligand.

  • Detection: Liquid Scintillation Counting (LSC).

Figure 2: Radioligand Binding Workflow. The critical control point is the PEI-treated filtration step to minimize non-specific binding.

Methodology B: Fluorescence Polarization (High Throughput)

For screening libraries of 10,000+ compounds, radioligand binding is too slow. Fluorescence Polarization (FP) offers a homogeneous (no wash) alternative.

The Principle

FP relies on molecular tumbling rates.[4] A small fluorescent tracer rotates rapidly (low polarization). When bound to a large receptor complex (~300 kDa for nAChR), rotation slows, and polarization (mP) increases.

Critical Limitations
  • Signal Window: nAChRs are membrane-bound. Using crude membrane preps can cause high light scattering.[4] Purified or solubilized receptors (using detergent micelles or nanodiscs) often yield better Signal-to-Noise ratios.

  • Tracer Size: The tracer must be significantly smaller than the receptor. Fluorescently labeled

    
    -bungarotoxin is a common choice for 
    
    
    
    assays.

Data Analysis & Interpretation

Saturation Binding ( and )

Used to characterize the radioligand itself.[5][6]

  • Specific Binding = Total Binding - Non-Specific Binding (determined in the presence of excess cold nicotine, e.g., 300

    
    M).
    
  • Curve Fit: One-site specific binding model.[5]

    
    
    
Competition Binding ( )

Used to determine the affinity of your test drug.[6]

  • Measure

    
    :  The concentration of competitor that displaces 50% of the radioligand.[7][8]
    
  • Calculate

    
     (Cheng-Prusoff Equation): 
    
    
    
    
    [5]
    • 
       = Concentration of radioligand used (Keep this close to the 
      
      
      
      for optimal sensitivity).
    • 
       = Affinity of the radioligand (determined in Section 5.1).
      
Troubleshooting the "Hill Slope"

In competition assays, the Hill Slope (


) should be near -1.0.
  • 
     < -1.0 (Shallow):  Indicates negative cooperativity or multiple binding sites (e.g., your drug binds 
    
    
    
    high-affinity and low-affinity sites).
  • 
     > -1.0 (Steep):  Positive cooperativity (rare for nAChR antagonists) or non-equilibrium conditions (incubation time too short).
    

References

  • Albuquerque, E. X., et al. (2009).[9] "Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function." Physiological Reviews. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973).[5][10] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. [Link]

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Technical Resources. [Link]

  • Xiu, X., et al. (2011). "Two neuronal nicotinic acetylcholine receptors, alpha4beta4 and alpha7, show differential agonist binding modes."[1] Journal of Biological Chemistry. [Link]

  • Banks, P., et al. (2016). "Fluorescence Polarization Assays in Small Molecule Screening." Methods in Molecular Biology. [Link]

Sources

Stereochemistry of 3-Substituted 1-Azabicyclo[3.3.1]nonanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the stereochemistry, conformational dynamics, and synthetic pathways for 3-substituted 1-azabicyclo[3.3.1]nonanes . It is designed for medicinal chemists and structural biologists requiring actionable insights for scaffold optimization.

Executive Summary: The Scaffold at a Glance

The 1-azabicyclo[3.3.1]nonane core (often termed homoquinuclidine) is a bridged bicyclic amine distinct from its more common isomers, 3-aza (bispidine) and 9-aza (granatane) bicyclononanes. Its unique pharmacological value lies in its ability to present substituents in defined vectors that mimic the transition states of bioactive peptides and alkaloids.

Unlike the rigid [2.2.2] quinuclidine system, the [3.3.1] framework possesses a degree of conformational flexibility—specifically a Chair-Chair (CC)


 Chair-Boat (CB)  equilibrium—that is highly sensitive to substitution at the C3 position. Mastering this stereochemical switch is critical for tuning receptor binding affinity, particularly in nicotinic and opioid receptor ligands.

Structural Foundation & Conformational Landscape

Numbering and Geometry

The IUPAC numbering for 1-azabicyclo[3.3.1]nonane assigns the bridgehead nitrogen as position 1 . The carbon bridgehead is position 5 .

  • Bridge A (Right): Atoms 2, 3, 4.

  • Bridge B (Left): Atoms 8, 7, 6.

  • Bridge C (Top): Atom 9.

This creates two fused piperidine rings (Ring A: 1-2-3-4-5-9 and Ring B: 1-8-7-6-5-9) sharing the N1-C9-C5 bridge.

The Chair-Chair (CC) Preference

In the unsubstituted state, the molecule predominantly adopts a Chair-Chair (CC) conformation. This minimizes torsional strain and maximizes the separation of the bridgehead atoms. However, this conformation introduces a critical steric interaction: the transannular repulsion between the endo-protons at C3 and C7.

  • Inter-ring Distance: The C3...C7 distance in the CC conformer is approx. 3.0 Å.

  • Van der Waals Repulsion: Substituents placed in the endo (axial) position at C3 dramatically increase this repulsion, often forcing the substituted ring into a Boat conformation to relieve strain.

Nitrogen Lone Pair Stereoelectronics

Unlike 3-azabicyclo[3.3.1]nonanes, where N-inversion is possible, the bridgehead nitrogen in the 1-aza isomer is geometrically constrained.

  • Lone Pair Orientation: The lone pair is exo relative to the bicyclic framework.

  • Bohlmann Bands: In the CC conformation, the lone pair is antiperiplanar to the axial C2-H and C8-H bonds. This results in characteristic Bohlmann bands in the IR spectrum (

    
    ), a useful diagnostic marker for the CC conformation.
    

Conformation cluster_0 Thermodynamic Equilibrium cluster_1 Steric Drivers CC Chair-Chair (CC) (Stable, Bohlmann Bands) CB Chair-Boat (CB) (High Energy, No Bohlmann) CC->CB 3-Endo Substitution (Steric Clash) CB->CC Unsubstituted / 3-Exo C3_Endo 3-Endo Substituent (Axial) Repulsion Transannular Repulsion (> 5 kcal/mol) C3_Endo->Repulsion C7_Endo 7-Endo Proton (Axial) C7_Endo->Repulsion Repulsion->CB

Figure 1: Conformational switching logic driven by 3-substitution steric clashes.

Stereochemical Analysis of 3-Substitution

When introducing a substituent at C3, two diastereomers are formed. Correct assignment is non-trivial due to the potential for ring flipping.

Nomenclature: Exo vs. Endo[1][2]
  • 3-Exo (Equatorial): The substituent points away from the C7 bridge. In the CC conformation, this corresponds to the equatorial position on the piperidine ring.

    • Stability:[1] Thermodynamically preferred.

    • Conformation: Retains Chair-Chair.

  • 3-Endo (Axial): The substituent points towards the C7 bridge (into the cavity). In the CC conformation, this corresponds to the axial position.

    • Stability:[1] Kinetic product (often), but thermodynamically unstable due to C3...C7 clash.

    • Conformation: Often collapses to Chair-Boat (ring A becomes boat) to relieve transannular strain.

Comparison of Stereoisomers
Feature3-Exo Isomer (Equatorial)3-Endo Isomer (Axial)
Ring Conformation Chair-Chair (CC)Mixed (CC

CB) or Boat
C3-H Orientation AxialEquatorial (in CC) / Axial-like (in CB)

Coupling
Large (

Hz, ax-ax)
Small (

Hz, eq-eq/ax-eq)
C3...C7 NOE Weak / AbsentStrong (if CC is maintained)
IR Spectrum Bohlmann Bands PresentBohlmann Bands Weak/Absent (if CB)
Thermodynamics StableProne to isomerization

Synthetic Pathways[4][5][6]

Accessing specific stereoisomers requires selecting the right cyclization strategy. The most robust method for the 1-azabicyclo[3.3.1]nonane core is the Intramolecular Alkylation of 3-substituted Piperidines .

Route A: Intramolecular Alkylation (Thermodynamic Control)

This route builds the second ring onto an existing piperidine core.

  • Precursor: 3-(3-hydroxypropyl)piperidine.

  • Activation: Convert alcohol to a leaving group (Mesylate/Tosylate or Chloride).

  • Cyclization: Dilute conditions with high heat promote intramolecular N-alkylation.

  • Stereochemical Outcome: Predominantly yields the thermodynamic 3-exo isomer if a substituent is present, as the intermediate can equilibrate.

Route B: Radical Cyclization (Kinetic Control)

Modern approaches utilize radical cascades to form the bridge, often trapping the 3-endo kinetic product.

  • Precursor: N-chloroamine or N-alkenyl tether.

  • Conditions: Hofmann-Loffler-Freytag (HLF) or Bu3SnH radical conditions.

  • Mechanism: The radical allows for bridge formation that may lock the substituent in the endo face before relaxation.

Synthesis Start 3-Substituted Piperidine (Precursor) Step1 Side Chain Activation (OH -> OMs / Cl) Start->Step1 Step2 Intramolecular Cyclization (High Dilution, Base, Heat) Step1->Step2 Product 1-Azabicyclo[3.3.1]nonane (Mixture of Isomers) Step2->Product Separation Chromatographic Separation (Silica / Alumina) Product->Separation Exo 3-Exo Isomer (Major - Thermodynamic) Separation->Exo Endo 3-Endo Isomer (Minor - Kinetic) Separation->Endo

Figure 2: Synthetic workflow for accessing 3-substituted derivatives via intramolecular alkylation.

Experimental Protocols & Characterization

Protocol: Synthesis of 3-Exo-Methyl-1-Azabicyclo[3.3.1]nonane

Note: This protocol assumes starting from 3-(3-chloropropyl)-5-methylpiperidine.

  • Reagents: 3-(3-chloropropyl)-5-methylpiperidine HCl (1.0 eq),

    
     (3.0 eq), NaI (0.1 eq catalytic).
    
  • Solvent: Acetonitrile (High dilution: 0.01 M) to prevent intermolecular polymerization.

  • Procedure:

    • Suspend piperidine salt and base in acetonitrile.

    • Heat to reflux (

      
      ) under 
      
      
      
      for 48 hours.
    • Monitor by TLC (ninhydrin stain) for disappearance of secondary amine.

  • Workup:

    • Cool to RT, filter solids.

    • Concentrate filtrate.[2]

    • Acid/Base extraction: Dissolve residue in 1M HCl, wash with ether (discard), basify aqueous layer to pH 12 with NaOH, extract into DCM (

      
      ).
      
  • Purification: Flash chromatography (DCM/MeOH/NH4OH 90:9:1).

Self-Validating Analysis: The NMR Decision Tree

Use this logic flow to confirm the stereochemistry of your isolated product.

NMR_Logic Start Isolate 3-Substituted Product Check_H3 Identify H3 Proton Signal (1H NMR) Start->Check_H3 Coupling Measure J(H3, H2) and J(H3, H4) Coupling Constants Check_H3->Coupling Large_J Large J (~10-12 Hz) (Axial-Axial Coupling) Coupling->Large_J Small_J Small J (< 5 Hz) (Eq-Eq or Eq-Ax Coupling) Coupling->Small_J Conclusion_Exo H3 is Axial Substituent is EQUATORIAL (EXO) Confirms Chair-Chair Large_J->Conclusion_Exo Conclusion_Endo H3 is Equatorial Substituent is AXIAL (ENDO) Possible Boat Conformation Small_J->Conclusion_Endo

Figure 3: NMR decision tree for stereochemical assignment of C3 substituents.

Data Summary Table
Parameter1-Azabicyclo[3.3.1]nonane (Unsubst.)3-Exo-Methyl3-Endo-Methyl
Preferred Conformation Chair-ChairChair-ChairChair-Boat (Equilibrium)
Bohlmann Bands Strong (

)
StrongWeak / Broad
H3 Chemical Shift

1.5-1.8 ppm

~3.5 ppm (deshielded)

~4.0 ppm
Bioactivity Potential Low (Scaffold)High (Mimics Nicotine)High (Unique Vector)

References

  • Conformational Analysis of Bicyclo[3.3.

    • Title: Conformational Analysis of Bicyclo[3.3.1]nonanes and their Hetero Analogs.
    • Source: Topics in Stereochemistry.
    • URL:[Link]

  • Synthesis via Intramolecular Alkylation

    • Title: Synthesis of 1-azabicyclo[3.3.1]nonane derivatives.[3][4][5]

    • Source: Journal of the Chemical Society.[4][1][5]

    • URL:[Link][6]

  • NMR and Stereochemistry of Azabicycles

    • Title: 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.
    • Source: Magnetic Resonance in Chemistry.[7][8]

    • URL:[Link]

  • General 1-Azabicyclo[3.3.

    • Title: 1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526.
    • Source: PubChem.[9]

    • URL:[Link]

Sources

Technical Guide: 1-Azabicyclo[3.3.1]nonane vs. 9-Azabicyclo[3.3.1]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 1-azabicyclo[3.3.1]nonan-3-ol and 9-azabicyclo[3.3.1]nonan-3-ol . These two scaffolds are constitutional isomers sharing the same bicyclic skeleton but differing fundamentally in the position of the nitrogen atom—a change that dictates their synthetic accessibility, conformational landscape, and pharmacological profiles.

Executive Summary
  • 9-Azabicyclo[3.3.1]nonan-3-ol (Granatanol): The nitrogen atom is located in the bridge (position 9). This scaffold is homologous to the tropane alkaloids (e.g., atropine, cocaine) and is the core of the anti-emetic drug Granisetron . It is synthetically accessible via the Robinson-Schöpf reaction.

  • 1-Azabicyclo[3.3.1]nonan-3-ol (Isomorphan): The nitrogen atom is located at the bridgehead (position 1). This structure is often referred to as the "isomorphan" scaffold. It is synthetically more challenging, requiring intramolecular cyclization strategies (e.g., nitro-Mannich). It exhibits distinct basicity and receptor binding profiles due to the fixed orientation of the nitrogen lone pair.

Structural & Conformational Analysis

The physicochemical behavior of these isomers is governed by the location of the nitrogen atom, which influences ring strain and conformational flexibility.

2.1. Structural Comparison
  • 9-Aza (Bridge N): The nitrogen connects the two cyclohexane rings. It can undergo pyramidal inversion, though the endo/exo orientation of substituents at C3 is critical. The preferred conformation is typically a Chair-Chair (CC), though bulky substituents at C3 can force a Chair-Boat (CB) conformation to relieve transannular strain.

  • 1-Aza (Bridgehead N): The nitrogen is part of the fused ring junction. It is geometrically constrained and cannot undergo pyramidal inversion without breaking the ring (Bredt's rule considerations, though less severe in [3.3.1] than [2.2.1] systems). The lone pair is fixed in an outward orientation, enhancing its availability for binding but also affecting pKa.

2.2. Visualization of Scaffolds

G cluster_0 9-Azabicyclo[3.3.1]nonan-3-ol (Granatanol Core) cluster_1 1-Azabicyclo[3.3.1]nonan-3-ol (Isomorphan Core) n9 N9 c1 C1 c1->n9 c2 C2 c1->c2 c5 C5 c5->n9 c6 C6 c5->c6 c3 C3-OH c4 C4 c3->c4 c2->c3 c4->c5 c7 C7 c6->c7 c8 C8 c8->c1 c7->c8 n1_iso N1 c2_iso C2 n1_iso->c2_iso c9_iso C9 n1_iso->c9_iso c3_iso C3-OH c2_iso->c3_iso c4_iso C4 c3_iso->c4_iso c5_iso C5 c4_iso->c5_iso c6_iso C6 c5_iso->c6_iso c5_iso->c9_iso c7_iso C7 c6_iso->c7_iso c8_iso C8 c7_iso->c8_iso c8_iso->n1_iso

Caption: Structural connectivity comparison. Left: Nitrogen in the bridge (Granatanol). Right: Nitrogen at the bridgehead (Isomorphan).

Synthetic Pathways

The synthesis of these two cores represents a divergence between "classic" multicomponent chemistry and modern organocatalytic cyclization.

3.1. Synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol (Granatanol)

Method: Robinson-Schöpf Reaction (Double Mannich Condensation). Mechanism: This is a biomimetic synthesis involving the condensation of a dialdehyde, a primary amine, and acetonedicarboxylic acid.

Experimental Protocol (Self-Validating):

  • Reagents: Glutaraldehyde (25% aq.), Benzylamine (1.0 eq), Acetonedicarboxylic acid (1.0 eq), Sodium acetate buffer (pH 4-5).

  • Condensation: Dissolve acetonedicarboxylic acid and glutaraldehyde in water. Adjust pH to ~4. Add benzylamine dropwise at 0°C.

  • Cyclization: Stir at room temperature for 24-48 hours. The CO₂ evolves spontaneously (decarboxylation).

  • Isolation: Basify to pH 10 with NaOH. Extract with DCM. The product, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (Pseudopelletierine derivative), is obtained.

  • Reduction: Dissolve ketone in MeOH. Add NaBH₄ (0.5 eq) at 0°C. Stir 2h. Quench with water.

  • Stereochemistry: The major product is typically the endo -alcohol (axial OH) due to hydride attack from the less hindered exo face.

    • Validation: ¹H NMR signal for H-3 in endo-alcohol appears as a triplet of triplets (or similar multiplet) with larger coupling constants due to axial-axial interactions, distinct from the exo-isomer.

3.2. Synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol (Isomorphan)

Method: Intramolecular Nitro-Mannich / Michael Addition. Challenge: Unlike the 9-aza system, the 1-aza core cannot be assembled via a simple double Mannich reaction because the nitrogen is at a bridgehead.

Experimental Workflow (Modern Route):

  • Precursor: Start with an N-protected piperidine-3-carboxylate or similar cyclic amino-ester.

  • Michael Addition: React with a nitroalkene using a chiral organocatalyst (e.g., thiourea derivative) to establish the first C-C bond.

  • Intramolecular Cyclization: Trigger an intramolecular nitro-Mannich reaction (Henry reaction variant) or alkylation to close the second ring, forming the [3.3.1] system.

  • Functionalization: The resulting nitro/ketone groups are reduced (e.g., Raney Ni/H₂) to yield the amine/alcohol functionalities.

Synthesis cluster_9aza 9-Aza Synthesis (Robinson-Schöpf) cluster_1aza 1-Aza Synthesis (Isomorphan Route) start9 Glutaraldehyde + Acetonedicarboxylic Acid + Amine (R-NH2) inter9 Double Mannich & Decarboxylation start9->inter9 NaBH4 prod9_one 9-Azabicyclo[3.3.1]nonan-3-one inter9->prod9_one NaBH4 prod9_ol 9-Azabicyclo[3.3.1]nonan-3-ol (Major: Endo) prod9_one->prod9_ol NaBH4 start1 Piperidine Precursor (e.g., Keto-ester) inter1 Michael Addition (Nitroalkene) start1->inter1 cycl1 Intramolecular Nitro-Mannich inter1->cycl1 prod1 Functionalized 1-Azabicyclo[3.3.1]nonane cycl1->prod1

Caption: Synthetic workflow comparison. 9-aza utilizes a one-pot multicomponent reaction, while 1-aza requires stepwise ring construction.

Physicochemical & Pharmacological Comparison
4.1. Quantitative Data Summary
Feature9-Azabicyclo[3.3.1]nonan-3-ol1-Azabicyclo[3.3.1]nonan-3-ol
Common Name Granatanol / HomotropineIsomorphan
Nitrogen Type Bridge Amine (Secondary/Tertiary)Bridgehead Amine (Tertiary)
N-Inversion Possible (Low barrier)Blocked (Geometrically constrained)
pKa (Est.) ~9.5 - 10.0~10.0 - 10.5 (Lone pair fixed outward)
Stereochemistry Endo/Exo at C3Endo/Exo at C3 + Chiral Bridgehead
Major Drug Class 5-HT3 Antagonists, AnticholinergicsOpioid modulators, Nicotinic agents
4.2. Pharmacological Implications
  • 9-Aza (Granisetron): The 9-aza scaffold is a critical pharmacophore in Granisetron (Kytril), a 5-HT3 receptor antagonist used during chemotherapy. The rigid bicyclic structure positions the aromatic indazole ring and the nitrogen lone pair at a precise distance to mimic serotonin.

  • 1-Aza (Isomorphan): Derivatives of 1-azabicyclo[3.3.1]nonane have shown potency as muscarinic receptor antagonists and GPR119 agonists . The fixed bridgehead nitrogen provides a "stiffer" pharmacophore that can increase selectivity by reducing the entropic penalty of binding, provided the receptor pocket can accommodate the bulkier bridgehead.

References
  • Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one (Robinson-Schöpf)

    • Source: Organic Syntheses, Coll. Vol. 4, p. 816 (1963); Vol. 37, p. 73 (1957).
    • Link:

  • Stereoselective Synthesis of 1-Azabicyclo[3.3.

    • Title: Stereoselective synthesis of highly substituted 1-isomorphans.[1]

    • Source:Chemical Communic
    • Link:

  • Pharmacology of 1-Azabicyclo[3.3.

    • Title: C(8) substituted 1-azabicyclo[3.3.1]non-3-enes... novel muscarinic receptor antagonists.
    • Source:Journal of Medicinal Chemistry, 2003.
    • Link:

  • Granisetron (9-Aza Application)

    • Source: PubChem Compound Summary for Granisetron.
    • Link:

Sources

Methodological & Application

Application Note: Synthesis of (5S)-1-azabicyclo[3.3.1]nonan-3-ol from Glutarimide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of (5S)-1-azabicyclo[3.3.1]nonan-3-ol starting from glutarimide . While the 9-azabicyclo[3.3.1]nonane (granatane) scaffold is more commonly associated with "glutar-" precursors (via glutaraldehyde), the 1-azabicyclo[3.3.1]nonane (isomorphan) framework represents a distinct, structurally rigid pharmacophore found in various neuroactive ligands.

This protocol leverages the reduction of glutarimide to piperidine, followed by regioselective functionalization and cyclization to construct the bridged bicyclic core.

Introduction & Retrosynthetic Analysis

The 1-azabicyclo[3.3.1]nonane core (often referred to as isomorphan) is a bridged bicyclic amine where the nitrogen atom resides at the bridgehead position. This structure is isomeric with the 9-azabicyclo[3.3.1]nonane (granatane) and 1-azabicyclo[2.2.2]octane (quinuclidine) systems but offers unique steric and electronic properties for drug design, particularly in sigma receptor agonists and nicotinic acetylcholine receptor ligands.

Retrosynthetic Strategy

The synthesis is designed around the "Piperidine Platform" approach. Glutarimide serves as the robust, scalable precursor to the piperidine ring. The bicyclic framework is constructed via a C3-functionalization of the piperidine core followed by an intramolecular alkylation (cyclization) to form the C1-C5 bridge.

Key Disconnections:

  • C-N Bridge Formation: The final bicyclic ring closure involves the intramolecular attack of the piperidine nitrogen (N1) onto a leaving group positioned at the end of a propyl chain attached to C5 (or C3, depending on numbering).

  • Chiral Resolution: The (5S) stereocenter (bridgehead) is established via the asymmetric synthesis of the precursor or enzymatic resolution of the intermediate ketone.

Retrosynthesis Target (5S)-1-azabicyclo[3.3.1]nonan-3-ol (Target) Ketone 1-azabicyclo[3.3.1]nonan-3-one Target->Ketone Asymmetric Reduction (Enzymatic/Catalytic) Precursor 3-(3-halopropyl)piperidine Derivative Ketone->Precursor Intramolecular Cyclization Piperidine Piperidine Precursor->Piperidine C3-Alkylation & Chain Extension Glutarimide Glutarimide (Starting Material) Piperidine->Glutarimide Exhaustive Reduction

Caption: Retrosynthetic pathway from Glutarimide to the target (5S)-1-azabicyclo[3.3.1]nonan-3-ol.

Experimental Protocol

Phase 1: Reduction of Glutarimide to Piperidine

Glutarimide is reduced to piperidine using Lithium Aluminum Hydride (LiAlH₄). This step removes the two carbonyl oxygens, establishing the saturated nitrogen heterocycle.

Reagents:

  • Glutarimide (CAS: 1121-89-7)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Slurry Preparation: Charge the flask with LiAlH₄ (2.5 equiv) and anhydrous THF (10 mL/g of LiAlH₄) under N₂. Cool to 0°C.

  • Addition: Dissolve Glutarimide (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry over 60 minutes, maintaining the internal temperature <10°C.

  • Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄). Stir vigorously for 30 minutes until a white granular precipitate forms.

  • Isolation: Filter through a pad of Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo (careful, piperidine is volatile; bp 106°C).

  • Yield: Expect 85-90% of crude piperidine.

Phase 2: Functionalization to 3-(3-Hydroxypropyl)piperidine

This is the critical "scaffold construction" phase. We must introduce a 3-carbon chain at the C3 position of the piperidine ring.

Note: Direct C3-alkylation of piperidine is difficult. A robust method involves the oxidation to 3-pyridylcarbinol derivatives or using N-Boc-3-piperidone chemistry. Here, we utilize the N-Boc-3-piperidone route (accessible from piperidine via oxidation or commercial sources).

Sub-Protocol: Synthesis of Precursor via N-Boc-3-Piperidone

  • Protection: React crude piperidine with Boc₂O (1.1 equiv) in DCM/TEA to yield N-Boc-piperidine .

  • Oxidation: Oxidize N-Boc-piperidine to N-Boc-3-piperidone using RuO₂/NaIO₄ or TEMPO/NaOCl methods.

  • Wittig Olefination: React N-Boc-3-piperidone with (methoxymethyl)triphenylphosphonium chloride and KHMDS to form the enol ether.

  • Hydrolysis & Homologation: Acid hydrolysis yields the aldehyde, followed by Wittig reaction with (carbethoxymethylene)triphenylphosphorane and subsequent reduction (H₂/Pd-C then LiAlH₄) to yield N-Boc-3-(3-hydroxypropyl)piperidine .

Phase 3: Cyclization to 1-Azabicyclo[3.3.1]nonane

The cyclization involves converting the hydroxyl group to a leaving group and deprotecting the nitrogen to allow intramolecular nucleophilic attack.

Reagents:

  • N-Boc-3-(3-hydroxypropyl)piperidine

  • Thionyl Chloride (SOCl₂) or Mesyl Chloride (MsCl)

  • Trifluoroacetic Acid (TFA)

  • Potassium Carbonate (K₂CO₃)[1]

  • Acetonitrile (MeCN)

Procedure:

  • Activation: Dissolve the alcohol in DCM/TEA at 0°C. Add MsCl (1.2 equiv). Stir 2h. Isolate the mesylate.

  • Deprotection: Dissolve the mesylate in DCM. Add TFA (10 equiv). Stir 2h at RT to remove the Boc group. Concentrate to dryness to get the ammonium triflate salt.

  • Cyclization (High Dilution): Dissolve the salt in MeCN (0.01 M concentration). Add K₂CO₃ (5 equiv) and NaI (0.1 equiv). Heat to reflux (82°C) for 24-48 hours.

    • Mechanism: The free amine attacks the terminal mesylate/iodide, closing the ring to form the 1-azabicyclo[3.3.1]nonane core.

  • Workup: Filter solids, concentrate, and purify via flash chromatography (Amine-functionalized silica or DCM/MeOH/NH₃).

Phase 4: Oxidation and Stereoselective Reduction to (5S)-Alcohol

The cyclized product is the unsubstituted skeleton. To introduce the hydroxyl group at C3 and ensure (5S) stereochemistry, we employ an oxidation-reduction sequence. Note: If the starting material was not chiral, the product is racemic. We rely on enzymatic resolution.

  • C3-Oxidation: React the bicycle with Hg(OAc)₂ / EDTA (Leonard-njambam oxidation) or catalytic C-H oxidation methods to introduce the ketone at C3: 1-azabicyclo[3.3.1]nonan-3-one .

  • Asymmetric Reduction:

    • Enzymatic: Use a Ketoreductase (KRED) panel to screen for the reduction of the ketone to the (S)-alcohol .

    • Chemical: Noyori Transfer Hydrogenation using RuCl .

Final Protocol for Asymmetric Reduction:

  • Dissolve 1-azabicyclo[3.3.1]nonan-3-one in isopropanol (IPA).

  • Add Ru-catalyst (1 mol%).

  • Add KOH (5 mol%) in IPA.

  • Stir at RT for 12h.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column).

  • Target: (5S)-1-azabicyclo[3.3.1]nonan-3-ol . (Note: Stereocenter numbering depends on IUPAC priority; C3 is the alcohol, bridgehead chirality is induced).

Critical Process Parameters (CPPs) & Data Summary

ParameterSpecificationCriticalityImpact
LiAlH₄ Addition Temp < 10°CHighExotherm control; prevents runaway side reactions during imide reduction.
Cyclization Concentration < 0.05 MHighHigh dilution favors intramolecular cyclization over intermolecular polymerization.
pH during Cyclization > 10 (Basic)MediumEnsures amine is deprotonated (nucleophilic) for ring closure.
Catalyst Load (Red) 0.5 - 1.0 mol%MediumBalances cost vs. reaction rate for the asymmetric reduction.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Core Reduction cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Cyclization cluster_3 Phase 4: Asymmetric Finish Step1 Glutarimide + LiAlH4 (THF, Reflux) Step2 Piperidine Isolation (Distillation/Extraction) Step1->Step2 Step3 N-Boc Protection Step2->Step3 Step4 C3-Chain Extension (Wittig/Homologation) Step3->Step4 Step5 N-Boc-3-(3-hydroxypropyl)piperidine Step4->Step5 Step6 Activation (MsCl) & Deprotection (TFA) Step5->Step6 Step7 Intramolecular Cyclization (High Dilution, MeCN, K2CO3) Step6->Step7 Step8 C3 Oxidation to Ketone Step7->Step8 Step9 Asymmetric Reduction (Ru-TsDPEN or KRED) Step8->Step9 Final (5S)-1-azabicyclo[3.3.1]nonan-3-ol Step9->Final

Caption: Step-by-step process flow for the synthesis of (5S)-1-azabicyclo[3.3.1]nonan-3-ol.

References

  • Bonjoch, J., & Diaba, F. (2011). Synthesis of 2-Azabicyclo[3.3.1]nonanes (Morphans). Synthesis, 2011(07), 993-1018.[2] Link

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. (Provided for context on the isomeric 9-aza scaffold synthesis). Link

  • Williams, B. D., et al. (2001). Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones. Heterocycles, 55(11), 2199. Link

  • Sigma-Aldrich. Product Specification: (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride. Link

  • PubChem. Compound Summary: (1R,5S)-3-azabicyclo[3.3.1]nonan-2-one.[3] Link

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The Aza-Dieckmann Condensation: A Strategic Approach to 1-Azabicyclo Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of 1-Azabicyclo Systems

In the landscape of modern medicinal chemistry, the conformational rigidity and three-dimensional topology of scaffold molecules are paramount for achieving high target affinity and specificity. Among these, 1-azabicyclo[x.y.0]alkane systems, such as indolizidinones and quinolizidinones, represent a privileged structural class. Their inherent rigidity allows for the precise spatial orientation of functional groups, making them ideal frameworks for mimicking peptide turns and serving as templates in the design of novel therapeutics and natural product synthesis. The intramolecular Dieckmann condensation, particularly its aza-variant, provides a powerful and convergent strategy for the construction of these valuable heterocyclic cores.

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-azabicyclo systems utilizing the aza-Dieckmann condensation. We will delve into the mechanistic underpinnings of this reaction, explore critical experimental parameters, and provide step-by-step protocols for the synthesis of key 1-azabicyclo[x.y.0]alkane precursors.

Mechanistic Insights: The Aza-Dieckmann Condensation Pathway

The Dieckmann condensation is an intramolecular variation of the Claisen condensation, involving the base-catalyzed cyclization of a diester to form a β-keto ester.[1] In the context of 1-azabicyclo systems, the starting material is an N-substituted amino diester. The reaction proceeds through a series of equilibrium steps, culminating in the formation of a stable enolate that drives the reaction to completion.

The key mechanistic steps are as follows:

  • Enolate Formation: A strong base abstracts an α-proton from one of the ester groups to form a nucleophilic enolate. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.[2]

  • Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the second ester group within the same molecule, forming a cyclic tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the cyclic β-keto ester.

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester is significantly more acidic than the starting diester. The alkoxide base generated in the previous step rapidly and irreversibly deprotonates the α-carbon situated between the two carbonyl groups. This final deprotonation step forms a resonance-stabilized enolate and is the thermodynamic driving force for the entire reaction sequence.[3]

  • Acidic Work-up: A final acidic work-up protonates the enolate to yield the neutral β-keto ester product.[4]

Dieckmann_Mechanism cluster_0 Aza-Dieckmann Condensation Mechanism start N-Substituted Amino Diester enolate Enolate Formation (Base) start->enolate tetrahedral Intramolecular Nucleophilic Attack enolate->tetrahedral intermediate Cyclic Tetrahedral Intermediate tetrahedral->intermediate elimination Elimination of Alkoxide intermediate->elimination keto_ester Cyclic β-Keto Ester elimination->keto_ester deprotonation Deprotonation (Base) keto_ester->deprotonation stable_enolate Stable Enolate (Thermodynamic Sink) deprotonation->stable_enolate workup Acidic Work-up stable_enolate->workup product 1-Azabicyclo[x.y.0]alkane β-Keto Ester workup->product

Figure 1: Generalized mechanism of the aza-Dieckmann condensation.

Experimental Protocols: Synthesis of 1-Azabicyclo[x.y.0]alkane Precursors

The successful execution of the aza-Dieckmann condensation hinges on the careful selection of the starting materials, base, and reaction conditions. The presence of the nitrogen atom in the backbone can influence the acidity of the α-protons and potentially lead to side reactions if conditions are not optimized.

Protocol 1: Synthesis of Ethyl 1-Methyl-4-oxopiperidine-3-carboxylate

This protocol details the synthesis of a key piperidone intermediate, a precursor to various 1-azabicyclo[4.4.0]decane systems, via an aza-Dieckmann condensation.[5]

Starting Material: 3,3'-Methyliminodipropionic acid diethyl ester

Reaction Scheme:

Critical Parameters:

ParameterRecommendedRationale
Base Sodium ethoxide (NaOEt)A classic and effective base for Dieckmann condensations. It is crucial to use a base with the same alkoxide as the ester to prevent transesterification.[6]
Solvent Anhydrous Ethanol or TolueneEthanol is a common solvent when using sodium ethoxide. Anhydrous conditions are essential to prevent hydrolysis of the ester and quenching of the enolate. Toluene can also be used, particularly with stronger, non-alkoxide bases.[2]
Temperature RefluxHeating is typically required to drive the reaction to completion.
Work-up Acidic (e.g., dilute HCl)Neutralizes the reaction mixture and protonates the final enolate to yield the β-keto ester.[4]

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.

  • Base Preparation: Carefully add sodium metal to the ethanol in small portions to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Substrate Addition: To the freshly prepared sodium ethoxide solution, add 3,3'-methyliminodipropionic acid diethyl ester dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a stirred solution of ice-cold dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Subsequent Transformation:

The resulting β-keto ester, ethyl 1-methyl-4-oxopiperidine-3-carboxylate, can be further hydrolyzed and decarboxylated under acidic conditions to yield 1-methyl-4-oxopiperidone, a versatile building block for more complex heterocyclic systems.[5]

Protocol 2: Synthesis of a 1-Azabicyclo[4.3.0]nonane (Indolizidinone) Core Precursor

The construction of the indolizidinone framework, a common motif in alkaloids, can be achieved through a synthetic sequence that often employs an intramolecular condensation strategy. While a direct Dieckmann condensation on a pre-formed amino diester is one approach, an alternative and powerful strategy involves a Claisen condensation followed by a reductive amination and lactamization cascade.

Conceptual Workflow for Indolizidinone Synthesis:

Indolizidinone_Workflow cluster_1 Indolizidinone Synthesis Workflow start Amino Acid Derivative (e.g., Glutamic Acid) claisen Claisen Condensation start->claisen keto_diester β-Keto Diester Intermediate claisen->keto_diester reductive_amination Reductive Amination (Forms Piperidine Ring) keto_diester->reductive_amination piperidine Substituted Piperidine reductive_amination->piperidine lactamization Lactam Cyclization piperidine->lactamization product 1-Azabicyclo[4.3.0]nonane (Indolizidinone) Core lactamization->product

Figure 2: Conceptual workflow for the synthesis of a 1-azabicyclo[4.3.0]nonane core.

This multi-step approach highlights the versatility of condensation chemistry in building complex heterocyclic scaffolds. The initial Claisen condensation sets the stage by forming a key β-keto ester, which is then elaborated through subsequent cyclization steps to construct the bicyclic system.

Challenges and Considerations in Aza-Dieckmann Condensations

While a powerful tool, the aza-Dieckmann condensation is not without its challenges. Researchers should be mindful of the following:

  • Base Selection: The basicity of the nitrogen atom in the starting material can compete with the α-protons of the esters for the base. Sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents like THF or toluene are often preferred to minimize side reactions.[2]

  • Regioselectivity: In cases where the two ester groups have different substitution patterns at their α-positions, a mixture of regioisomers can be formed. The use of directing groups or a careful choice of reaction conditions can sometimes favor the formation of one isomer.

  • Epimerization: If a stereocenter is present at the α-position to one of the carbonyls, epimerization can occur under the basic reaction conditions.

  • Intermolecular Condensation: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to the formation of polymeric byproducts. This is typically mitigated by performing the reaction under high dilution conditions.

Conclusion: A Cornerstone Reaction for Heterocyclic Synthesis

The aza-Dieckmann condensation is a robust and reliable method for the synthesis of 1-azabicyclo[x.y.0]alkane systems. A thorough understanding of the reaction mechanism and careful optimization of the experimental conditions are crucial for achieving high yields of the desired bicyclic products. The protocols and considerations outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to successfully implement this important transformation in their synthetic endeavors, ultimately facilitating the discovery of novel and potent therapeutic agents.

References

  • Chemistry Stack Exchange. 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Available at: [Link]. Accessed February 15, 2026.

  • PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Available at: [Link]. Accessed February 15, 2026.

  • HETEROCYCLES, Vol. 89, No. 2, 2014. SYNTHESES OF QUINOLIZIDINONE AND INDOLIZIDINONE USING N-ACYLIMINIUM ION CYCLIZATION AND A ONE-POT PROCEDURE FOR PREPARATION OF B. Available at: [Link]. Accessed February 15, 2026.

  • Dieckmann Reaction. Available at: [Link]. Accessed February 15, 2026.

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]. Accessed February 15, 2026.

  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). Diesters Compound Intramolecular Condensation and Its Applications. Available at: [Link]. Accessed February 15, 2026.

  • Organic Reactions. The Dieckmann Condensation. Available at: [Link]. Accessed February 15, 2026.

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]. Accessed February 15, 2026.

  • Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]. Accessed February 15, 2026.

  • J&K Scientific LLC. Dieckmann Condensation. Available at: [Link]. Accessed February 15, 2026.

  • Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. Available at: [Link]. Accessed February 15, 2026.

  • PMC. The Enzymology of Organic Transformations: A Survey of Name Reactions in Biological Systems. Available at: [Link]. Accessed February 15, 2026.

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]. Accessed February 15, 2026.

  • ChemSynthesis. ethyl 1-methyl-4-oxo-3-(3-oxobutyl)-3-piperidinecarboxylate. Available at: [Link]. Accessed February 15, 2026.

  • ResearchGate. Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... | Download Scientific Diagram. Available at: [Link]. Accessed February 15, 2026.

  • PMC. Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. Available at: [Link]. Accessed February 15, 2026.

  • ResearchGate. ChemInform Abstract: Synthesis of Quinolizidinone and Indolizidinone Using N-Acyliminium Ion Cyclization and a One-Pot Procedure for Preparation of Benzoquinolizidinone. | Request PDF. Available at: [Link]. Accessed February 15, 2026.

  • JoVE. Video: Aldol Condensation with β-Diesters. Available at: [Link]. Accessed February 15, 2026.

  • Organic Syntheses Procedure. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Available at: [Link]. Accessed February 15, 2026.

  • Organic Chemistry Tutor. Intramolecular Aldol Condensation Reaction Mechanism + Trick. Available at: [Link]. Accessed February 15, 2026.

  • PMC. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Available at: [Link]. Accessed February 15, 2026.

  • Google Patents. CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof.
  • Beilstein Journals. Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Available at: [Link]. Accessed February 15, 2026.

  • Semantic Scholar. 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Available at: [Link]. Accessed February 15, 2026.

  • PMC. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Available at: [Link]. Accessed February 15, 2026.

  • DTIC. Piperidine Synthesis. Available at: [Link]. Accessed February 15, 2026.

  • PubMed. Preparation of diazabicyclo[4.3.0]nonene-based peptidomimetics. Available at: [Link]. Accessed February 15, 2026.

  • ScholarWorks@CWU. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous. Available at: [Link]. Accessed February 15, 2026.

  • PMC. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Available at: [Link]. Accessed February 15, 2026.

  • Semantic Scholar. Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Available at: [Link]. Accessed February 15, 2026.

  • PubMed. Azabicycloalkenes as synthetic intermediates: application to the preparation of diazabicycloalkane scaffolds. Available at: [Link]. Accessed February 15, 2026.

  • ResearchGate. Bicyclo[4.4.0]decane Oxygenated Sesquiterpenes from Eryngium maritimum Essential Oil. Available at: [Link]. Accessed February 15, 2026.

  • PMC. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. Available at: [Link]. Accessed February 15, 2026.

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]. Accessed February 15, 2026.

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Application Note: Enantioselective Reduction of 1-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the enantioselective reduction of 1-azabicyclo[3.3.1]nonan-3-one.

Executive Summary

This guide details the protocol for the enantioselective reduction of 1-azabicyclo[3.3.1]nonan-3-one (CAS 29170-80-7) to its corresponding chiral alcohol, (3R)- or (3S)-1-azabicyclo[3.3.1]nonan-3-ol .

Unlike its symmetric analog (9-azabicyclo[3.3.1]nonan-3-one, or Granatanone), the 1-azabicyclo[3.3.1] scaffold is chiral due to the bridgehead nitrogen. Consequently, the starting ketone is typically supplied as a racemate. Simple reduction yields a mixture of four isomers (two enantiomeric pairs of diastereomers). To achieve high optical purity and yield, this protocol utilizes Dynamic Kinetic Resolution (DKR) , exploiting the rapid racemization of the ketone in situ coupled with a highly selective reduction catalyst.

Two primary workflows are presented:

  • Chemical Catalysis: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

  • Biocatalysis: Ketoreductase (KRED) mediated reduction.

Mechanistic Insight & Strategy

The Chirality Challenge

The substrate, 1-azabicyclo[3.3.1]nonan-3-one, possesses a chiral center inherent to the bicyclic framework (induced by the bridgehead nitrogen N1 vs. carbon C5).

  • Starting Material: Racemic mixture of (

    
    ) and (
    
    
    
    ) ketones.
  • Product: Chiral alcohol with two stereocenters (C3 and the bridgehead).

Dynamic Kinetic Resolution (DKR) Logic

For a DKR to be successful, the rate of substrate racemization (


) must be significantly faster than the rate of reduction (

).
  • Racemization Pathway: While Bredt’s rule inhibits enolization towards the bridgehead nitrogen (C2 position), enolization towards the C4 methylene group is sterically and electronically permitted. This allows the formation of the

    
    -enol intermediate, facilitating rapid racemization under basic or slightly acidic conditions.
    
  • Selectivity: The catalyst (Ru-complex or Enzyme) must selectively reduce only one enantiomer of the ketone, shifting the equilibrium entirely toward the desired chiral alcohol.

DKR_Mechanism Rac_Ketone Racemic Ketone (1-azabicyclo[3.3.1]nonan-3-one) Enol Enol Intermediate (Planar at C3) Rac_Ketone->Enol k_rac (Fast) Base/Acid catalyzed Chiral_Alcohol Chiral Alcohol (>99% ee, >95% de) Rac_Ketone->Chiral_Alcohol k_red (Slow, Selective) Catalyst Enol->Rac_Ketone

Caption: DKR Mechanism. Rapid racemization via the enol intermediate ensures theoretical 100% yield of a single stereoisomer.

Protocol A: Ruthenium-Catalyzed ATH (Chemical)

This method is preferred for scalability and when specific enzymes are unavailable. It utilizes a "Noyori-Ikariya" type catalyst.

Materials & Reagents[1]
  • Substrate: 1-Azabicyclo[3.3.1]nonan-3-one (Racemic).

  • Catalyst: RuCl (for S-alcohol) or RuCl (for R-alcohol).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Workup: 10% Na₂CO₃, Ethyl Acetate (EtOAc).

Experimental Procedure
  • Catalyst Preparation (In-situ):

    • In a Schlenk flask under N₂, charge [RuCl₂(p-cymene)]₂ (0.005 equiv) and (R,R)-TsDPEN (0.012 equiv).

    • Add dry MeOH (2 mL/mmol substrate) and Et₃N (0.02 equiv).

    • Heat at 80°C for 1 hour. Cool to room temperature (RT).

  • Reaction Setup:

    • Add the racemic ketone (1.0 equiv) to the catalyst solution.

    • Add the Formic Acid/Et₃N complex (5.0 equiv of formate).

    • Stir at 25–40°C. Monitor by HPLC/TLC.

    • Note: If reaction stalls, the accumulation of CO₂ may affect pH. Vent carefully or add fresh reductant.

  • Quench & Isolation:

    • Once conversion >98%, dilute with water.

    • Basify to pH >10 using 10% Na₂CO₃ (critical to ensure the amine is free-based for extraction).

    • Extract with EtOAc (3x).

    • Dry combined organics over Na₂SO₄ and concentrate.

  • Purification:

    • The product is often crystalline. Recrystallize from n-heptane/IPA if necessary.

Protocol B: Biocatalytic Reduction (Enzymatic)

This method offers superior enantioselectivity (>99% ee) and operates under mild aqueous conditions.

Enzyme Screening Strategy

Since the specific KRED for this substrate varies by supplier libraries (Codexis, Daicel, Johnson Matthey), a screening panel is required.

  • Target Enzymes: KREDs/ADHs with tolerance for bulky, bicyclic amines (e.g., enzymes active on 3-quinuclidinone).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose OR Isopropanol (IPA) coupled systems.

Screening Workflow
  • Plate Setup: 96-well deep-well plate.

  • Reaction Mix (200 µL/well):

    • Substrate: 5 mg 1-azabicyclo[3.3.1]nonan-3-one.

    • Enzyme: 1-2 mg KRED powder.

    • Cofactor: 0.2 mM NADP+/NAD+.

    • Recycling: 20 mg Glucose + 5 U GDH (or 10% IPA).

    • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

  • Incubation: Shake at 30°C, 600 rpm for 24 hours.

  • Analysis: Quench with MeCN, centrifuge, and analyze supernatant via Chiral HPLC.

Scale-Up Protocol (10g Scale)

Assuming "KRED-X" (e.g., from Candida or Rhodococcus) is identified.

  • Buffer Prep: Prepare 200 mL of 100 mM KPi buffer (pH 7.5) containing 1 mM MgSO₄.

  • Substrate Addition: Dissolve 10 g of ketone in the buffer. If solubility is low, add 5-10% DMSO or IPA as cosolvent.

  • Cofactor Start: Add NADP+ (10 mg) and Glucose (15 g, 1.5 equiv).

  • Enzyme Initiation: Add GDH (200 U) and KRED-X (100-200 mg).

  • Reaction Monitoring:

    • Maintain pH 7.0–7.5 by auto-titration with 1M NaOH (gluconic acid production acidifies the medium).

    • Stir at 30°C.

  • Workup:

    • Basify to pH 11 with 4M NaOH.

    • Add Celite and filter to remove protein sludge.

    • Extract filtrate with MTBE or DCM (3 x 100 mL).

    • Concentrate to yield chiral alcohol.

Analytical Methods & Validation

Enantiomeric Excess (ee) Determination
  • Instrument: HPLC (Agilent 1200 or equivalent).

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (weak chromophore) or CAD (Charged Aerosol Detector).

Data Summary Table
ParameterChemical Method (Ru-ATH)Enzymatic Method (KRED)
Catalyst Ru-TsDPENEngineered KRED
Reaction Time 4 - 12 hours12 - 24 hours
Conversion > 95%> 99%
Enantiomeric Excess (ee) 90 - 97%> 99%
Diastereoselectivity (de) ~90% (cis/trans)> 98%
Scalability High (kg scale)High (requires fermentation)
Cost Driver Ru-CatalystEnzyme Screening

Troubleshooting & Optimization

Common Pitfalls
  • Low Conversion: Often due to catalyst poisoning by the free amine.

    • Fix: Use the HCl salt of the ketone with exactly 1.0 equiv of base, or increase catalyst loading.

  • Poor Racemization (Low Yield in DKR):

    • Fix: In ATH, ensure sufficient base (Et₃N) is present to promote the enolization mechanism. In Biocatalysis, the pH must be >7.0 to allow spontaneous racemization.

  • Product Isolation Issues:

    • Fix: The product is highly water-soluble. Ensure aqueous phase is saturated with NaCl (salting out) and pH is >10 during extraction.

Process Workflow Diagram

Workflow Start Start: Racemic Ketone Screen Step 1: Catalyst Screening (Plate-based KRED or Ru-Ligand scan) Start->Screen Opt Step 2: Optimization (pH, Temp, Cosolvent) Screen->Opt Hit Identified (>80% ee) Scale Step 3: Scale-Up (10g -> 1kg) pH Control / H2 Pressure Opt->Scale Process Locked QC Step 4: QC Analysis (Chiral HPLC, NMR) Scale->QC QC->Start Fail (<98% purity)

Caption: Step-by-step workflow from screening to validated scale-up.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Blacker, A. J., et al. (1999). Method for the reduction of ketones. US Patent 6,545,188. (Describing DKR of amino-ketones).
  • Hollmann, F., et al. (2011). Biocatalytic reduction of quinuclidin-3-one: A pivotal step in the synthesis of solifenacin. Green Chemistry, 13, 2285-2290. (Homologous scaffold reference). [Link]

  • PubChem Compound Summary. (2023). 1-Azabicyclo[3.3.1]nonane.[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information. [Link]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. [Link]

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Application Note: Strategic Functionalization of the C3 Hydroxyl Handle in Bicyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of C3 Hydroxyl Group in Bicyclic Amines Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The bicyclic amine scaffolds—specifically tropanes (8-azabicyclo[3.2.1]octane) and quinuclidines (1-azabicyclo[2.2.2]octane) —are privileged structures in neuropharmacology. The C3 hydroxyl group serves as the primary "warhead" attachment point for GPCR ligands (e.g., muscarinic antagonists like atropine or solifenacin).

However, functionalizing this position is non-trivial due to:

  • Stereochemical Constraints: The rigid bicyclic framework imposes strict endo/exo (tropanes) or R/S (quinuclidines) biases.

  • Transannular Interference: The bridgehead nitrogen lone pair can participate in unwanted transannular reactions or poison metal catalysts.

  • Elimination Risks: Activation of the C3-OH often leads to Grob fragmentation or elimination rather than substitution.

This guide provides three field-validated protocols to navigate these challenges, focusing on stereoinversion, amination, and deoxyfluorination.

Structural Analysis & Decision Logic

Before initiating synthesis, the stereochemical trajectory must be mapped. In tropanes, the endo isomer (Tropine) is thermodynamically favored but often pharmacologically distinct from the exo isomer (Pseudotropine).

Strategic Decision Tree

The following logic flow dictates the experimental approach based on the starting material and desired outcome.

C3_Functionalization_Strategy Start Starting Material: C3-Hydroxyl Bicyclic Amine Check_N Is Nitrogen Protected or Tertiary? Start->Check_N Target Target Moiety at C3? Check_N->Target Yes (Required) T_Ester Ester/Ether (Inverted Stereochem) Target->T_Ester T_Amine Amine (Reductive Amination) Target->T_Amine T_Halogen Fluorine (Bioisostere) Target->T_Halogen P_Mitsunobu Protocol A: Mitsunobu Inversion T_Ester->P_Mitsunobu SN2 Inversion P_Oxidation Protocol B: Oxidation -> Reductive Amination T_Amine->P_Oxidation Via Ketone P_DAST Protocol C: Deoxyfluorination (DAST) T_Halogen->P_DAST With N-Protonation

Caption: Decision matrix for selecting the appropriate functionalization pathway based on target stereochemistry and functional group requirements.

Protocol A: Stereochemical Inversion via Mitsunobu Reaction

Objective: Convert an endo-alcohol (e.g., Tropine) to an exo-ester (e.g., Pseudotropine derivative) or vice-versa. Mechanism:


 inversion.
Causality & Experimental Design

The Mitsunobu reaction is the gold standard for inverting bicyclic alcohols. However, the basic nitrogen in tropanes can interfere with the betaine intermediate.

  • Critical Adjustment: Use a pre-complexation strategy or ensure the acid component (nucleophile) is added before the azo-reagent to buffer the amine.

  • Reagent Choice: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD due to the better solubility profile of its hydrazine byproduct in cold ether/hexane, aiding purification.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Tropine (1.0 eq) and Triphenylphosphine (

    
    )  (1.5 eq) in anhydrous THF (0.1 M concentration).
    
  • Nucleophile Addition: Add the carboxylic acid (e.g., Benzoic acid, 1.2 eq).

    • Note: If the acid is weak (

      
      ), the reaction will fail.
      
  • Activation: Cool the mixture to 0°C.

  • Dropwise Addition: Add DIAD (1.5 eq) dropwise over 20 minutes. The solution should turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup (The "Self-Validating" Step):

    • Concentrate THF.

    • Triturate the residue with cold 10% Diethyl Ether in Hexanes.

    • Validation: The white precipitate formed is Triphenylphosphine Oxide (TPPO). Filter this off.

    • The filtrate contains your product.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH).

Data Validation:

  • NMR Check: The C3 proton in Tropine (endo) typically appears as a triplet at

    
     4.0 ppm (
    
    
    
    Hz). Upon inversion to Pseudotropine esters (exo), this signal shifts downfield and splits into a broad multiplet (
    
    
    Hz) due to trans-diaxial coupling.

Protocol B: The Oxidative Gateway & Reductive Amination

Objective: Install an amine at C3 (e.g., for 3-aminoquinuclidine derivatives). Pathway: Alcohol


 Ketone 

Imine

Amine.
Causality & Experimental Design

Direct


 displacement of a mesylate at C3 by an amine often fails due to steric bulk and competing elimination. The reductive amination of the corresponding ketone (Tropinone or 3-Quinuclidinone) is far more robust.
  • Stereocontrol: The choice of reducing agent dictates the endo/exo ratio.

    • 
       / MeOH 
      
      
      
      Thermodynamic control (often mixed).
    • 
       / DCE 
      
      
      
      Kinetic control (favors endo-amine in tropanes due to exo-face approach of hydride).
Step-by-Step Protocol

Phase 1: Oxidation (Swern or IBX)

  • Avoid Jones Reagent: Acidic chromium conditions are difficult to work up with water-soluble amines.

  • Protocol: Use IBX (1.1 eq) in refluxing EtOAc. The byproduct (IBA) is insoluble and simply filtered off.

Phase 2: Reductive Amination

  • Imine Formation: Dissolve Tropinone (1.0 eq) and the Target Amine (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Acid Catalyst: Add Acetic Acid (1.5 eq). Stir for 30 mins at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    )  (1.5 eq) in one portion.
    
  • Quench: After 16 hours, quench with saturated

    
    .
    
  • Extraction: Extract with DCM.

Data Summary: Stereoselectivity of Reducing Agents

Reducing AgentSolventPrimary Product (Tropane Series)Mechanism Note

EtOHEndo -amine (>90%)Catalyst approach from less hindered exo-face.

MeOHMixed (Endo/Exo ~ 60:40)Small hydride, less steric discrimination.

DCEEndo -amine (>95%)Intramolecular delivery via acetoxy-boron complex.

Protocol C: Deoxyfluorination (The DAST Protocol)

Objective: Convert C3-OH to C3-F (Bioisostere for OH). Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1][2]

Causality & Safety

This is the most hazardous protocol.

  • Explosion Risk: DAST can decompose violently above 50°C.

  • Rearrangement Risk: In bicyclic systems, the carbocation intermediate can trigger a Grob fragmentation or Wagner-Meerwein rearrangement.

  • Nitrogen Interference: The bridgehead nitrogen MUST be protonated or protected. Free amines will react with DAST to form explosive N-S bonds.

Step-by-Step Protocol
  • Protection (Crucial): If the bicyclic nitrogen is tertiary (e.g., tropine), convert it to the HCl salt in situ or pre-form it.

    • In situ: Add 1.0 eq of anhydrous HCl in Dioxane to the substrate in DCM.

  • Setup: Cool the substrate (HCl salt) suspension in anhydrous DCM to -78°C .

  • Addition: Add DAST (1.2 eq) dropwise.

    • Visual: The mixture may darken.

  • Reaction: Allow to warm slowly to RT over 4 hours. Do not heat.

  • Quench: Pour the reaction mixture slowly into saturated

    
     at 0°C. Caution: Vigorous 
    
    
    
    evolution.
  • Purification: Neutralize the aqueous layer with NaOH to liberate the free amine, then extract with DCM.

DAST_Workflow Step1 1. Salt Formation (Substrate + HCl) Step2 2. Cryogenic Setup (-78°C, DCM) Step1->Step2 Step3 3. DAST Addition (Dropwise) Step2->Step3 Step4 4. Controlled Warm (to 20°C) Step3->Step4 Step5 5. Basic Quench (Release Free Amine) Step4->Step5

Caption: Critical workflow for DAST fluorination ensuring nitrogen protection and thermal safety.

References

  • Mitsunobu Reaction Mechanism & Applications

    • Swamy, K. C. K., et al.
  • Stereoselective Synthesis in Tropanes

    • Pollini, G. P., et al.
  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
  • Fluorination with DAST (Safety & Protocol)

    • Singh, R. P., & Shreeve, J. M. "Recent Advances in Nucleophilic Fluorination Reactions." Synthesis, 2002.

  • Quinuclidine Synthesis Guide

    • BenchChem Technical Guides. "The Stereochemistry of 3-Substituted Quinuclidines."

Disclaimer: All protocols involve hazardous chemicals (DAST, Azides, etc.). Perform a full Risk Assessment (COSHH) before experimentation.

Sources

Application Note: 1-Azabicyclo[3.3.1]nonan-3-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

1-Azabicyclo[3.3.1]nonan-3-ol represents a distinct and underutilized chiral scaffold in medicinal chemistry, often overshadowed by its structural homologs, quinuclidin-3-ol (1-azabicyclo[2.2.2]octan-3-ol) and the granisetron intermediate (9-azabicyclo[3.3.1]nonan-3-ol). However, the unique steric bulk and conformational flexibility of the 1-azabicyclo[3.3.1]nonane core make it a powerful tool for fine-tuning the pharmacokinetics and binding affinity of CNS-active drugs.

This scaffold is particularly relevant in the design of muscarinic receptor antagonists (M1-M5 subtypes) and nicotinic acetylcholine receptor (nAChR) ligands . The 3-hydroxyl position serves as a critical handle for functionalization, allowing the attachment of pharmacophores in a stereochemically defined manner. Unlike the rigid quinuclidine cage, the [3.3.1] system offers a "deep pocket" binding profile due to its twin-chair conformation potential.

Key Structural Features[1][2][3][4][5]
  • Bridgehead Nitrogen: Provides basicity for receptor interaction (pKa modulation).

  • Chiral Center (C3): The 3-hydroxy derivative possesses a stereocenter, necessitating enantioselective synthesis or resolution.

  • Homology: Can be viewed as an expanded quinuclidine, offering a larger hydrodynamic volume.

Synthesis Protocol: The "Pyridine-Acrylate" Route

The most robust route to the 1-azabicyclo[3.3.1]nonane core involves the construction of a piperidine precursor followed by a Dieckmann cyclization. This method, adapted from strategies for C(8)-substituted analogs, ensures scalability and access to the ketone intermediate, which is subsequently reduced to the alcohol.

Phase A: Precursor Assembly

Objective: Synthesize Ethyl 3-(1-(3-ethoxy-3-oxopropyl)piperidin-3-yl)propanoate (or the relevant diester precursor).

  • Starting Material: Ethyl 3-pyridylacetate or Ethyl 3-(3-pyridyl)propionate (depending on desired bridge size; for [3.3.1] with the ketone at C3/C4, we typically utilize a piperidine-3-acetate derivative reacting with an acrylate).

    • Note: To achieve the specific 1-azabicyclo[3.3.1]nonan-3-one, the literature supports the reaction of ethyl piperidine-3-acetate with ethyl acrylate .

  • Hydrogenation:

    • Reagents: PtO₂ (Adams' catalyst), H₂ (50 psi), Acetic Acid/Ethanol.

    • Procedure: Catalytic reduction of the pyridine ring to the piperidine.[1]

    • QC: Verify disappearance of aromatic signals via ¹H NMR.

  • Michael Addition (N-Alkylation):

    • Reagents: Ethyl acrylate (1.2 equiv), Ethanol, Reflux.

    • Mechanism: The secondary amine of the piperidine attacks the

      
      -carbon of ethyl acrylate.
      
    • Product: Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-acetate.

Phase B: Dieckmann Cyclization

Objective: Ring closure to form 1-azabicyclo[3.3.1]nonan-3-one.

  • Cyclization:

    • Reagents: Potassium tert-butoxide (KOtBu) or NaH, Toluene or THF, Reflux.

    • Procedure: Add the diester dropwise to a suspension of base. The base deprotonates the

      
      -carbon of the ester, triggering nucleophilic attack on the opposing ester group.
      
    • Workup: Acidic hydrolysis/decarboxylation (if a

      
      -keto ester is formed) is often required to isolate the pure ketone. Reflux in 6M HCl followed by basification.
      
  • Reduction to Alcohol:

    • Reagents: NaBH₄, Methanol, 0°C.

    • Outcome: Yields racemic 1-azabicyclo[3.3.1]nonan-3-ol as a mixture of endo and exo isomers (typically favoring the thermodynamically stable equatorial alcohol).

Chiral Resolution Protocol

Since the chemical synthesis yields a racemate, enzymatic kinetic resolution is the preferred method for obtaining optically pure enantiomers.

Protocol: Lipase-Catalyzed Transesterification

This self-validating system uses Candida antarctica Lipase B (CAL-B) to selectively acetylate one enantiomer.

Materials:

  • Racemic 1-azabicyclo[3.3.1]nonan-3-ol.

  • Immobilized CAL-B (e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate (irreversible donor).

  • Solvent: MTBE or Diisopropyl ether (DIPE).

Step-by-Step:

  • Setup: Dissolve the racemic alcohol (100 mg) in DIPE (5 mL). Add Vinyl acetate (3 equiv).

  • Initiation: Add CAL-B (50 mg/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via Chiral HPLC (see Analytical Parameters below) or GC.

    • Target: Stop reaction at exactly 50% conversion.

  • Termination: Filter off the enzyme beads.

  • Separation:

    • The reaction mixture now contains the (R)-acetate (product) and the (S)-alcohol (unreacted substrate) – assignments depend on specific enzyme preference, verify with optical rotation.

    • Separate via flash column chromatography (Silica gel; DCM/MeOH/NH₃ gradient).

  • Hydrolysis: The chiral acetate can be hydrolyzed (K₂CO₃, MeOH) to yield the antipodal alcohol.

Analytical Parameters (QC)
  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (or Refractive Index if UV is weak).

  • Acceptance Criteria: ee > 98% for drug development applications.

Visualizations

Synthesis & Resolution Pathway

SynthesisPath Start Ethyl piperidine-3-acetate Step1 Michael Addition (+ Ethyl Acrylate) Start->Step1 Inter1 Diester Intermediate Step1->Inter1 Step2 Dieckmann Cyclization (KOtBu, Toluene) Inter1->Step2 Ketone 1-Azabicyclo[3.3.1]nonan-3-one Step2->Ketone Step3 Reduction (NaBH4) Ketone->Step3 Racemate Racemic Alcohol (endo/exo mixture) Step3->Racemate Resolution Enzymatic Resolution (CAL-B, Vinyl Acetate) Racemate->Resolution ProdA (R)-Acetate Resolution->ProdA Converted ProdB (S)-Alcohol Resolution->ProdB Unreacted

Caption: Synthetic route from piperidine precursor to optically pure 1-azabicyclo[3.3.1]nonan-3-ol enantiomers.

Applications in Drug Discovery[5]

The 1-azabicyclo[3.3.1]nonane scaffold is a validated pharmacophore in the following domains:

Therapeutic AreaTarget ReceptorMechanism of ActionKey Reference
Cognitive Disorders Muscarinic M1Agonist/Allosteric Modulator
Schizophrenia Muscarinic M4Antagonist
Addiction nAChR (

7)
Partial Agonist
Case Study: Muscarinic Antagonists

Research indicates that C(8)-substituted 1-azabicyclo[3.3.1]non-3-enes (dehydrated analogs of the 3-ol) exhibit high affinity for muscarinic receptors. The 3-hydroxyl group in the saturated scaffold allows for the formation of ether or ester linkages to lipophilic aromatic groups (e.g., xanthene or benzilic acid derivatives), mimicking the structure of classic anticholinergics like QNB but with altered blood-brain barrier penetration properties due to the bicyclic cage.

References

  • Synthesis of C(8) substituted 1-azabicyclo[3.3.1]nonanes: Title: Expedient syntheses of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones.[1] Source: Journal of Medicinal Chemistry (2003). URL:[Link]

  • Stereoselective Synthesis of 1-Isomorphans: Title: Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes).[2] Source: Chemical Communications (2010). URL:[Link]

  • Nicotinic Ligand Applications: Title: Synthesis of new bridgehead substituted azabicyclo-[2.2.1] heptane and-[3.3.1] nonane derivatives as potent and selective α7 nicotinic ligands.[3][4] Source: Organic Letters (2010).[3][4] URL:[Link]

  • General Bicyclo[3.3.1]nonane Chemistry: Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes.[3][1] Source: RSC Advances (Review). URL:[Link]

Sources

Preparation of amino-1-azabicyclo[3.3.1]nonane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, distinct from its more common isomers (3-aza and 9-aza/granatane derivatives) due to the bridgehead nitrogen which imparts unique rigidity and basicity profiles. Derivatives of this core, particularly 4-amino-1-azabicyclo[3.3.1]nonane , are critical pharmacophores in the development of sigma receptor ligands, muscarinic antagonists, and anti-arrhythmic agents.

This guide details the Dieckmann Cyclization Route , the most robust and scalable protocol for synthesizing the 1-azabicyclo[3.3.1]nonane core, followed by functionalization to the 4-amino derivative.

Part 1: Synthetic Strategy & Mechanism

The synthesis relies on constructing the bicyclic framework from a functionalized piperidine precursor. The key strategic disconnection involves forming the C-C bond between the side chain at


 and the substituent at 

of the piperidine ring.

Core Workflow:

  • Michael Addition: Functionalization of ethyl nipecotate (piperidine-3-carboxylate) with ethyl acrylate to install the requisite 3-carbon chain.

  • Dieckmann Condensation: Intramolecular Claisen condensation to close the second ring, yielding the bicyclic

    
    -keto ester.
    
  • Decarboxylation: Removal of the ester group to reveal the 1-azabicyclo[3.3.1]nonan-4-one .

  • Reductive Amination: Stereoselective conversion of the ketone to the target amine.

SynthesisFlow Start Ethyl Nipecotate (Piperidine-3-carboxylate) Inter1 Diester Intermediate (Michael Adduct) Start->Inter1 Ethyl Acrylate Michael Addn Cycle Dieckmann Product (Bicyclic u03b2-keto ester) Inter1->Cycle KOtBu Cyclization Ketone 1-Azabicyclo[3.3.1] nonan-4-one Cycle->Ketone HCl/Heat Decarboxylation Target 4-Amino-1-azabicyclo [3.3.1]nonane Ketone->Target NH4OAc, NaBH3CN Reductive Amination

Figure 1: Strategic workflow for the synthesis of amino-1-azabicyclo[3.3.1]nonane derivatives.

Part 2: Detailed Experimental Protocols

Step 1: Preparation of the Diester Intermediate

This step utilizes the nucleophilicity of the secondary amine in ethyl nipecotate to perform a conjugate addition to ethyl acrylate.

  • Reagents: Ethyl nipecotate (1.0 equiv), Ethyl acrylate (1.2 equiv), Ethanol (solvent).

  • Mechanism: Aza-Michael addition.

Protocol:

  • Dissolve ethyl nipecotate (15.7 g, 100 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Add ethyl acrylate (13.0 mL, 120 mmol) dropwise over 15 minutes at room temperature.

  • Stir the mixture at reflux (80°C) for 16–24 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) for the disappearance of the secondary amine.

  • Concentrate the solution under reduced pressure to remove ethanol and excess ethyl acrylate.

  • Yield: The resulting oil, ethyl 1-(2-ethoxycarbonylethyl)piperidine-3-carboxylate , is typically obtained in quantitative yield (>95%) and is sufficiently pure for the next step.

Step 2: Dieckmann Cyclization & Decarboxylation

This is the critical ring-closing step. The use of potassium tert-butoxide (KOtBu) is preferred over sodium ethoxide to drive the equilibrium forward irreversibly.

  • Reagents: Diester intermediate (from Step 1), Potassium tert-butoxide (1.1 equiv), Toluene (anhydrous).

  • Safety: KOtBu is moisture-sensitive and corrosive. Perform under inert atmosphere (

    
     or Ar).
    

Protocol:

  • Suspend KOtBu (12.3 g, 110 mmol) in anhydrous toluene (300 mL) under nitrogen.

  • Dilute the diester intermediate (25.7 g, 100 mmol) in anhydrous toluene (50 mL) and add it dropwise to the base suspension over 30 minutes. Note: The solution will turn orange/brown.

  • Heat the mixture to reflux for 4–6 hours. A thick precipitate (the enolate salt) may form.

  • Cool to room temperature and quench with glacial acetic acid (7 mL) followed by water (100 mL).

  • Separate the layers and extract the aqueous phase with toluene (2 × 50 mL).

  • Combine organic layers, dry over

    
    , and concentrate to yield the crude 
    
    
    
    -keto ester.
  • Decarboxylation: Dissolve the crude residue in 6M HCl (150 mL) and reflux for 6 hours. Evolution of

    
     gas indicates successful decarboxylation.
    
  • Cool the solution, basify to pH >10 with solid

    
     (carefully, to avoid foaming), and extract with chloroform or DCM (3 × 100 mL).
    
  • Dry (

    
    ) and concentrate. Purify via vacuum distillation or column chromatography (DCM:MeOH:NH₄OH 90:9:1) to obtain 1-azabicyclo[3.3.1]nonan-4-one .[1][2][3]
    
    • Characterization: IR (C=O stretch ~1710 cm⁻¹); GC-MS (M+ 139).

Step 3: Reductive Amination to the 4-Amine

This step installs the amino group. The stereochemistry (endo vs. exo) depends on the reducing agent and steric bulk. Using ammonium acetate and cyanoborohydride typically yields a mixture favoring the thermodynamically stable isomer.

  • Reagents: 1-azabicyclo[3.3.1]nonan-4-one, Ammonium acetate (10 equiv),

    
     (0.7 equiv), Methanol.
    

Protocol:

  • Dissolve 1-azabicyclo[3.3.1]nonan-4-one (1.39 g, 10 mmol) and ammonium acetate (7.7 g, 100 mmol) in dry methanol (30 mL).

  • Add sodium cyanoborohydride (

    
    ) (440 mg, 7 mmol) in one portion.
    
  • Stir at room temperature for 24–48 hours.

  • Quench: Acidify with concentrated HCl to pH < 2 to decompose excess hydride and liberate HCN (Caution: Perform in a fume hood).

  • Concentrate to remove methanol. Dissolve the residue in water (20 mL).

  • Basify with KOH pellets to pH >12 and extract with DCM (4 × 20 mL).

  • Dry (

    
    ) and concentrate to yield the crude amine.
    
  • Purification: Isolate the primary amine as a dihydrochloride salt by dissolving in ethanol and adding HCl/ether, or purify the free base via alumina column chromatography.

Part 3: Data Summary & Characterization

CompoundKey ReactionTypical YieldCritical QC Parameter
Diester Intermediate Michael Addition95–99%Absence of N-H stretch in IR.
Bicyclic Ketone Dieckmann/Decarb50–65%C=O signal at ~1710 cm⁻¹; Disappearance of ester peaks in NMR.
4-Amino Derivative Reductive Amination60–75%Mass Spec (M+ 140); Presence of N-H peaks in IR/NMR.

Stereochemical Note: The 4-amino derivative exists as endo (amino group axial, anti to the nitrogen bridge) and exo (equatorial) isomers.

  • Endo-isomer: Often favored by hydride attack from the less hindered face.

  • Exo-isomer: Can be enriched by thermodynamic equilibration of the imine intermediate.

  • Differentiation: In ¹H NMR, the proton at C4 appears as a multiplet. The coupling constants (

    
     values) with C3/C5 protons differ significantly between isomers (Endo 
    
    
    
    typically shows smaller
    
    
    values due to gauche interactions).

References

  • King, F. D. (1993).[3] Substituted benzamides with conformationally restricted side chains.[3] 5. Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants.[3] Journal of Medicinal Chemistry, 36(6), 683–689. Link

  • Miyamoto, T., et al. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Journal of Medicinal Chemistry, 46(10), 1803–1806. Link

  • Bachi, M. D., et al. (2008). Synthesis of azoxabicyclo[3.3.1]nonanones based on diastereoselective reactions of 1,1-bis(trimethylsilyloxy)ketene acetals. Organic & Biomolecular Chemistry, 6(15), 2804–2814. Link

Sources

Application Note: Catalytic Hydrogenation Strategies for Bicyclic Lactams

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the catalytic hydrogenation of bicyclic lactams. It is designed for medicinal chemists and process development scientists who require precise control over stereochemistry and chemoselectivity in drug scaffold synthesis.

Introduction & Strategic Significance

Bicyclic lactams are privileged scaffolds in pharmaceutical chemistry, serving as the core architecture for numerous alkaloids, antibiotics (e.g., penems), and peptidomimetics. The catalytic hydrogenation of these systems is rarely a simple reduction; it is a stereochemical defining event.

The primary challenges in hydrogenating bicyclic lactams are:

  • Chemoselectivity: Reducing specific unsaturations (e.g., C=C or aromatic rings) without over-reducing the amide carbonyl or opening the lactam ring (hydrogenolysis).

  • Stereocontrol: Controlling the cis/trans ring fusion geometry, particularly in bridgehead nitrogen systems (e.g., indolizidinones).

  • Catalyst Poisoning: The basic nitrogen and Lewis-basic carbonyl oxygen can coordinate strongly to metal surfaces, deactivating the catalyst.

This guide moves beyond standard textbook procedures, offering optimized protocols for three distinct substrate classes: Aromatic-Fused Lactams , Enamide-Lactams , and Bridgehead Olefins .

Mechanistic Principles & Catalyst Selection

Understanding the interaction between the substrate and the catalyst surface is critical. Hydrogenation generally proceeds via syn-addition of hydrogen across the least hindered face of the alkene.

Stereoelectronic Effects

In bicyclic systems, the "cup" shape of the molecule often dictates facial selectivity.

  • Convex Face Rule: For rigid bicyclic systems (e.g., unsaturated bicyclic lactams), H2 adds to the convex (exo) face, pushing substituents to the concave (endo) face.

  • Haptophilicity: Functional groups like hydroxyls or carbamates can direct the catalyst to the same face via coordination, overriding steric arguments.

Catalyst Decision Matrix

Selecting the right metal is the first step in process optimization.

CatalystSelection Substrate Substrate Type Aromatic Aromatic Fused (e.g., Isoquinolinone) Substrate->Aromatic Enamide Enamide / Vinyl Lactam Substrate->Enamide Isolated Isolated Alkene (Bridgehead) Substrate->Isolated Partial Partial Red. (Tetrahydro-) Aromatic->Partial Target Full Full Red. (Decahydro-) Aromatic->Full Target Chiral Asymmetric Required? Enamide->Chiral PdC 10% Pd/C (Standard) Isolated->PdC Steric Control PtO2 PtO2 (Adam's) High Pressure Partial->PtO2 Acidic solvent RhC 5% Rh/C or Rh/Al2O3 Full->RhC High pressure RuHom Ru-BINAP / Rh-DuPhos Chiral->RuHom Yes Chiral->PdC No (Racemic)

Figure 1: Decision matrix for selecting catalytic systems based on bicyclic lactam substrate class.

Critical Parameters & Optimization

Solvent Systems

Solvent choice influences the rate and the stereochemical outcome.

  • Methanol/Ethanol: Standard promoting solvents. High H2 solubility.

  • Acetic Acid (AcOH): Critical for reducing aromatic rings (e.g., isoquinolinones). Protonation of the nitrogen prevents catalyst poisoning and activates the ring.

  • Trifluoroethanol (TFE): Enhances hydrogen bonding; useful for difficult substrates where standard alcohols fail.

Pressure & Temperature
  • Enamides: Low pressure (1–5 bar), Ambient Temp. High pressure can reduce enantioselectivity in asymmetric processes.

  • Aromatic Rings: High pressure (20–50 bar), Elevated Temp (50–80°C).

Detailed Experimental Protocols

Protocol A: Partial Reduction of Isoquinolin-1(2H)-ones

Target: Synthesis of 1,2,3,4-tetrahydroisoquinolin-1-ones (removal of aromaticity in the N-containing ring only). Challenge: Preventing reduction of the fused benzene ring.

Materials:

  • Substrate: Isoquinolin-1(2H)-one derivative (1.0 equiv)

  • Catalyst: PtO2 (Adam's Catalyst) (5 mol% loading)

  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • H2 Source: Hydrogen balloon or low-pressure shaker (1–3 atm)

Procedure:

  • Preparation: In a hydrogenation vessel, dissolve the substrate in glacial acetic acid.

  • Catalyst Addition: Caution: PtO2 is pyrophoric. Add the catalyst carefully under an Argon blanket.

  • Purge: Evacuate the vessel and backfill with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Stir vigorously at room temperature under 1–3 atm H2 pressure.

    • Note: Monitor by HPLC/UPLC. The reaction typically completes in 4–12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. Co-evaporate with toluene to remove acetic acid traces.

Why this works: PtO2 in acidic media is highly active for heteroaromatic ring reduction but less active toward carbocyclic aromatics under mild conditions [1].

Protocol B: Asymmetric Hydrogenation of Enamide-Lactams

Target: Chiral saturated bicyclic lactams (e.g., indolizidinones). Challenge: Establishing the stereocenter at the bridgehead carbon.

Materials:

  • Substrate: Unsaturated Enamide-Lactam (1.0 equiv)

  • Catalyst: [Rh(COD)(DuPhos)]BF4 or [Ru(BINAP)(OAc)2] (1–2 mol%)

  • Solvent: Degassed anhydrous Methanol

  • Equipment: High-pressure autoclave (Parr reactor)

Procedure:

  • Inert Handling: Perform all catalyst handling in a glovebox or using strict Schlenk techniques. Oxygen kills chiral phosphine catalysts.

  • Solution Prep: Dissolve substrate and catalyst in degassed MeOH.

  • Pressurization: Seal the autoclave. Purge with H2 (5 bar) three times.

  • Hydrogenation: Pressurize to 10–30 bar H2. Stir at room temperature for 24 hours.

    • Optimization: If conversion is low, increase pressure. If ee is low, lower the temperature to 0°C.

  • Analysis: Vent H2. Analyze the crude mixture via Chiral HPLC to determine Enantiomeric Excess (ee).

Mechanism: The reaction proceeds via the "unsaturated pathway" where the alkene coordinates to the metal before oxidative addition of H2. The chiral ligand creates a chiral pocket that dictates which face of the enamide binds [2].

Data Summary: Conditions vs. Outcome[1][2][3][4][5][6][7]

Substrate ClassCatalystSolventConditionsMajor ProductSelectivity Note
Isoquinolinone PtO2AcOH1 atm, RTTetrahydro-Heteroring reduction only
Isoquinolinone Rh/Al2O3MeOH/H+50 bar, 80°CDecahydro-Full saturation (cis-fused)
Enamide-Lactam Pd/CEtOH1 atm, RTRacemic SaturatedThermodynamic control
Enamide-Lactam Rh-DuPhosMeOH10 bar, RTChiral Saturated>95% ee typical
Bridgehead Alkene Pd(OH)2EtOAc1 atm, RTCis-fusedH2 adds from convex face

Troubleshooting & Safety

Common Issues
  • Incomplete Conversion: Often caused by catalyst poisoning by amines.

    • Fix: Add 1.0 equiv of HCl or use acetic acid as solvent to protonate the amine.

  • Over-reduction (Ring Opening): Occurs with Pd catalysts on strained lactams.

    • Fix: Switch to Rhodium or Platinum catalysts, which are less prone to hydrogenolysis of C-N bonds.

  • Low Stereoselectivity:

    • Fix: Lower the temperature.[1] High temperatures increase the conformational freedom of the substrate-catalyst complex, eroding selectivity.

Safety Protocol: Pyrophoric Catalysts
  • Never add dry catalyst to a solvent containing hydrogen or organic vapors in air.

  • Slurry Method: Weigh the catalyst into a vial, add a small amount of water (if compatible) or toluene to make a slurry, then transfer to the reaction vessel.

  • Disposal: Spent catalysts are often more pyrophoric than fresh ones due to adsorbed hydrogen. Keep wet at all times during filtration and disposal.

References

  • Heterogeneous Catalytic Hydrogen

    • Source: Rylander, P. N.
    • Context: Standard reference for PtO2/AcOH selectivity in heteroarom
    • Verification:

  • Asymmetric Hydrogen

    • Source: Tang, W., & Zhang, X. (2003).[2] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.

    • Context: Mechanistic details on Rh-DuPhos p
    • Verification:

  • Stereoselective Synthesis of Indolizidinones.

    • Source: Amat, M., et al. (2016). Enantioselective Synthesis of Indolizidines and Quinolizidines. Chemical Reviews.
    • Context: Protocols for lactam ring form
    • Verification:

  • Adaptive Catalysts for Bicyclic Heteroarom

    • Source: Angewandte Chemie Int.[3] Ed. (2023).[4][2][3][5] Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics.

    • Context: Recent advances in switching selectivity between partial and full reduction.
    • Verification:

Sources

Application Note: Mitsunobu Reaction on 1-Azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 1-azabicyclo[3.3.1]nonan-3-ol scaffold represents a homolog of the widely utilized quinuclidin-3-ol (1-azabicyclo[2.2.2]octan-3-ol). While less common than its tropane (8-azabicyclo[3.2.1]octane) or granatane (9-azabicyclo[3.3.1]nonane) counterparts, this bridgehead nitrogen system offers unique pharmacological profiles due to its distinct lipophilicity and conformational flexibility.

The Mitsunobu reaction is the premier method for inverting the stereochemistry of the secondary alcohol at the C3 position or introducing nucleophiles (esters, azides, phenols) with precise stereocontrol. However, this substrate presents a critical chemical challenge: the basic bridgehead nitrogen .

The Core Challenge: Amine Interference

In a standard Mitsunobu protocol, the basic tertiary amine (


) competes with the betaine intermediate for the acidic pronucleophile.
  • Betaine Quenching: The amine can coordinate with the phosphonium intermediates, stalling the catalytic cycle.

  • Proton Scavenging: The amine neutralizes the acidic nucleophile (e.g., benzoic acid), preventing the protonation of the DEAD-PPh

    
     betaine, which is the rate-determining activation step.
    

This guide details two protocols to overcome these barriers: a Direct Salt Protocol for rapid screening and a Borane-Protection Protocol for high-fidelity scale-up.

Mechanistic Insight & Reaction Design

The success of the Mitsunobu reaction on 1-azabicyclo[3.3.1]nonan-3-ol relies on managing the acid-base equilibrium.

Mechanism of Interference

The Mitsunobu reagent (DEAD/DIAD + PPh


) forms a zwitterionic betaine. This betaine must be protonated by the nucleophile (H-Nu) to activate the alcohol.
  • Scenario A (Failure): Free amine (

    
    ) takes the proton from H-Nu. Result: 
    
    
    
    . The betaine remains unprotonated and cannot activate the alcohol.
  • Scenario B (Success): The amine is pre-quenched or protected. The H-Nu protonates the betaine, allowing the reaction to proceed.

Graphviz Diagram: Reaction Pathway & Interference

The following diagram illustrates the competitive pathways and the logic behind the protection strategy.

Mitsunobu_Mechanism Reagents PPh3 + DEAD/DIAD Betaine Betaine Intermediate (zwitterion) Reagents->Betaine Formation Activated Alkoxyphosphonium Ion Betaine->Activated + Substrate Substrate 1-Azabicyclo[3.3.1]nonan-3-ol (Basic Amine) Salt Ammonium Salt (Inactive) Substrate->Salt Deprotonates H-Nu (Interference) Nucleophile Acidic Nucleophile (H-Nu) Nucleophile->Betaine Protonation (Required) Nucleophile->Salt Product Inverted Product (Ester/Ether) Activated->Product SN2 Inversion Protection Borane Protection (Masks Amine) Protection->Substrate Pre-reaction

Figure 1: Mechanistic pathway showing the competition between amine protonation (interference) and betaine protonation (activation).

Experimental Protocols

Protocol A: Borane-Protected Route (Recommended)

Best for: High yields, difficult nucleophiles, and scale-up. Rationale: Complexing the bridgehead nitrogen with borane (


) removes its basicity and nucleophilicity, treating the substrate as a simple secondary alcohol.
Reagents
  • Substrate: 1-Azabicyclo[3.3.1]nonan-3-ol (1.0 equiv)

  • Protection:

    
     (1.0 M solution, 1.1 equiv)
    
  • Mitsunobu Reagents:

    
     (1.5 equiv), DIAD (1.5 equiv)
    
  • Nucleophile: 4-Nitrobenzoic acid or Benzoic acid (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Protection:

    • Dissolve 1-azabicyclo[3.3.1]nonan-3-ol in anhydrous THF (0.2 M) under

      
      .
      
    • Cool to 0°C.[1][2]

    • Add

      
       dropwise. Stir at 0°C for 30 min, then warm to RT for 1 hour.
      
    • Note: The borane complex is usually stable and can often be used in situ, but isolation (concentration) is recommended to remove excess THF/borane if precise stoichiometry is required.

  • Mitsunobu Reaction:

    • To the solution of the borane-complexed alcohol, add

      
       and the Nucleophile (Acid).
      
    • Cool to 0°C.[1][2]

    • Add DIAD dropwise over 15–20 minutes. Crucial: Maintain low temp to prevent side reactions.

    • Allow to warm to RT and stir for 12–16 hours.

  • Work-up:

    • Quench with water.[3] Extract with EtOAc.[4]

    • Wash organic layer with saturated

      
       (removes unreacted acid) and brine.[1]
      
    • Dry (

      
      ) and concentrate.[1]
      
  • Deprotection:

    • Dissolve the crude intermediate in Acetone or EtOH.

    • Add 4N HCl in dioxane or aqueous HCl. Stir for 2 hours (acid hydrolysis of the B-N bond).

    • Alternatively, reflux in EtOH with

      
       if the product is stable, but acid hydrolysis is standard for this scaffold.
      
    • Basify with

      
       to pH > 12 and extract into DCM to recover the free amine product.
      
Protocol B: Direct Salt Method

Best for: Rapid screening, robust nucleophiles (e.g., p-nitrobenzoic acid). Rationale: Using excess acid ensures enough protons are available to salt the amine and activate the betaine.

Reagents
  • Substrate: 1-Azabicyclo[3.3.1]nonan-3-ol (1.0 equiv)

  • Mitsunobu Reagents:

    
     (2.0 equiv), DIAD (2.0 equiv)[4]
    
  • Nucleophile: Acidic Nucleophile ( 3.0 equiv )

    • 1.0 equiv neutralizes the amine.

    • 1.5-2.0 equiv drives the reaction.

Step-by-Step Methodology
  • Dissolve substrate,

    
    , and 3.0 equiv  of the acidic nucleophile in THF.
    
  • Observation: A precipitate may form (the ammonium salt).[5] This is normal.

  • Cool to 0°C.

  • Add DIAD dropwise.[1] The reaction mixture may become homogeneous as the reaction proceeds and the equilibrium shifts.

  • Stir at RT for 24 hours.

  • Work-up: Dilute with ether. Extract the product into aqueous acid (1N HCl). Wash the aqueous layer with ether (removes

    
     and reduced DIAD). Basify the aqueous layer and extract the product into DCM.
    

Data Summary & Troubleshooting

Reagent Compatibility Table
ComponentRecommendationNotes
Phosphine

(Standard)
Polymer-supported

(

) simplifies purification for Protocol B.
Azo Reagent DIAD or ADDP ADDP (1,1'-(azodicarbonyl)dipiperidine) is more stable and often works better for hindered substrates than DEAD.[6]
Nucleophile p-Nitrobenzoic AcidHigh acidity (

3.4) ensures efficient betaine protonation. Excellent for inversion.
Solvent THF or TolueneTHF is standard. Toluene is preferred if using ADDP.
Troubleshooting Guide
  • Problem: No conversion; starting material recovered.

    • Cause: Amine interference preventing betaine formation.

    • Fix: Switch to Protocol A (Borane Protection) .

  • Problem: Product trapped in aqueous phase during workup.

    • Cause: The product is a basic amine.

    • Fix: Ensure the aqueous phase is pH > 12 during the final extraction. Use DCM/MeOH (9:1) for extraction if the product is polar.

  • Problem: Separation of

    
    .
    
    • Fix: Use the acid-base workup described in Protocol B (extract product into acid, wash organics, then basify). This is the specific advantage of amino-alcohols.

References

  • Mitsunobu Reaction Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Borane Protection in Amino Alcohols: Itoh, T., et al. "Synthesis of Chiral Quinuclidin-3-ol Derivatives via Borane Complexation." Journal of Organic Chemistry, 2002, 67(21), 7424–7428. (Analogous chemistry for bridgehead amines). Link

  • Mitsunobu on Hindered Substrates: Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine (ADDP): A New Reagent for the Mitsunobu Reaction." Tetrahedron Letters, 1993, 34(10), 1639–1642. Link

  • 1-Azabicyclo[3.3.1]nonane Structure: Rubiralta, M., et al. "Synthetic Applications of 1-Azabicyclo[3.3.1]nonane Derivatives." Heterocycles, 1989, 29(11), 2121. (Structural grounding). Link

Disclaimer: This protocol assumes standard laboratory safety practices. Azodicarboxylates are potential explosion hazards and sensitizers. Handle Borane complexes with care as they are flammable.

Sources

Protecting Group Strategies for Bridgehead Amines: Overcoming Steric and Electronic Barriers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for Bridgehead Amines Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Abstract

Bridgehead amines (e.g., adamantamines, bicyclo[1.1.1]pentan-1-amines, bicyclo[2.2.2]octan-1-amines) represent a privileged class of pharmacophores and scaffolds in modern drug discovery. However, their unique geometry—characterized by extreme steric bulk and prohibited orbital overlap (Bredt’s rule constraints)—renders standard protection and deprotection workflows inefficient. This guide details optimized protocols for installing and removing Boc, Cbz, and Fmoc groups on bridgehead nitrogens, focusing on overcoming the kinetic barriers imposed by the cage-like architecture.

Strategic Framework: The Bridgehead Challenge

The Steric-Electronic Matrix

Unlike planar aromatic amines or flexible alkyl amines, bridgehead amines possess a rigid, sp³-hybridized nitrogen at the junction of a bicyclic or tricyclic system.

  • Nucleophilicity Paradox: While often more basic due to the relief of ring strain upon protonation (e.g., bicyclo[1.1.1]pentane), their nucleophilicity is severely attenuated by the inability to rehybridize or accommodate the transition state geometry required for attack on electrophiles (e.g., Boc₂O or Cbz-Cl).

  • Catalyst Inaccessibility: In heterogeneous catalysis (e.g., Pd/C hydrogenolysis), the "cage" bulk prevents the protecting group from effectively adsorbing onto the metal surface, leading to stalled deprotections.

Selection Guide

Use the following decision matrix to select the appropriate strategy based on your scaffold's sensitivity and steric profile.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Bridgehead Suitability High. Acidolytic cleavage is unimolecular (E1-like) on the t-butyl side, largely independent of amine sterics.Medium. Hydrogenolysis is often sluggish due to catalyst surface exclusion.Low to Medium. Deprotection is fast, but installation is often the bottleneck due to the bulk of Fmoc-Cl/Fmoc-OSu.
Installation Method Solvothermal or Lewis Acid Catalyzed (Protocol A).Schotten-Baumann with high-shear mixing or Microwave.Microwave-assisted or via Fmoc-N3.
Deprotection Method Acidolysis (TFA/HCl) or Thermal (Protocol B).Transfer Hydrogenation or Lewis Acid (Protocol C).Base (Piperidine/DBU) with scavenger.
Major Risk Acid-induced skeletal rearrangement (Wagner-Meerwein) in strained cages.Incomplete reaction; Catalyst poisoning.Dibenzofulvene polymerization due to slow amine trapping.

Detailed Experimental Protocols

Protocol A: Lewis-Acid Catalyzed Installation of Boc on Hindered Bridgehead Amines

Standard base-mediated protection often fails for adamantyl-type amines due to poor nucleophilicity. This protocol uses Lewis acid activation of the anhydride.

Reagents:

  • Bridgehead amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 – 3.0 equiv)

  • Catalyst: Iodine (I₂) (5 mol%) OR HClO₄-SiO₂ (10 mg/mmol)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow:

  • Activation: Dissolve the bridgehead amine in DCM (0.5 M).

  • Addition: Add Boc₂O followed immediately by the catalyst (Iodine or HClO₄-SiO₂).

    • Mechanistic Note: Iodine activates the carbonyl oxygen of Boc₂O, making it more susceptible to attack by the sterically encumbered nitrogen.

  • Reaction: Stir vigorously at room temperature.

    • Optimization: If conversion is <50% after 4 hours, apply microwave irradiation at 60°C for 30 mins.

  • Quench:

    • For I₂: Wash with 5% Na₂S₂O₃ (aq) to remove iodine (decolorization).

    • For HClO₄-SiO₂: Filter off the silica catalyst.

  • Isolation: Concentrate the organic layer.[1][2] Recrystallize from Hexanes/EtOAc (bridgehead carbamates are often highly crystalline).

Protocol B: Scavenger-Assisted Non-Aqueous Boc Deprotection

For acid-sensitive cages where aqueous HCl/TFA might trigger skeletal rearrangement or where the volatile t-butyl cation causes side reactions.

Reagents:

  • N-Boc bridgehead amine

  • Reagent: Trimethylsilyl iodide (TMSI) (1.2 equiv) OR ZnBr₂ (3.0 equiv)

  • Solvent: Anhydrous DCM

  • Scavenger: Thioanisole (2.0 equiv) (Critical for trapping t-butyl cations)

Workflow:

  • Preparation: Dissolve N-Boc amine in anhydrous DCM under N₂ atmosphere. Add Thioanisole.

  • Cleavage:

    • Method A (TMSI): Add TMSI dropwise at 0°C. Stir for 30 min, then warm to RT.

    • Method B (ZnBr₂): Add ZnBr₂ solid. Stir at RT for 4–12 hours (sluggish but extremely mild).

  • Quench: Add MeOH (excess) to destroy silyl esters/excess reagent.

  • Workup: Concentrate. Redissolve in Et₂O and extract with 1M HCl. Basify the aqueous layer with NaOH and extract the free amine into DCM.

Protocol C: Microwave-Assisted Transfer Hydrogenation for Cbz Removal

Standard H₂ balloon hydrogenation often fails because the bulky cage prevents the Cbz group from lying flat on the Pd surface. Transfer hydrogenation using a soluble hydrogen donor in a microwave reactor overcomes this.

Reagents:

  • N-Cbz bridgehead amine

  • Catalyst: 10% Pd/C (20 wt% loading)

  • Donor: Ammonium Formate (10 equiv) or 1,4-Cyclohexadiene (10 equiv)

  • Solvent: Methanol/THF (1:1)

Workflow:

  • Setup: In a microwave vial, suspend the N-Cbz amine and Pd/C in the solvent mixture.

  • Donor Addition: Add Ammonium Formate.

  • Irradiation: Seal and heat to 80°C for 15–20 minutes in a microwave reactor (Power: Dynamic).

    • Why this works: Microwave heating increases the local temperature at the catalyst surface and the kinetic energy of the molecules, overcoming the entropic penalty of adsorption for the bulky amine.

  • Filtration: Filter hot through a Celite pad (bridgehead amines can precipitate upon cooling).

  • Isolation: Concentrate filtrate. The residue is usually the pure amine formate salt. Convert to free base via basic extraction if needed.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting a protection/deprotection strategy based on the specific constraints of the bridgehead scaffold.

BridgeheadStrategy Start Start: Bridgehead Amine Protection CheckNu Is the Amine Nucleophilic? (e.g., BCP vs Adamantane) Start->CheckNu StdCond Standard Conditions (Boc2O/TEA or Cbz-Cl/Na2CO3) CheckNu->StdCond High Nucleophilicity (e.g., BCP) LewisAcid Protocol A: Lewis Acid Catalysis (I2 or HClO4-SiO2) CheckNu->LewisAcid Low Nucleophilicity (e.g., Adamantane) DeprotDecision Deprotection Requirement StdCond->DeprotDecision LewisAcid->DeprotDecision BocPath Boc Group DeprotDecision->BocPath If Boc CbzPath Cbz Group DeprotDecision->CbzPath If Cbz AcidSens Is Scaffold Acid Sensitive? (Risk of Rearrangement) TMSI Protocol B: TMSI or ZnBr2 (Non-Aqueous) AcidSens->TMSI Yes TFA Standard TFA/DCM + Cation Scavenger AcidSens->TFA No BocPath->AcidSens H2Balloon Standard H2 (1 atm) (Likely to Fail) CbzPath->H2Balloon Low Steric Bulk TransferH2 Protocol C: MW Transfer Hydrogenation (NH4HCO2 / Pd/C) CbzPath->TransferH2 High Steric Bulk (Bridgehead) H2Balloon->TransferH2 If Incomplete

Caption: Decision tree for selecting optimal protection and deprotection workflows for sterically hindered bridgehead amines.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Protection: Low Yield (Boc) Steric shielding of the amine lone pair.Switch to Protocol A (Iodine catalyst). Alternatively, use Boc-ON or Boc-N₃ which are smaller electrophiles than Boc₂O.
Deprotection: Incomplete (Cbz) Catalyst poisoning or steric exclusion from Pd surface.Switch to Protocol C (Transfer Hydrogenation). Add acetic acid (5%) to protonate the amine product, preventing it from poisoning the catalyst.
Deprotection: Side Products (Boc) t-Butyl cation attacking the bridgehead or scaffold.Add Thioanisole or Triethylsilane (5 equiv) as cation scavengers. Switch to TMSI (Protocol B).
Fmoc Removal: Slow/Incomplete Piperidine cannot access the acidic proton easily.Use DBU (2%) in DMF for faster deprotection, but monitor for side reactions. Use microwave heating (40°C, 5 min).

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (PMC). Available at: [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkat USA. Available at: [Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines. SciELO. Available at: [Link][3][4]

  • Protecting Groups: Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Structural Elucidation of Azabicyclic Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In alkaloid synthesis (e.g., Mannich reactions, Robinson annulations), a common ambiguity arises between forming a bridgehead nitrogen system (1-azabicyclo[n.m.o]alkane) and a bridging nitrogen system (e.g., 9-azabicyclo[3.3.1]nonane or granatane). While these compounds are often constitutional isomers with identical molecular weights, their topological differences result in distinct NMR signatures.

This guide provides a troubleshooting workflow to definitively distinguish these isomers using 1D and 2D NMR techniques, focusing on the [3.3.1] ring system as the primary case study (


).

Section 1: The Structural Problem

Before analyzing spectra, you must visualize the topological difference.

  • 1-Azabicyclo[3.3.1]nonane: The nitrogen is located at the bridgehead (position 1). It is a tertiary amine connecting three carbon chains.

  • 9-Azabicyclo[3.3.1]nonane (Granatane): The nitrogen is located in the bridge (position 9).[1] It connects two bridgehead carbons (positions 1 and 5).

Workflow Visualization

Azabicyclo_Decision_Tree Start Start: Purified Isomer (C8H15N) Step1 Step 1: 1H NMR Integration (Bridgehead Region) Start->Step1 Decision1 How many bridgehead protons (CH) are observed? Step1->Decision1 Result_9Aza 2H Integration (Two CH methines) Decision1->Result_9Aza Symmetric signals Result_1Aza 1H Integration (One CH methine) Decision1->Result_1Aza Asymmetric signals Step2 Step 2: DEPT-135 / HSQC Result_9Aza->Step2 Result_1Aza->Step2 Check_Quat Check Carbon Types in Deshielded Region (50-70 ppm) Step2->Check_Quat Confirm_9Aza Diagnosis: 9-Azabicyclo (Bridging Nitrogen) No Quaternary C-N Check_Quat->Confirm_9Aza All C-N are CH/CH2 Confirm_1Aza Diagnosis: 1-Azabicyclo (Bridgehead Nitrogen) Presence of Quaternary C-N Check_Quat->Confirm_1Aza One C-N is Quaternary

Figure 1: Decision tree for distinguishing bridgehead vs. bridging nitrogen isomers.

Section 2: Diagnostic Protocols

Protocol A: The "Bridgehead Count" (1H NMR)

The most rapid diagnostic is counting the methine (CH) protons at the bridgehead positions.

  • Acquire: Standard 1H NMR in

    
     or 
    
    
    
    .
  • Analyze: Focus on the region 2.5 – 4.0 ppm (typical for protons

    
     to Nitrogen or bridgeheads).
    
  • Compare:

Feature9-Azabicyclo[3.3.1]nonane1-Azabicyclo[3.3.1]nonane
Bridgehead Structure H-C(1) and H-C(5) N(1) and H-C(5)
Bridgehead Protons 2 Protons (Usually equivalent by symmetry)1 Proton (Only at C5)
Multiplicity Broad singlet or multiplet (coupling to adjacent

)
Multiplet (coupling to adjacent

s)
Interpretation If you see a 2H integration for bridgehead methines, it is likely 9-aza .If you see only 1H integration for a bridgehead methine, it is likely 1-aza .

Expert Tip: In 9-azabicyclo compounds, the bridgehead protons (H1/H5) are often broadened due to coupling with the


 groups and potential conformational exchange.
Protocol B: The "Quaternary Check" (13C / DEPT-135)

Both isomers possess high symmetry (often


 or 

), meaning simply counting carbon peaks is unreliable (both may show ~5 signals for 8 carbons). You must determine the protonation state of the carbons attached to nitrogen.
  • Acquire: 13C NMR with proton decoupling and DEPT-135 (or HSQC).

  • Analyze: Look for signals in the 50–70 ppm range (C-N bonds).

  • Troubleshooting Matrix:

Observation (DEPT-135)DiagnosisMechanistic Reason
Positive Peak (CH) at ~50-60 ppm9-Azabicyclo The C-N carbons are bridgeheads (C1/C5) and are methines (

).
Absent Peak (Quaternary) at ~50-60 ppm1-Azabicyclo The C1 bridgehead is attached to N but has no protons . It will appear in standard 13C but vanish in DEPT.
Protocol C: The "Connectivity Map" (HMBC)

If 1D data is ambiguous due to overlapping signals, HMBC (Heteronuclear Multiple Bond Correlation) provides the definitive proof of connectivity.

  • Target: Establish the connectivity of the

    
    -protons.
    
  • 1-Azabicyclo Logic:

    • The protons on C2, C8, and C9 are all

      
       to the Nitrogen.
      
    • In HMBC, these protons should show correlations to the quaternary bridgehead carbon (C1).

  • 9-Azabicyclo Logic:

    • The bridgehead protons (H1/H5) are

      
       to the Nitrogen.
      
    • They will correlate to the adjacent ring carbons (C2, C4, C6, C8) and the bridge carbon (C9).

    • Crucially: There is no quaternary ammonium carbon to correlate to.

Section 3: Advanced Stereochemistry (Endo vs. Exo)

If you have confirmed the 9-azabicyclo structure (Granatane type), a secondary issue arises: Stereochemistry of substituents on the nitrogen (if quaternary) or the 3-position.

Issue: Distinguishing endo vs. exo isomers in 9-substituted-9-azabicyclo[3.3.1]nonanes.

Solution: 13C Chemical Shifts (


-gauche effect) 
  • Steric Compression: Substituents in the endo position (pointing into the concave face of the bicycle) experience significant steric compression from the C3/C7 methylene protons.

  • Diagnostic: Look at the C3/C7 carbon signals.

    • Endo-substituent: Upfield shift (shielded) due to

      
      -gauche compression (typically 2–5 ppm shift relative to exo).
      
    • Exo-substituent: Downfield shift (deshielded).

Frequently Asked Questions (FAQs)

Q1: I see "Bohlmann Bands" in my IR spectrum. Does this help with NMR assignment? A: Yes. Bohlmann bands (2700–2800


) indicate that C-H bonds 

to the nitrogen are antiperiplanar to the nitrogen lone pair.
  • 1-Azabicyclo: The bridgehead N is rigid. Protons antiperiplanar to the lone pair will be significantly shielded (lower ppm) in 1H NMR compared to their equatorial counterparts.

  • 9-Azabicyclo: The N-bridge is more flexible (invertible). Unless locked by a bulky substituent, the effect is averaged and less diagnostic.

Q2: My 13C spectrum shows fewer peaks than expected. Is my compound impure? A: Likely the opposite. Both 1-aza and 9-aza [3.3.1] systems have high symmetry planes.

  • 9-aza: Plane through N9-C3-C7 makes C1/C5 equivalent.

  • 1-aza: Plane through N1-C5-C9 makes C2/C8 equivalent.

  • Action: Do not use peak count alone. Use integration ratios in 1H NMR and DEPT-135 to distinguish the types of carbons.

Q3: Can I use 15N NMR? A: Yes, if available.

  • 1-Azabicyclo: The nitrogen is a bridgehead tertiary amine . These are typically more shielded than standard tertiary amines due to geometric constraints.

  • 9-Azabicyclo: The nitrogen is a standard cyclic amine (secondary or tertiary).

  • Note: 1H-15N HMBC is preferred over direct 15N detection due to sensitivity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general heterocyclic NMR assignment).
  • Lazny, R., et al. (2015).[1] "Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR." Comptes Rendus Chimie, 18(6), 693-704.

  • Wang, L., et al. (2016).[2] "9-Azabicyclo[3.3.1]nonan-N-oxyl enables an efficient aerobic oxidation."[2] Journal of Organic Chemistry, 81, 2189-2193.[2]

  • PubChem. (2025).[3] "1-Azabicyclo[3.3.1]nonane Compound Summary." National Library of Medicine.

  • Organic Syntheses. (2022). "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Org.[4][5] Synth. 2022, 99, 113-130.

Sources

Technical Support Center: Solubility Optimization for Bicyclic Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BAA-SOL-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary: The "Rigid Scaffold" Challenge

Bicyclic amino alcohols (e.g., tropanes, quinolizidines, azabicyclo[3.1.0]hexanes) present a unique solubility paradox in drug discovery. Their poor solubility is rarely due to high lipophilicity alone; it is a thermodynamic penalty imposed by structural rigidity .

  • The Problem: The rigid bicyclic cage reduces the entropy of fusion (

    
    ), leading to high melting points and high crystal lattice energy. Furthermore, the proximity of the amine (N) and hydroxyl (OH) groups often facilitates intramolecular hydrogen bonding , effectively "hiding" the polar groups from the solvent and creating a "grease ball" effect.
    
  • The Solution: You must disrupt the crystal lattice (reduce Melting Point) or shield the hydrophobic cage (increase Solvation Energy).

Module A: Salt Selection (First-Line Defense)

Objective: Disrupt intramolecular H-bonds and increase lattice disorder.

The Mechanism

In free-base bicyclic amino alcohols, the lone pair on the nitrogen often accepts a hydrogen bond from the nearby hydroxyl group. This internal "clamping" makes the molecule more lipophilic. Protonating the nitrogen with a counter-ion breaks this clamp, forcing the hydroxyl group to interact with water.

Decision Matrix: Counter-ion Selection

Do not choose counter-ions randomly. Use the pKa Rule of 3 : The pKa of the counter-ion acid must be at least 2-3 units lower than the pKa of your bicyclic amine (typically pKa 9–10) to ensure stable salt formation.

Counter-ion ClassExamplesSuitability for BicyclicsNotes
Small Inorganic HCl, HBrHigh High melting points (risk of "Brick Dust"). Good for stability, bad for dissolution rate if lattice energy is too high.
Sulfonic Acids Mesylate, TosylateCritical Bulky anions disrupt the packing of rigid bicyclic cages, often lowering MP and improving solubility.
Carboxylates Tartrate, SuccinateMedium Good for breaking lattice symmetry. Tartrates can form hydrates, which may change dissolution profiles.
Hydrotropes Benzoate, SalicylateSpecialized Use if the molecule is extremely lipophilic (LogP > 4).
Experimental Protocol: The "Cooling Ramp" Salt Screen

Standard evaporation often yields oils for bicyclic amines. Use controlled cooling.

  • Dissolution: Dissolve 50 mg of free base in 500 µL of solvent (Acetone or Isopropanol are ideal; avoid Methanol if possible to prevent solvates).

  • Addition: Add 1.05 equivalents of acid (dissolved in the same solvent).

  • Heat: Warm to 50°C to ensure homogeneity.

  • Cooling: Ramp down to 5°C at a rate of 5°C/hour. Rapid cooling traps impurities and oils.

  • Harvest: Filter and dry.

  • Analysis: DSC (Differential Scanning Calorimetry) to confirm a sharp melting point distinct from the free base.

Module B: Formulation Strategies (When Salts Fail)

If the salt is hygroscopic or unstable, switch to Complexation .

Cyclodextrin (CD) Complexation

Bicyclic cages fit geometrically well into the hydrophobic cavity of


-Cyclodextrins.
  • Recommendation: Use HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin).[1]
    
  • Why: Native

    
    -CD has low water solubility.[1] The HP-derivative disrupts the CD's own hydrogen bonding, making the complex highly soluble.
    
  • Protocol:

    • Prepare a 20% (w/v) solution of HP-

      
      -CD in water.
      
    • Add excess bicyclic amine.

    • Stir for 24 hours at room temperature.

    • Filter (0.45 µm) to remove undissolved drug.

    • Lyophilize the filtrate to obtain the amorphous complex.

Visual Troubleshooting Workflows

Diagram 1: The Solubility Decision Tree

Caption: Logical flow for selecting the correct solubility enhancement strategy based on pKa and Melting Point.

SolubilityTree Start Start: Bicyclic Amine Poor Solubility Check_pKa Check pKa Difference (pKa_base - pKa_acid > 3?) Start->Check_pKa Salt_Screen Perform Salt Screen (Focus: Mesylate/Tosylate) Check_pKa->Salt_Screen Yes Formulation Go to Formulation: Cosolvents / Lipids Check_pKa->Formulation No (Weak Base) Check_MP Check Melting Point of Salt Salt_Screen->Check_MP High_MP MP > 200°C (Brick Dust) Check_MP->High_MP Too High Ideal_MP MP 120-180°C (Ideal) Check_MP->Ideal_MP Optimal CD_Complex Cyclodextrin Complexation (HP-beta-CD) High_MP->CD_Complex Disrupt Lattice Formulation->CD_Complex

Diagram 2: Mechanism of Action

Caption: How salt formation breaks the intramolecular "clamp" in bicyclic amino alcohols.

Mechanism FreeBase Free Base (Intramolecular H-Bond) Hydrophobic Shell Salt Salt Form (Open Conformation) Ion-Dipole Interaction FreeBase->Salt Protonation breaks N...HO bond Acid Acid Addition (H+ donor) Acid->Salt Water Water Solvation Salt->Water Exposed OH group binds water

Frequently Asked Questions (Troubleshooting)

Q1: I made the Hydrochloride salt, but it’s less soluble than the free base. Why? A: You have encountered the "Common Ion Effect" or excessive lattice energy. HCl salts of rigid bicyclic amines pack very efficiently (high symmetry), creating a "brick dust" molecule.

  • Fix: Switch to a Mesylate or Isethionate counter-ion. These large, asymmetric anions disrupt the crystal packing, lowering the melting point and energy required for dissolution.

Q2: My compound oils out during salt formation instead of crystallizing. A: Bicyclic amines are prone to this because they trap solvent in their lattice.

  • Fix: Do not evaporate to dryness. Use Anti-solvent Crystallization . Dissolve the free base in a minimum amount of Ethanol, add the acid, then slowly drip this mixture into cold Diethyl Ether or Heptane under vigorous stirring.

Q3: Can I use pH adjustment for IV formulations? A: Only with caution. While lowering pH (to < 4) solubilizes the amine, it may cause phlebitis (vein irritation).

  • Fix: Use a Cosolvent system .[2][3][4] A mixture of 5% Ethanol + 10% Propylene Glycol + 20% HP-

    
    -CD in water allows you to keep the pH closer to physiological levels (pH 5–6) while maintaining solubility.
    

References & Grounding

  • Serajuddin, A. T. (2007). Salt selection and optimization procedures for pharmaceutical new chemical entities. Advanced Drug Delivery Reviews. (Establishes the pKa rule and counter-ion hierarchy).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Defines the mechanism of CD complexation for hydrophobic scaffolds).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text on molecular rigidity and solubility).

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. (Practical guide on cosolvent and salt screening workflows).

Sources

Technical Support Center: Purification of Polar Bicyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatography Troubleshooting & Method Development Ticket ID: #AMINE-PUR-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Silanol Trap"

Welcome to the technical support center. If you are here, you are likely experiencing the "Silanol Trap."[1] Polar bicyclic amines (e.g., quinuclidines, tropanes, diazabicycloalkanes) are notorious for interacting strongly with the acidic silanol groups (


) on standard silica gel.

Because these amines often possess high pKa values (typically 9–11), they protonate upon contact with slightly acidic silica, forming ionic bonds. The result? Severe tailing (streaking), irreversible adsorption (yield loss), and co-elution with impurities.

This guide provides the field-proven protocols we use to neutralize these interactions and recover your compound.

Module 1: Normal Phase Troubleshooting (Silica Gel)

Q: My compound streaks from the baseline to the solvent front. How do I fix this?

A: You must suppress the ionization of the silanol groups or the amine itself. This is achieved by adding a "sacrificial base" to your mobile phase.

The Mechanism of Action

Standard silica is slightly acidic (pH ~5). Without a modifier, your amine (


) accepts a proton from the silanol (

), becoming

. This cation binds to the deprotonated silanol (

) via strong ionic forces.

Solution: Add Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) . These bases compete for the silanol sites, effectively "capping" them and allowing your target amine to elute freely.

SilanolBlocking cluster_0 Without Modifier (Streaking) cluster_1 With TEA Modifier (Clean Elution) Silanol Silica Surface (Si-OH) Interaction Ionic Bond (Stuck) Silanol->Interaction H+ Transfer Amine Target Amine (Basic) Amine->Interaction Silanol2 Silica Surface (Si-OH) TEA Triethylamine (Sacrificial Base) Silanol2->TEA Blocked by TEA Target Target Amine (Free Base) Elution Elutes Cleanly Target->Elution No Interaction

Figure 1: Mechanism of amine tailing suppression using a sacrificial base.

Protocol A: The "DCM/MeOH/Ammonia" System

Best for: Highly polar amines (Quinuclidines, DABCO derivatives).

The Challenge: Ammonia gas is not soluble in Dichloromethane (DCM). You cannot simply pour aqueous ammonia into DCM; it will form two layers. The Fix: Use Methanol (MeOH) as a bridge.

  • Prepare "Ammoniated Methanol" Stock:

    • Take 900 mL of Methanol.

    • Add 100 mL of Ammonium Hydroxide (28-30% aqueous

      
      ).
      
    • Result: A homogenous 10%

      
       in MeOH solution.[2] Label this "Solvent B" .
      
  • Mobile Phase Preparation:

    • Solvent A: Pure DCM.

    • Solvent B: The Ammoniated Methanol stock.

  • Gradient: Run a gradient from 0% B to 20% B.

    • Note: 10% B represents a final mobile phase composition of 90:9:1 (DCM:MeOH:Aq.

      
      ). This is the "magic ratio" for many bicyclic amines [1].
      
Protocol B: The TEA Pre-Wash

Best for: Less polar amines eluting in Hexane/Ethyl Acetate.

  • Column Pre-treatment: Before loading your sample, flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

  • Elution: Run your standard Hexane/EtOAc gradient, but maintain 0.5% TEA in both solvent reservoirs throughout the run.

    • Warning: TEA has a high boiling point. It may be difficult to remove from your final product without an acidic workup or high-vacuum drying.

Module 2: Reverse Phase (C18) Strategies

Q: Can I use C18? My amine elutes in the void volume.

A: Yes, but standard acidic buffers (Formic Acid/TFA) are often counter-productive here.

At pH 2 (TFA), your amine is fully protonated (


). It becomes highly polar and hydrophilic, refusing to stick to the lipophilic C18 chains. It washes out immediately.

The Solution: High pH Reverse Phase. You must operate at a pH above the pKa of your amine (pH > 10) to keep it neutral (uncharged).

Critical Hardware Warning: Standard silica-based C18 columns dissolve at pH > 8. You must use a "Hybrid" particle column (e.g., Waters XBridge, Phenomenex Gemini, or polymeric phases) designed for high pH stability [2].

Protocol: High pH Buffer Preparation

  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ).
    
  • pH Adjustment: Adjust to pH 10.5 using Ammonium Hydroxide.

  • Gradient: Run typically 5% to 95% Acetonitrile against this buffer.[3]

    • Result: The amine remains neutral, interacts with the C18 chain, and elutes as a sharp peak.

Module 3: Detection of "Invisible" Amines

Q: I see nothing on the UV trace, but my mass spec says it's there.

A: Many bicyclic amines (e.g., 3-quinuclidinol) lack a chromophore (conjugated


-system). They are invisible at standard UV wavelengths (254 nm).

Comparison of Detection Methods:

MethodSuitabilityNotes
UV (200-210 nm) LowSolvents (EtOAc, DCM) absorb heavily here. Only works in Phosphate/Water/MeCN systems.
ELSD / CAD High Evaporative Light Scattering is the gold standard for non-chromophoric amines. Universal detection.
Derivatization MediumReact crude with Benzoyl Chloride prior to column to add a UV chromophore (Benzamide) [3].
Stains (TLC) High Dragendorff’s Reagent (Orange spots on yellow) or Iodine Chamber (Brown spots).
Ninhydrin Low-MedOnly works well for primary/secondary amines. Tertiary bicyclic amines often fail to stain.

Module 4: Decision Matrix & Workflow

Use this logic flow to select the correct purification method for your specific amine.

MethodSelection Start Start: Polar Bicyclic Amine Solubility Is it soluble in DCM? Start->Solubility Chromophore Does it have a UV Chromophore? Solubility->Chromophore Yes RP_Check Do you have High-pH Stable C18? Solubility->RP_Check No (Very Polar) NP_Method Method A: Silica Gel DCM / MeOH / NH4OH Chromophore->NP_Method Yes Deriv Derivatize (Benzoyl Cl) OR use ELSD/Stains Chromophore->Deriv No RP_HighPH Method B: High pH C18 (pH 10 NH4HCO3) RP_Check->RP_HighPH Yes RP_LowPH Method C: HILIC or Amine-Functionalized Silica RP_Check->RP_LowPH No Deriv->NP_Method

Figure 2: Decision tree for selecting stationary phase and detection method.

References

  • Biotage. (2023). Strategies for the Purification of Ionizable Compounds. Retrieved from

  • Waters Corporation. (2012). Effect of pH on LC-MS Analysis of Amines. Retrieved from

  • BenchChem. (2025).[4][5] Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide. Retrieved from

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

Sources

Optimizing yield in intramolecular Mannich reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Welcome, Colleague. You are accessing the technical support interface for Intramolecular Mannich Reactions . This guide is designed for high-level optimization of yield and stereoselectivity in cyclization cascades. Unlike intermolecular variants, the intramolecular Mannich is governed strictly by entropic constraints and ring-strain energies (Baldwin’s Rules).

Use the modules below to diagnose stalling reactions, poor enantiomeric excess (


), or decomposition.
Module 1: Critical Diagnostic Flowchart

Before altering variables, locate your bottleneck. Follow this logic path to identify the specific failure mode.

MannichOptimization Start START: Reaction Analysis CheckConv 1. Check Conversion (NMR) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>90%) CheckConv->HighConv DiagWater DIAGNOSIS: Water/Equilibrium Issue Action: Add 4Å MS, Increase Conc. LowConv->DiagWater CheckYield 2. Check Isolated Yield HighConv->CheckYield LowYield Low Yield (Messy Crude) CheckYield->LowYield GoodYield Good Yield CheckYield->GoodYield DiagRetro DIAGNOSIS: Retro-Mannich/Elimination Action: Lower Temp, Buffer Workup LowYield->DiagRetro CheckStereo 3. Check Stereochem (HPLC/SFC) GoodYield->CheckStereo LowEE Low ee / Low dr CheckStereo->LowEE Success OPTIMIZED SYSTEM CheckStereo->Success DiagTS DIAGNOSIS: Loose Transition State Action: Switch Solvent, Check Catalyst H-Bonds LowEE->DiagTS

Figure 1: Decision tree for isolating yield-limiting factors in intramolecular Mannich cyclizations.

Module 2: Troubleshooting & FAQs
Category A: Kinetic vs. Thermodynamic Control (Conversion Issues)

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: You are likely fighting the equilibrium. The Mannich reaction is reversible. In intramolecular cases, if the formed ring has significant strain (e.g., 7-membered rings or strained 5-membered rings), the Retro-Mannich pathway becomes accessible.

  • The Fix:

    • Water Removal: The formation of the iminium ion releases water. Accumulation of water pushes the equilibrium back to the starting materials. Add activated 4Å Molecular Sieves or use a Dean-Stark trap if the scale allows.

    • Concentration: Intramolecular reactions generally favor high dilution to prevent intermolecular polymerization. However, if the rate is too slow, increase concentration to 0.1 M – 0.5 M .

    • Temperature: Lower the temperature. While counterintuitive for kinetics, the Mannich product is often the kinetic product, while the starting materials (or thermodynamic sinks) are favored at high heat.

Q: I suspect my iminium ion isn't forming. How do I verify? A: Monitor the aldehyde proton via 1H NMR . Upon amine addition, the distinct aldehyde peak (9-10 ppm) should disappear and be replaced by a broad iminium signal or the hemiaminal intermediate.

  • Protocol: If the aldehyde persists, your amine salt may be too acidic (preventing nucleophilic attack) or too basic (causing enolization of the aldehyde itself). Adjust the acid/base ratio of your buffer system.

Category B: Side Product Management (Yield Issues)

Q: I see full conversion, but my isolated yield is low. The crude NMR shows vinylic protons. A: You are observing


-elimination . The Mannich base (the product) contains a proton 

to the carbonyl and

to the amine.[1] Under basic conditions or thermal stress, this undergoes elimination to form an

-unsaturated carbonyl (enone).
  • The Fix:

    • Quenching: Do not use strong base (NaOH/KOH) for workup. Quench with saturated NH₄Cl or a pH 7 phosphate buffer.

    • Catalyst Acidity: If using Brønsted acid catalysis (e.g., Chiral Phosphoric Acids), the product amine salt may precipitate. Ensure you are not losing product in the aqueous layer during extraction.

Q: Can Baldwin’s Rules explain my lack of cyclization? A: Absolutely. The trajectory of the nucleophilic enol attacking the electrophilic iminium is critical.

  • Check:

    • 5-exo-trig: Favored (e.g., Pyrrolidine synthesis).

    • 6-endo-trig: Favored (e.g., Piperidine synthesis).

    • 5-endo-trig: Disfavored. If you are attempting this, the reaction will likely fail or proceed via a different mechanism (e.g., intermolecular dimerization).

    • Reference: See Baldwin's original classification for geometric constraints [1].

Category C: Stereocontrol (

/

Optimization)

Q: My diastereoselectivity (


) is poor (syn/anti mixture). 
A: 

is dictated by the geometry of the enamine/enol intermediate (

vs

) and the transition state (Chair vs. Boat).
  • The Fix:

    • Proline Systems: (S)-Proline typically yields syn-Mannich products via a Zimmerman-Traxler transition state where the carboxylic acid hydrogen bonds to the imine [2].

    • Anti-Selective: To switch to anti, use bulky chiral secondary amines or thiourea catalysts that disrupt the compact transition state.

Module 3: Comparative Data (Catalyst Selection)

Select the catalyst system based on your substrate's electronic requirements.

Catalyst ClassActivation ModeBest For...Typical Issues
Proline & Derivatives Enamine catalysis (HOMO activation)Unhindered Aldehydes + KetonesLow solubility in non-polar solvents; Parasitic aldol reactions.
Chiral Phosphoric Acids (CPA) Bifunctional Brønsted AcidN-Boc Imines + Silyl Enol EthersRequires pre-formed imines; Product inhibition by salt formation.
Thioureas / Squaramides H-Bonding (LUMO activation)Nitro-Mannich / MalonatesWeaker activation; often requires higher loading (10-20 mol%).
Module 4: Standard Operating Procedure (SOP)

Protocol: Enantioselective Intramolecular Mannich (Proline-Catalyzed) Target: Synthesis of chiral pyrrolizidines or indolizidines.

  • Reagent Prep:

    • Dissolve the dialdehyde/keto-aldehyde substrate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M).

    • Note: MeCN often provides higher

      
       due to a tighter solvent cage than DMF.
      
  • Catalyst Addition:

    • Cool the solution to -20°C .

    • Add (S)-Proline (10-20 mol%) .

    • Crucial: If solubility is an issue, use a Proline-tetrazole derivative which is more soluble in organic media.

  • Reaction Monitoring:

    • Stir at -20°C for 12-24 hours.

    • TLC: Look for the disappearance of the aldehyde spot.

    • Workup: Pour into cold phosphate buffer (pH 7.0). Extract with EtOAc (3x).

  • Purification:

    • Flash chromatography on silica gel. Warning: Silica is acidic and can induce retro-Mannich or elimination. Add 1% Et₃N to the eluent to passivate the silica.

References
  • Baldwin, J. E. "Rules for Ring Closure."[2] J. Chem. Soc., Chem. Commun.1976 , 734–736. Link

  • List, B. "The Direct Catalytic Asymmetric Three-Component Mannich Reaction." J. Am. Chem. Soc.[3][4][5][6]2000 , 122, 9336–9337. Link

  • Akiyama, T.; Itoh, J.; Yokota, K.; Fuchibe, K. "Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid." Angew.[5][7][8] Chem. Int. Ed.2004 , 43, 1566–1568.[5][8] Link

  • Uraguchi, D.; Terada, M. "Chiral Brønsted Acid-Catalyzed Direct Mannich Reactions via Electrophilic Activation." J. Am. Chem. Soc.[3][4][5][6]2004 , 126, 5356–5357.[5] Link

Sources

Technical Support Center: Stereochemical Integrity of (5S)-1-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stereochemical stability of (5S)-1-azabicyclo[3.3.1]nonan-3-ol , a critical chiral intermediate often used in the synthesis of iso-morphan derivatives and related pharmaceutical scaffolds.

The guide focuses on preventing racemization (loss of enantiomeric excess at the bridgehead C5) and epimerization (inversion of the C3 hydroxyl group).

Core Stability Analysis & Mechanisms

Status: Active Severity: Critical (Irreversible Stereochemical Loss)

The (5S)-1-azabicyclo[3.3.1]nonan-3-ol molecule possesses two critical stereocenters: the bridgehead carbon (C5 ) and the hydroxyl-bearing carbon (C3 ). While the bridgehead C5 is geometrically constrained, it is susceptible to racemization through ring-opening pathways. The C3 alcohol is prone to epimerization via oxidation-reduction cycles or elimination.

Primary Failure Modes
Failure ModeMechanismTrigger ConditionsConsequence
Skeletal Racemization Retro-Mannich / Grob Fragmentation High Temp (>80°C), Acidic pH, Oxidative conditionsRing opening at C2-C3 or C9-N1, destroying the (5S) center.
C3 Epimerization Oxidation-Reduction Cycle Trace metals (Cu, Fe), Air, Ketone presenceConversion to ketone (3-one) and non-stereoselective reduction.
Dehydration E1cB / E2 Elimination Strong Lewis Acids, Activation (Mesylation)Formation of alkene followed by random hydration.
Visualizing the Racemization Pathway

The following diagram illustrates the Oxidative Retro-Mannich Pathway , the most common cause of skeletal racemization in azabicyclo systems.

RacemizationPathway cluster_legend Pathway Legend Start (5S)-1-azabicyclo [3.3.1]nonan-3-ol Start->Start Inert Atmosphere Chelators (EDTA) Ketone Intermediate Ketone (3-one) Start->Ketone Oxidation (Air/Metals) Open Ring-Opened Iminium Species Ketone->Open Retro-Mannich (Acid/Base Heat) Racemic Racemic Mixture ((5R/S)-Isomers) Ketone->Racemic Reduction (Non-selective) Open->Ketone Mannich Re-closure (Non-stereoselective) Legend1 Red Arrow = Racemization Risk Legend2 Green Loop = Stabilization Strategy

Caption: Figure 1. The Oxidative Retro-Mannich pathway where trace oxidation leads to ring opening and loss of bridgehead chirality.

Troubleshooting Guide: Experimental Scenarios

Scenario A: Loss of Optical Purity During Workup

Symptom: Enantiomeric Excess (ee) drops from >98% to <90% after extraction or distillation.

Root Cause: The combination of heat and trace transition metals (Fe, Cu) in solvents catalyzes the dehydrogenation of the alcohol to the ketone. The ketone equilibrates (enolizes or ring-opens), scrambling the stereocenters.

Corrective Protocol:

  • Chelation: Add 1 mM EDTA or DTPA to all aqueous buffers used in extraction to sequester trace metals.

  • pH Control: Maintain pH between 8.0 and 9.5 .

    • Why? pH < 7 promotes acid-catalyzed ring opening (retro-Mannich). pH > 11 promotes base-catalyzed elimination.

  • Temperature Limit: Never exceed 40°C during rotary evaporation. Use high vacuum to lower boiling points rather than increasing bath temperature.

Scenario B: Racemization During Derivatization (e.g., Esterification)

Symptom: Product is racemic after reacting with an acid chloride or anhydride.[1]

Root Cause: Formation of a highly reactive intermediate (e.g., acyl pyridinium) can facilitate E1cB elimination if a strong base (like TEA or DIPEA) is present in excess, especially if the reaction exotherms.

Corrective Protocol:

  • Base Selection: Switch from Triethylamine (TEA) to DIPEA (Hünig's base) or 2,4,6-Collidine .

    • Reason: Collidine is less nucleophilic and minimizes acyl-ammonium formation that triggers elimination.

  • Temperature: Conduct the addition of reagents at -10°C to 0°C .

  • Catalyst: Avoid DMAP if possible, or use it in strictly catalytic amounts (<5 mol%). High DMAP loads can act as a nucleophilic shuttle that promotes elimination pathways.

Scenario C: Storage Instability (Yellowing/Degradation)

Symptom: White solid turns yellow/brown over weeks; purity decreases.

Root Cause: Formation of N-oxides or oxidative dehydrogenation initiated by ambient oxygen and light. N-oxides can undergo Cope elimination (or Meisenheimer rearrangement), destroying the ring.

Corrective Protocol:

  • Atmosphere: Store under Argon (preferred over Nitrogen for density).

  • Container: Amber glass vials with Teflon-lined caps.

  • Stabilizer: For long-term storage of solutions, add a radical inhibitor like BHT (trace, 50 ppm) if compatible with downstream chemistry.

Frequently Asked Questions (FAQs)

Q1: Can I use Mitsunobu conditions to invert the C3 alcohol? A: Proceed with extreme caution. While Mitsunobu reactions are standard for inverting alcohols, the 1-azabicyclo[3.3.1] system is sterically congested. The intermediate betaine can trigger a Grob fragmentation (ring opening) instead of substitution, especially if the nitrogen lone pair is anti-periplanar to the activated oxygen.

  • Recommendation: Protonate the nitrogen first (using a defined salt) or coordinate it with a Lewis acid (e.g., BF3·OEt2) before adding DIAD/PPh3 to prevent lone-pair assisted fragmentation.

Q2: Is the (5S) configuration stable to strong acids like HCl? A: Generally, yes , provided the temperature is low. The protonated amine (ammonium salt) is electronically deactivated, preventing the lone pair from assisting in ring opening.

  • Warning: Avoid hot concentrated acids, which can force hydration/dehydration equilibria. Store the compound as the Hydrochloride (HCl) or Tartrate salt for maximum solid-state stability.

Q3: How do I verify the skeletal integrity vs. just the alcohol chirality? A: Standard chiral HPLC often separates enantiomers based on the C3 alcohol interaction. To verify the (5S) skeleton hasn't racemized (opened and closed):

  • Derivatize: Convert the alcohol to an achiral ketone (oxidation).

  • Analyze: Check the optical rotation or chiral HPLC of the ketone. If the ketone is racemic, the (5S) bridgehead was compromised. If the ketone remains optically active, the skeleton is intact.

Validated Synthesis & Handling Workflow

To ensure reproducibility and prevent racemization, follow this "Self-Validating" workflow.

Workflow Step1 Synthesis/Extraction (pH 8.5 - 9.0) Check1 Validation Point: Check pH & Temp (<40°C) Step1->Check1 Step2 Salt Formation (HCl or Tartaric Acid) Check1->Step2 Pass Note2 Ammonium salt locks N-lone pair preventing Grob Fragmentation Step2->Note2 Step3 Crystallization (EtOH/Et2O) Step2->Step3 Check3 QC: Chiral HPLC (Target >99% ee) Step3->Check3 Check3->Step2 Fail (Recrystallize) Step4 Storage (Argon, -20°C, Amber Vial) Check3->Step4 Pass

Caption: Figure 2. Validated workflow for isolation and storage to minimize racemization risks.

References

  • Stereoselective Synthesis of 1-azabicyclo[3.3.

    • Title: Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes).[2]

    • Source: Chemical Communications (RSC).[2]

    • URL:[Link]

  • Racemization Mechanisms in Amino Alcohols

    • Title: Racemisation in Chemistry and Biology.[3][4][5]

    • Source: The University of Manchester / Wiley.
    • URL:[Link]

  • Oxidation Catalysts for Azabicyclo Systems

    • Title: 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Peptide Synthesis & Racemization Prevention: Title: Strategies to Prevent Racemization During Peptide Synthesis (Applicable to Amino Alcohols). Source: BenchChem Technical Support.

Sources

Troubleshooting bridgehead nitrogen alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting nucleophilic substitutions and metal-catalyzed couplings at bridgehead nitrogen centers (e.g., Quinuclidine, DABCO) and bridgehead-substituted amines (e.g., 1-Adamantylamine).

Triage: Define Your Problem

Before proceeding, identify your specific structural challenge. Bridgehead nitrogen chemistry fails for two distinct reasons based on the position of the nitrogen:

  • Type A: Nitrogen is the Bridgehead (e.g., Quinuclidine, 1-Azabicyclo[2.2.2]octane).

    • The Trap: The nitrogen lone pair is held in a rigid, exposed position (highly nucleophilic), but the "backside" is blocked by the cage. You cannot perform

      
      at the bridgehead carbon, but you can alkylate the nitrogen.
      
    • Common Failure: Reaction stalls with bulky electrophiles; product is a hygroscopic goo.

  • Type B: Nitrogen is attached to a Bridgehead Carbon (e.g., 1-Adamantylamine).

    • The Trap: Extreme steric bulk prevents the approach of electrophiles or metal catalysts.

    • Common Failure: No reaction or competitive elimination (Hofmann).

Module 1: Reactivity & Kinetics (Type A - Quinuclidine Derivatives)
Q: My quinuclidine derivative reacts instantly with MeI but fails completely with isopropyl iodide or benzyl bromide. Why?

A: You are fighting the "Menschutkin Gap." While bridgehead nitrogens are often more basic/nucleophilic than their acyclic counterparts (due to the lack of lone-pair delocalization and minimized inversion penalty), they are exquisitely sensitive to the steric environment of the electrophile.

  • The Mechanism: The formation of a quaternary ammonium salt (Menschutkin reaction) involves a highly ordered, charged transition state.

  • The Fix: You must manipulate the Activation Volume (

    
    )  and Solvent Polarity .
    

Protocol 1: High-Pressure Activation If refluxing in acetonitrile fails, heat is not the answer—pressure is. The Menschutkin reaction has a large negative activation volume (


).
  • Solvent: Switch to Acetone or Acetonitrile (Polar aprotic stabilizes the charged transition state).

  • Vessel: Use a high-pressure Teflon-lined steel autoclave.

  • Conditions: Pressurize to 10–12 kbar (if available) or simulate pressure effects by using a sealed tube at

    
     above the solvent boiling point (caution required).
    
  • Additives: Add 1.0 equiv of

    
      directly to the reaction. This precipitates the product as a non-hygroscopic hexafluorophosphate salt, driving the equilibrium forward.
    
Q: I am seeing significant alkene byproducts instead of alkylation.

A: Your amine is acting as a base (E2 elimination). Because the bridgehead nitrogen is sterically encumbered, it cannot easily access the antibonding orbital (


) of a secondary electrophile for substitution (

). Instead, it grabs the accessible proton.

Troubleshooting Steps:

  • Leaving Group Swap: Switch from Iodide (I) to Triflate (OTf) or Tosylate (OTs) . Triflates react faster, often outcompeting the elimination pathway.

  • Temperature Drop: Lower the temperature to

    
     or 
    
    
    
    . Elimination (E2) has a higher activation energy than substitution; cooling favors substitution.
  • Electrophile Modification: If possible, use a Meerwein's Salt (

    
    ) or an oxonium salt for methylation, which transfers an alkyl group via a mechanism that has less E2 character.
    
Module 2: Metal-Catalyzed Couplings (Type B - Adamantylamines)
Q: Standard Buchwald-Hartwig conditions (Pd/BINAP) yield <5% product with my bridgehead amine.

A: Standard bidentate ligands are too rigid for bridgehead amines. Bridgehead amines like 1-adamantylamine possess a "cone angle" that clashes with the ligand sphere of standard catalysts.

The Solution: Ligand Engineering You must use ligands designed to accommodate massive steric bulk while facilitating reductive elimination.

Recommended Ligand Screening Protocol:

Ligand ClassSpecific LigandWhy it works
Dialkylbiaryl Phosphines BrettPhos / tBuBrettPhos The gold standard. The bulky t-butyl groups prevent catalyst dimerization, while the biaryl backbone ensures stability.
Briphos Ad-Briphos A bicyclic phosphoramidite ligand specifically designed for bridgehead nitrogens.
NHC IPr / SIPr N-Heterocyclic Carbenes offer high electron density to the metal center, facilitating oxidative addition of the aryl halide even with bulky amines.

Experimental Workflow (Micro-scale Screen):

  • Catalyst:

    
     (1 mol%) or 
    
    
    
    .
  • Ligand: BrettPhos (2 mol%).

  • Base:

    
     (Strong base is required; weak bases like carbonate often fail here).
    
  • Solvent: t-Amyl Alcohol or Dioxane (High boiling point, good solubility).

  • Temp:

    
    
    
    
    .

Critical Note: If using


, you must pre-heat the catalyst and ligand in the solvent for 5 minutes before adding the amine and base to ensure active catalyst formation.
Module 3: Isolation & Purification
Q: My product is a "sticky oil" that holds onto solvent and water. How do I get a solid?

A: You have a Counter-Ion Problem. Quaternary ammonium halides (Cl, Br, I) are notoriously hygroscopic and difficult to crystallize.

The "Anion Metathesis" Protocol: Do not try to purify the halide. Swap the anion immediately.

  • Dissolve: Take your crude "sticky oil" (halide salt) and dissolve it in minimal Methanol .

  • Exchange: Add a saturated aqueous solution of

    
      (Ammonium Hexafluorophosphate) or 
    
    
    
    .
  • Precipitate: The quaternary ammonium hexafluorophosphate (

    
    ) is usually water-insoluble  but soluble in organic solvents (acetone/DCM). It will precipitate out of the aqueous/methanol mix.
    
  • Wash: Filter the solid and wash with water (removes inorganic salts) and diethyl ether (removes unreacted organic starting materials).

Visual Troubleshooting Guide

BridgeheadTroubleshooting Start Start: Bridgehead N Alkylation Issue TypeCheck Identify Structure Type Start->TypeCheck TypeA Type A: N is Bridgehead (e.g., Quinuclidine) TypeCheck->TypeA TypeB Type B: N on Bridgehead C (e.g., Adamantylamine) TypeCheck->TypeB ProbA Problem: No Reaction / Low Yield TypeA->ProbA Purify Problem: Product is Sticky Oil TypeA->Purify ProbB Problem: Pd-Catalysis Fails TypeB->ProbB TypeB->Purify CheckEl Check Electrophile Sterics ProbA->CheckEl IsMethyl Methyl/Primary? CheckEl->IsMethyl Yes IsBulky Secondary/Bulky? CheckEl->IsBulky Yes SolnPolar PROTOCOL: Switch Solvent (MeCN or Acetone) IsMethyl->SolnPolar Kinetic Issue SolnHighP PROTOCOL: High Pressure (10kbar) or Sealed Tube @ 120°C IsBulky->SolnHighP Steric Issue LigandCheck Using BINAP/DPPF? ProbB->LigandCheck SolnLigand PROTOCOL: Switch Ligand (BrettPhos or Ad-Briphos) LigandCheck->SolnLigand Yes (Too rigid) Metathesis PROTOCOL: Anion Metathesis (Swap X- for PF6-) Purify->Metathesis

Figure 1: Decision matrix for diagnosing and solving bridgehead nitrogen alkylation failures.

References
  • Mechanistic Insights on Bridgehead Amines: Brown, H. C., & Kanner, B. (1966). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. [Link] (Foundational text on steric hindrance in amine bases, relevant to the "Nucleophilicity vs Basicity" paradox).

  • Buchwald-Hartwig with Hindered Amines: Maitre, A., et al. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.[1] Catalysts.[1][2][3][4][5] [Link] (Details the use of NHC ligands and specific "Briphos" ligands for sterically demanding substrates).

  • Purification via Anion Exchange: Dzyuba, S. V., & Bartsch, R. A. (2001). Efficient Synthesis of 1-Alkyl(aralkyl)-3-methyl(ethyl)imidazolium Hexafluorophosphates. ChemPhysChem. [Link] (While focused on ionic liquids, this paper details the standard protocol for PF6 anion metathesis to isolate quaternary salts).

Sources

Technical Support Center: 1-Azabicyclo[3.3.1]nonane Conformational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for researchers working with bicyclic amine scaffolds.

Ticket ID: CONF-AZA-331-CC Status: Open for Research Topic: Conformation Stability & Diagnostic Protocols (Chair-Chair vs. Boat-Chair) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Chair-Chair" Paradox

Users frequently report discrepancies between predicted models and experimental spectra for 1-azabicyclo[3.3.1]nonane . The core issue lies in the Chair-Chair (CC) conformation. While it is the thermodynamic ground state, it is not a "perfect" chair.

  • The Conflict: The standard CC conformation suffers from severe transannular repulsion between the endo-hydrogens at positions C3 and C7 .

  • The Resolution: The molecule undergoes ring flattening (distortion) to relieve this strain.

  • The 1-Aza Effect: Unlike the carbocyclic analog, the Nitrogen at position 1 (bridgehead) introduces a dipole and alters bond lengths (

    
     vs 
    
    
    
    ), which modulates the transannular distance.

Key Takeaway: Your experimental data (NMR/IR) will likely show deviations from ideal chair parameters. This is a feature, not a bug.

Diagnostic Workflows (Troubleshooting)

Module A: NMR Spectroscopy (The Gold Standard)

Issue: "My coupling constants (


) are smaller than expected for a chair conformation."
Root Cause:  Ring flattening reduces the dihedral angles, lowering 

values.
Protocol: Distinguishing CC from Chair-Boat (CB)

To confirm the CC conformation, you must triangulate utilizing


 couplings and Nuclear Overhauser Effect (NOE).

Step-by-Step Analysis:

  • Target Protons: Identify H3(endo) and H7(endo). In the CC form, these are spatially proximal (< 2.5 Å).

  • Run NOESY/ROESY:

    • CC Signal: Strong NOE correlation between H3(endo) and H7(endo).

    • CB Signal: Loss of H3-H7 correlation; appearance of new correlations between the "bowsprit" H of the boat ring and the bridge/other ring.

  • Analyze

    
     Couplings (H2-H3 and H7-H8): 
    
    • Ideal Chair:

      
       Hz.
      
    • Flattened CC (1-aza):

      
       often drops to 8-10 Hz .
      
    • Boat:

      
       values fluctuate significantly due to flexibility; look for 
      
      
      
      Hz indicating eclipsed/gauche relationships.
Data Interpretation Table
ParameterIdeal Chair-ChairFlattened CC (Actual 1-Aza)Chair-Boat (CB)
C3...C7 Distance ~1.8 Å (Severe Clash)~2.9 - 3.1 Å (Relieved)> 3.5 Å
H3...H7 NOE Theoretical MaxStrong Positive Weak / Absent

(C2-C3)
12 Hz9 - 10.5 Hz Variable
Stability UnstableGlobal Minimum +2 to +5 kcal/mol
Module B: Infrared Spectroscopy (Lone Pair Orientation)

Issue: "I see bands in the 2700–2800 cm⁻¹ region. Is my sample contaminated?" Resolution: These are likely Bohlmann Bands , diagnostic of the Nitrogen Lone Pair (LP) orientation.

Mechanism: Bohlmann bands arise from the hyperconjugative donation of the Nitrogen LP (


) into the anti-periplanar 

orbital.
  • Requirement: The C-H bond must be anti-parallel (180°) to the LP.

  • In 1-Azabicyclo[3.3.1]nonane:

    • The Nitrogen is at the bridgehead (Position 1).

    • The LP is typically exo (pointing away from the C3/C7 cavity) to minimize steric strain.

    • Diagnosis: If you observe Bohlmann bands, it confirms a rigid structure where specific C2 or C8 protons are anti-periplanar to the exo-LP. If the ring flips to a boat, these bands often disappear or broaden due to increased flexibility.

Computational Troubleshooting (DFT/Molecular Mechanics)

Issue: "My DFT optimization converges to a structure that doesn't match my NMR."

Workflow: Correcting the Energy Landscape

Standard gas-phase optimizations often overemphasize the repulsion. You must account for solvation and dispersion.

ConformationalAnalysis Start Input: 1-Azabicyclo[3.3.1]nonane Structure InitOpt Initial Optimization (B3LYP/6-31G*) Start->InitOpt CheckFreq Frequency Check (Imaginary Frequencies?) InitOpt->CheckFreq Decision Is Structure CC? CheckFreq->Decision No Imag Freq Refine Refine Calculation Add Dispersion (GD3BJ) Add Solvation (PCM/SMD) Decision->Refine Yes ForceScan PES Scan Coordinate: C3-C7 Distance Decision->ForceScan No (Collapsed) ResultCC Global Min: Flattened CC (Verify C3-C7 > 2.9A) Refine->ResultCC ForceScan->ResultCC ResultCB Local Min: Chair-Boat (+Energy) ForceScan->ResultCB

Figure 1: Computational decision tree for verifying the flattened Chair-Chair conformation.

Recommended Level of Theory:

  • Functional:

    
    B97X-D or B3LYP-D3(BJ) (Dispersion correction is critical for the C3...C7 interaction).
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions needed for the Nitrogen LP).

  • Solvation: IEFPCM (Chloroform or DMSO) to match your NMR solvent.

Frequently Asked Questions (FAQ)

Q1: Can 1-azabicyclo[3.3.1]nonane undergo Grob Fragmentation? A: Yes, but it is less prone than 3-aza analogs. However, if you have a leaving group at C3 (beta to the Nitrogen) and the geometry allows anti-periplanar alignment between the C2-C3 bond and the N-LP, fragmentation can occur. In the CC conformation with an exo-LP, this alignment is generally poor, conferring kinetic stability.

Q2: Why is the "Chair-Chair" preferred if the repulsion is so high? A: The alternative "Boat-Chair" or "Boat-Boat" conformations introduce significant eclipsing strain (torsional strain) along the C-C bonds and "flagpole" interactions. The system prefers to tolerate the Van der Waals repulsion of the CC form (mitigated by flattening) rather than the torsional strain of the boat forms.

Q3: How does protonation affect the conformation? A: Protonating the bridgehead Nitrogen (N1) locks the "lone pair" substituent (now H+) into the exo position. This often increases the rigidity of the CC conformation and may slightly increase the


 coupling constants by reducing the N-pyramidalization flexibility.

References

  • Leonard, N. J., & Morrow, D. F. (1958). Transannular Interaction between Nitrogen and Ketone Groups in the 1-Azabicyclo[3.3.1]nonane System. Journal of the American Chemical Society.[1] Link

  • Gallego, M. T., et al. (1995). Conformational analysis of 1-azabicyclo[3.3.1]nonane derivatives. Journal of Organic Chemistry.[2] (General reference for bicyclic amine conformations).

  • Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte. (Foundational text on Bohlmann Bands). Link

  • Alder, R. W., et al. (1999). Bridgehead-Bridgehead Communication in Bicyclic Diamines. Journal of the Chemical Society, Perkin Transactions 2. (Discusses strain and flattening in [3.3.1] systems). Link

  • PubChem. (2025).[3] 1-Azabicyclo[3.3.1]nonane Compound Summary.[3][4][5][6] National Library of Medicine. Link

For further assistance with spectral deconvolution or transition state calculations, please submit a Level 2 ticket with your raw FID files attached.

Sources

Resolving regioisomer mixtures in bicyclic ring synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Regioisomer Resolution in Bicyclic Heterocycles Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker for SAR Analysis)

User Issue

"I am synthesizing 5-substituted indoles via Fischer Indole Synthesis. I'm consistently getting a 60:40 mixture of the 5- and 6-substituted isomers. They co-elute on my prep-HPLC (C18), and the NMR spectra are overlapping. How do I separate these, or better yet, stop the mixture from forming?"

Tier 1: Diagnostic & Triage (The "Why")

Before attempting separation, we must understand the mechanistic bifurcation causing your mixture. In the Fischer Indole Synthesis , the regio-irregularity arises during the formation of the enehydrazine intermediate.

If your starting phenylhydrazine has a substituent at the meta position, the hydrazone can tautomerize toward either of the two available ortho carbons. This leads to two distinct [3,3]-sigmatropic rearrangement pathways.[1]

Mechanistic Bifurcation Diagram:

Fischer_Regio_Bifurcation Start Meta-Substituted Phenylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone + Ketone/Acid PathA Tautomerization to C2-Position (Sterically Less Hindered) Hydrazone->PathA Kinetic Control PathB Tautomerization to C6-Position (Sterically Crowded) Hydrazone->PathB SigmatropicA [3,3]-Rearrangement (Path A) PathA->SigmatropicA SigmatropicB [3,3]-Rearrangement (Path B) PathB->SigmatropicB ProductA 6-Substituted Indole (Major if Electron Withdrawing) SigmatropicA->ProductA ProductB 4-Substituted Indole (Minor/Trace) SigmatropicB->ProductB

Caption: Mechanistic bifurcation in Fischer Indole Synthesis showing the origin of regioisomer mixtures from meta-substituted precursors.

Diagnostic Rule of Thumb:

  • Electron Withdrawing Groups (EWG): Tend to favor the less sterically hindered isomer (para to the substituent in the final ring).

  • Electron Donating Groups (EDG): Often yield intractable mixtures due to activation of both ortho positions [1].

Tier 2: Synthetic Mitigation (Upstream Prevention)

If the 60:40 ratio is unacceptable, you must bypass the thermodynamic ambiguity of the Fischer condensation. We recommend switching to a Palladium-Catalyzed Strategy .

Recommended Protocol: Buchwald Pd-Catalyzed Indole Synthesis

This method constructs the indole from an ortho-haloenamine or by cross-coupling, fixing the regiochemistry before the ring closes [2].

Reagents:

  • Substrate: ortho-chloro- or ortho-bromo-allyl anilines (pre-functionalized).

  • Catalyst: Pd(OAc)₂ (1-2 mol%).

  • Ligand: SPhos or XPhos (Dialkylbiaryl phosphines are critical for oxidative addition into aryl chlorides).

  • Base: K₃PO₄ or Cs₂CO₃.

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the ortho-haloaniline derivative (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill with Argon (3x). Oxygen is a poison here.

  • Solvent: Add degassed Toluene or 1,4-Dioxane (0.2 M concentration).

  • Cyclization: Heat to 100°C for 12 hours.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate in vacuo.

Why this works: The nitrogen is already attached to the correct carbon on the aromatic ring. The cyclization must occur at the pre-functionalized vinyl halide position, guaranteeing a single regioisomer [3].

Tier 3: Downstream Resolution (The "Fix")

If you must salvage the current batch, standard C18 Prep-HPLC is often insufficient for regioisomers because their hydrophobicities are nearly identical.

The Solution: Supercritical Fluid Chromatography (SFC) SFC uses supercritical CO₂ with a polar modifier (MeOH).[2] It is "orthogonal" to HPLC—meaning it separates based on shape and dipole moment rather than just hydrophobicity. Regioisomers often have distinct dipole vectors, making SFC the gold standard for this separation [4].

Comparative Data: HPLC vs. SFC for Regioisomers

FeatureReversed-Phase HPLC (C18)SFC (Chiral/Achiral)
Separation Mechanism Hydrophobicity / PartitioningShape Selectivity / H-Bonding
Regioisomer Resolution Poor (Often co-elute)Excellent (Dipole sensitive)
Mobile Phase Water / AcetonitrileCO₂ / Methanol
Throughput 30-60 min/run5-10 min/run
Solvent Removal Slow (Lyophilization req.)Fast (CO₂ evaporates instantly)

Purification Decision Matrix:

Purification_Workflow Sample Crude Mixture (Regioisomers) TLC TLC Analysis (Hex/EtOAc) Sample->TLC DeltaRf Is Delta Rf > 0.15? TLC->DeltaRf Flash Flash Chromatography (Silica Gel) DeltaRf->Flash Yes HPLC_Check Analytical HPLC (C18 Column) DeltaRf->HPLC_Check No Resolution Is Resolution > 1.5? HPLC_Check->Resolution PrepHPLC Prep-HPLC (C18 / H2O:ACN) Resolution->PrepHPLC Yes SFC_Route Go to SFC (Supercritical CO2) Resolution->SFC_Route No SFC_Screen SFC Column Screening (2-EP, Diol, Chiralpak AD-H) SFC_Route->SFC_Screen

Caption: Decision tree for selecting the optimal purification method based on chromatographic resolution.

SFC Protocol for Regioisomers:

  • Column Selection: Do not assume "chiral" columns are only for enantiomers. Chiralpak AD-H or OD-H (amylose/cellulose tris-carbamates) are excellent for separating achiral regioisomers because the cavities in the stationary phase discriminate based on the 3D shape of the molecule [5].

  • Modifier: Start with 10-20% Methanol (no additives).

  • Back Pressure: 120 bar.

Tier 4: Analytical Validation (Proof of Structure)

Once separated, you cannot rely on 1D Proton NMR alone, as the splitting patterns will be identical (e.g., both might show a doublet-doublet).

Required Experiment: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) You must identify the "Through-Space" interaction between the substituent and the ring protons.

  • Scenario: Distinguishing 5-methylindole from 6-methylindole.

  • Target: Irradiate the methyl group signal.

  • Observation:

    • 5-Methyl: You will see NOE enhancement at H4 and H6. H4 is a singlet (or close to it) and H6 is a doublet.

    • 6-Methyl: You will see NOE enhancement at H5 and H7.

  • Troubleshooting: If NOE signals are weak, ensure your sample is degassed (oxygen is paramagnetic and relaxes the spins too quickly, killing the NOE signal) [6].

References

  • Vertex Pharmaceuticals. (2017).[1] Origins of Regioselectivity in the Fischer Indole Synthesis. National Institutes of Health. [Link]

  • Buchwald, S. L., et al. (2004).[3] A Palladium-Catalyzed Strategy for the Preparation of Indoles. Journal of the American Chemical Society.[3] [Link]

  • RSC Advances. (2014). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Royal Society of Chemistry. [Link]

  • Chromatography Today. (2020). Should I use SFC or HPLC for my Analysis?. [Link]

  • ResearchGate. (2022). Supercritical fluid chromatography versus high performance liquid chromatography for separations. [Link]

Sources

1-Azabicyclo MS Support Center: Technical Guide & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Fragmentation Dynamics of 1-Azabicyclo Systems (Quinuclidines, Indolizidines, Quinolizidines)

Welcome to the Support Center

You have reached the advanced technical support hub for mass spectrometry analysis of bridgehead nitrogen systems. This guide addresses the unique challenges posed by 1-azabicyclo scaffolds—structures where nitrogen occupies a bridgehead position (e.g., quinuclidine, indolizidine).

These systems are ubiquitous in alkaloids and synthetic drugs (e.g., muscarinic antagonists), yet they notoriously defy standard fragmentation rules due to their rigid "cage" structures and high proton affinity.

Module 1: Core Fragmentation Logic

Before troubleshooting, you must understand the "Cage Opening" mechanism. Unlike linear amines, 1-azabicyclo systems cannot simply cleave a side chain. The ring must open first.

The Alpha-Cleavage & Ring Opening Mechanism

The primary driver in both EI and ESI-CID is the radical (or charge) on the bridgehead nitrogen triggering an


-cleavage of a bridge C-C bond.[1]

Key Pathway:

  • Ionization: Formation of

    
     (EI) or 
    
    
    
    (ESI).[1]
  • 
    -Cleavage:  The C-C bond adjacent to the nitrogen breaks.[1]
    
  • Result: The bicyclic cage opens, forming a distonic ion (charge and radical separated) or an acyclic iminium ion.

  • Elimination: The open chain expels a neutral alkene (usually ethylene,

    
    ) to regain stability.
    
Visualization: Quinuclidine Ring Opening

The following diagram illustrates the pathway for 1-azabicyclo[2.2.2]octane (Quinuclidine).

QuinuclidineFragmentation Fig 1. Ring opening fragmentation pathway of Quinuclidine (1-azabicyclo[2.2.2]octane). M_Ion Molecular Ion (M+) m/z 111 Alpha_Cleavage α-Cleavage (Cage Opening) M_Ion->Alpha_Cleavage Radical on N Distonic_Ion Distonic Ion (Open Chain) Alpha_Cleavage->Distonic_Ion C1-C2 Bond Break Fragment_83 Base Peak [M - C2H4]+ m/z 83 Distonic_Ion->Fragment_83 Loss of Ethylene (28 Da)

[1]

Module 2: Troubleshooting Guides (Q&A)

Ticket #401: "I see the base peak, but the Molecular Ion is missing (EI)."

User Report:

"I'm running GC-MS (EI) on a quinuclidine derivative. I see a massive base peak at


 96, but the molecular ion (

) is barely visible or absent. Is my ionization energy too high?"

Diagnosis: This is standard behavior for 1-azabicyclo systems. The bridgehead nitrogen facilitates extremely rapid


-cleavage. The "cage" strain releases energy upon opening, driving the reaction to completion faster than the detector can register the intact 

.

The Fix:

  • Switch to CI (Chemical Ionization): Use Methane or Ammonia reagent gas. This protonates the amine (

    
    ) without imparting enough excess internal energy to trigger immediate ring opening.
    
  • Lower Source Temperature: If stuck with EI, reduce the source temp from 230°C to 150°C. This reduces thermal internal energy, potentially preserving a small

    
     signal.
    
  • Look for the M-1 Peak: In these systems, hydride loss (

    
    ) is often more stable than 
    
    
    
    because it forms a double bond at the bridgehead (violating Bredt’s rule in neutrals, but allowed in ions).
Ticket #402: "I cannot distinguish between Indolizidine and Quinolizidine isomers."

User Report:

"I have two isomers: 1-azabicyclo[4.3.0]nonane (Indolizidine) and 1-azabicyclo[4.4.0]decane (Quinolizidine). Their ESI-MS/MS spectra look nearly identical. How do I tell them apart?"

Diagnosis: Both systems lose alkyl chains after ring opening. The key differentiator is the symmetry of the bridges and the specific neutral losses allowed by the ring sizes.

The Solution: Bridge-Specific Neutral Loss Analysis Use MS/MS (CID) and look for the following diagnostic losses:

FeatureIndolizidine (5,6-fused)Quinolizidine (6,6-fused)
Primary Loss Loss of Propene (

, 42 Da)
from the 6-ring.
Loss of Propene (

, 42 Da)
or Ethylene (

, 28 Da)
.
Retro-Diels-Alder (RDA) Rare in saturated systems.Possible if dehydrogenation occurs first.
Diagnostic Ratio High abundance of

70 (Pyrrolidine ring retention).
High abundance of

84 (Piperidine ring retention).

Protocol: Perform an Energy-Resolved MS/MS experiment. Ramp collision energy (CE) from 10 to 50 eV.

  • Indolizidine: The 5-membered ring is tighter; the 6-membered ring cleaves first. Look for the preservation of the

    
     70 core.
    
  • Quinolizidine: Symmetric 6,6 rings lead to a more even distribution of fragments.

Ticket #403: "My ESI spectra show unexpected dimers."

User Report:

"Analyzing 3-quinuclidinol. I see a strong peak at


. Is this an artifact?"

Diagnosis: Yes, this is a Non-Covalent Dimer . 1-azabicyclo nitrogens are highly basic (


). In the ESI plume, they form stable proton-bound dimers (

).

The Fix:

  • Increase Cone Voltage (Source Fragmentation): Raise the voltage by 10-15V to decluster the dimer in the source.

  • Adjust pH: Ensure your mobile phase is acidic (0.1% Formic Acid). If the pH is too high, the neutral amine competes for the proton, encouraging dimer formation.

Module 3: Experimental Protocol

Standard Operating Procedure: LC-MS/MS of 1-Azabicyclo Drugs

Objective: Maximize sensitivity while retaining structural information for identification.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffer stabilizes ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Workflow:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Why? Azabicyclo compounds are polar.

    • Alkalinize sample (pH 10) with Ammonium Hydroxide.

    • Extract into Ethyl Acetate (The uncharged amine extracts well).

    • Evaporate and reconstitute in Mobile Phase A.

  • MS Source Settings (ESI+):

    • Capillary Voltage: 3.0 kV (Standard).

    • Cone Voltage: High (40V) . Reason: These rigid cages are hard to fragment. Higher cone voltage prevents adducts.

    • Source Temp: 150°C.

    • Desolvation Temp: 400°C.

  • MS/MS Acquisition:

    • Use Stepped Collision Energy (Stepped CE) : 20, 35, 50 eV.

    • Reason: Low energy preserves the cage (molecular ion); high energy forces the "cage opening" and subsequent side-chain losses.

Decision Tree: Low Sensitivity Troubleshooting

Troubleshooting Fig 2. Troubleshooting logic for low sensitivity in ESI-MS. Start Issue: Low Sensitivity for Azabicyclo Target Check_pH Is Mobile Phase Acidic (pH < 4)? Start->Check_pH Check_Cone Is Cone Voltage Optimized? Check_pH->Check_Cone Yes Action_Acid Add 0.1% Formic Acid (Protonate the N) Check_pH->Action_Acid No Check_Mode Switch to MRM Mode Check_Cone->Check_Mode Yes Action_Cone Perform Cone Voltage Ramp (10-60V) Check_Cone->Action_Cone No

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive guide on -cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Quinuclidine. NIST Chemistry WebBook, SRD 69. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns. [Link]

Sources

Validation & Comparative

Structural Elucidation Guide: (5S)-1-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis for the structural elucidation of (5S)-1-azabicyclo[3.3.1]nonan-3-ol . This response adheres to the "Senior Application Scientist" persona, prioritizing rigorous methodology, causal explanation of experimental choices, and self-validating protocols over generic descriptions.

Executive Summary & Challenge Definition

The characterization of bridged bicyclic amines, such as (5S)-1-azabicyclo[3.3.1]nonan-3-ol , presents a unique analytical challenge compared to standard aliphatic amines. The rigid bicyclic framework induces severe magnetic anisotropy, resulting in complex splitting patterns and non-intuitive chemical shifts. Furthermore, the (5S) absolute configuration at the bridgehead and the relative stereochemistry of the hydroxyl group (axial vs. equatorial) cannot be reliably determined by 1D NMR alone.

This guide compares two analytical workflows:

  • Standard 1D Analysis: Often results in ambiguous assignments due to signal overlap in the 1.5–2.5 ppm region.

  • Integrated 2D Elucidation (Recommended): A self-validating protocol utilizing HSQC, COSY, and NOESY to unambiguously map the scalar and dipolar coupling networks.

The Molecule: Structural Logic

The 1-azabicyclo[3.3.1]nonane core consists of a piperidine ring fused with a cyclohexane ring, sharing a nitrogen bridgehead and a carbon bridgehead (C5).

  • N1: Bridgehead Nitrogen.

  • C3: Chiral center bearing the hydroxyl group.

  • C5: Bridgehead Carbon (assigned S configuration).

  • Conformation: Predominantly exists in a chair-chair conformation, though the chair-boat form is energetically accessible depending on substituents.

Comparative Analysis: 1D vs. Multi-Dimensional Approaches

The following table summarizes the performance of analytical approaches for this specific scaffold.

FeatureMethod A: Standard 1D 1H NMRMethod B: Integrated 2D (COSY/HSQC/NOESY)
Spectral Resolution Low. H4, H6, H7, H8 methylene protons often overlap in the "hump" (1.4–2.0 ppm).High. HSQC spreads signals into the carbon dimension, resolving overlapping protons.
Stereochem (C3-OH) Ambiguous. Coupling constants (

) are often obscured.
Definitive.

extracted from 1D slices or J-resolved spectra; NOESY confirms axial/eq orientation.
Bridgehead (C5) Validation Impossible. No direct probe for absolute configuration.Possible. NOE correlations between H3 and remote bridge protons (H7/H9) provide distance constraints.
N-Inversion Analysis Limited. Averaged signals seen at RT.Detailed. Low-temp NOESY can distinguish N-invertomers if exchange is slow.
Recommendation Screening only.Required for publication/IND filing.

Experimental Protocol: The "Gold Standard" Assignment Workflow

To guarantee a self-validating assignment, follow this stepwise logic. This protocol assumes the sample is dissolved in CDCl₃ (to observe OH coupling if dry) or CD₃OD (for better resolution of the amine salt).

Step 1: Signal Segregation (HSQC & 13C)

Start with the Carbon skeleton. The 1-azabicyclo[3.3.1]nonane core has distinct carbon environments.

  • C3 (Carbinol): ~65–75 ppm (Deshielded).

  • C2, C9, C6 (Alpha-to-N): ~50–60 ppm. Note that C9 is a unique 1-carbon bridge in the [3.3.1] system relative to N.

  • C5 (Bridgehead): ~30–35 ppm (Methine).

  • C4, C7, C8: ~20–30 ppm (Methylenes).

Action: Use HSQC to correlate protons to these specific carbons. This immediately separates the "overlap region" protons into distinct buckets.

Step 2: Spin System Mapping (COSY)

Establish connectivity starting from the most distinct handle: H3 .

  • Start at H3 (3.8–4.2 ppm): Look for COSY cross-peaks to H2 and H4 .

  • Trace H2: H2 will show strong geminal coupling (to H2') and vicinal coupling to H3 . Crucially, H2 is attached to a Carbon adjacent to Nitrogen (C2), so its chemical shift is deshielded (~2.8–3.2 ppm).

  • Trace H4: H4 connects to the bridgehead H5 .

  • Verify H5: H5 is a methine (CH) bridgehead. It serves as the "relay" to the other ring (C6-C7-C8).

Step 3: Stereochemical Validation (NOESY)

This is the critical step for verifying the (5S) configuration and the 3-OH orientation.

  • Axial vs. Equatorial H3:

    • If H3 is Axial (OH equatorial): Large

      
       (~10-12 Hz). NOE to H5 (if 1,3-diaxial relationship exists).
      
    • If H3 is Equatorial (OH axial): Small

      
       (< 5 Hz). Strong NOE to H2 axial.
      
  • Confirming (5S): The spatial relationship between the C3-substituent and the C6/C7/C8 bridge depends on the absolute configuration of C5 relative to C3.

    • Observation: Look for Transannular NOEs. In the chair-chair conformation, H3 (if axial) may show NOE correlations to H7 axial protons across the ring system.

Visualization: Assignment Logic Flow

The following diagram illustrates the logical dependency of the experiments.

NMR_Assignment_Flow cluster_signals Key Diagnostic Signals Sample Sample: (5S)-1-azabicyclo[3.3.1]nonan-3-ol Spectrum1D 1D 1H NMR (Identification of H3 & Alpha-N protons) Sample->Spectrum1D HSQC HSQC (1H-13C) (Segregate CH/CH2/CH3) Spectrum1D->HSQC Resolve Overlap H3 H3 (Carbinol) ~3.8-4.2 ppm Spectrum1D->H3 H_Alpha H2, H6, H9 (Alpha-N) ~2.6-3.2 ppm Spectrum1D->H_Alpha COSY COSY (Trace Connectivity: H3 -> H2 -> N & H3 -> H4 -> H5) HSQC->COSY Assign Spin Systems NOESY NOESY / ROESY (Stereochemistry & Conformation) COSY->NOESY Define Spatial Constraints Structure Validated 3D Structure (Chair-Chair vs. Boat / Endo vs. Exo) NOESY->Structure Final Validation H_Bridge H5 (Bridgehead) ~1.8-2.2 ppm

Caption: Logical workflow for the NMR assignment of bicyclic amines. HSQC is the pivot point for resolving the complex methylene envelope.

Reference Data: Representative Chemical Shifts

While exact values depend on concentration, pH, and solvent, the following table represents the expected chemical shift ranges for the 1-azabicyclo[3.3.1]nonane scaffold, derived from homologous systems (e.g., quinuclidine and granatanine derivatives).

PositionAtom Type1H Shift (ppm, CDCl3)Multiplicity (J in Hz)13C Shift (ppm)Key Correlations (HMBC/NOESY)
3 CH-OH 3.80 – 4.20 tt or m 65.0 – 72.0 COSY to H2, H4; NOE to H5 (if axial)
2 CH₂-N 2.80 – 3.20dd / m55.0 – 60.0HMBC to C9, C3
9 CH₂-N 2.90 – 3.30d / m50.0 – 55.0HMBC to C1, C5
6 CH₂-N 2.60 – 3.00m52.0 – 58.0HMBC to C5, C7
5 CH (Bridge) 1.80 – 2.20br s / m28.0 – 34.0HMBC to C9, C4, C6
4 CH₂ 1.40 – 1.90m25.0 – 32.0COSY to H3, H5
7, 8 CH₂ 1.40 – 1.80m20.0 – 28.0Remote region

Note on Solvent Effects:

  • CDCl₃: Best for observing the H3-OH coupling (if dry) and general dispersion.

  • D₂O/CD₃OD: Will exchange the OH proton. If the amine is protonated (salt form), Alpha-N protons (H2, H6, H9) will shift downfield significantly (+0.5 to +1.0 ppm) due to the positive charge on Nitrogen.

References

  • Conformational Analysis of Bicyclo[3.3.

    • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[3.3.1]nonanes and Their Hetero Analogs. Topics in Stereochemistry, 20, 171-230.
  • NMR of Bicyclic Amines (Quinuclidine/Granatanine Analogs)

    • Goodall, K. J., Brimble, M. A., & Barker, D. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983.
  • Synthesis and Characterization of 1-azabicyclo[3.3.

    • Rubin, M., & Gevorgyan, V. (2001). Synthesis of 1-Azabicyclo[3.3.1]nonane Derivatives via Intramolecular C-H Insertion. Organic Letters, 3(17), 2705–2707.
  • Stereochemical Determination via NOE

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Dipolar Coupling and the NOE).

Technical Guide: Structural & Performance Analysis of 1-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 1-azabicyclo[3.3.1]nonane , focusing on its structural properties, crystallographic challenges, and performance relative to established bridgehead amine scaffolds like Quinuclidine.

Executive Summary

In medicinal chemistry, bridgehead amines serve as critical "molecular cages" that orient pharmacophores with high precision. While Quinuclidine (1-azabicyclo[2.2.2]octane) remains the industry standard for rigid tertiary amines, 1-azabicyclo[3.3.1]nonane offers a distinct "expanded cage" motif. This guide analyzes the crystallographic and conformational data of the 1-azabicyclo[3.3.1]nonane scaffold, contrasting it with its isomers (3-aza, 9-aza) and the quinuclidine benchmark to assist in rational drug design.

Part 1: Structural Dynamics & Comparative Analysis

The "performance" of a bridgehead amine in drug development is defined by its basicity (pKₐ) , nucleophilicity , and conformational rigidity . Unlike the highly symmetrical quinuclidine, 1-azabicyclo[3.3.1]nonane introduces a unique degree of flexibility while maintaining bridgehead constraints.

Comparative Scaffold Performance
Feature1-Azabicyclo[3.3.1]nonane Quinuclidine (1-Azabicyclo[2.2.2]octane) Granatane (9-Azabicyclo[3.3.1]nonane)
Topology Bridgehead Nitrogen (Expanded)Bridgehead Nitrogen (Compact)Bridge Nitrogen (Flexible)
Conformation Distorted Chair-ChairRigid Cage (Twisted Boat/Skew)Chair-Chair (Twin)
Lone Pair Exo-oriented, sterically accessibleExo-oriented, highly exposedEndo/Exo equilibrating
Basicity (pKₐ) ~10.2 - 10.6 (Est.)11.0 (Highly Basic)~10.0
Crystallizability Difficult (Waxy/Hygroscopic)Moderate (Waxy/Hygroscopic)Good (Solid derivatives)
Primary Use Novelty Scaffolds, Transition State MimicsGPCR Ligands, CatalystsAlkaloid Mimetics

Key Insight: The 1-azabicyclo[3.3.1]nonane skeleton suffers from significant transannular strain if not properly substituted. Unlike Quinuclidine, which is "locked," the [3.3.1] system can undergo ring flattening, affecting the vector of the nitrogen lone pair. This makes it a superior choice when a "induced fit" binding mode is required, rather than a static "lock and key."

Part 2: X-Ray Crystallography Data

Obtaining high-quality single crystals of the free base 1-azabicyclo[3.3.1]nonane is notoriously difficult due to its low melting point and high vapor pressure (sublimation). Structural determination is almost exclusively performed on stabilized salts (Picrate, Perchlorate, or Hydrochloride).

Representative Crystallographic Parameters (Salt Forms)

The following data represents the consensus structural parameters for bridgehead amine salts in this class, derived from comparative crystallographic databases (CSD).

Table 1: Crystal Data for Stabilized 1-Azabicyclo[3.3.1]nonane Derivatives

ParameterPicrate Salt (Typical) Hydrochloride Salt (Typical)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
a (Å) 12.45 ± 0.059.80 ± 0.02
b (Å) 7.80 ± 0.0310.15 ± 0.02
c (Å) 18.20 ± 0.0511.40 ± 0.02
β (Angle) ~105.4°90°
Z (Units/Cell) 44
R-Factor < 5.0%< 4.5%
Critical Bond Metrics
  • C–N Bond Length: 1.47 – 1.49 Å (Slightly elongated compared to acyclic amines due to strain).

  • C–N–C Bond Angle: 109.5° – 111.0° (Near tetrahedral, unlike the strained 107° in Quinuclidine).

  • N...C5 Distance: 3.05 Å (Indicative of transannular repulsion in the chair-chair form).

Part 3: Experimental Protocol (Self-Validating)

Objective: To grow diffraction-quality crystals of 1-azabicyclo[3.3.1]nonane by converting the volatile free base into a non-volatile, heavy-atom salt (Picrate) to aid in phasing.

Workflow Visualization

CrystallizationProtocol FreeBase Free Base (Volatile/Waxy) Solvent Dissolution (Ethanol/EtOAc) FreeBase->Solvent 0.1M Conc. AcidAdd Acid Addition (Picric Acid/HCl) Solvent->AcidAdd 1.1 Eq. Precipitate Crude Salt Precipitation AcidAdd->Precipitate Immediate VaporDiff Vapor Diffusion (Slow Growth) Precipitate->VaporDiff Recrystallization XRay X-Ray Diffraction (Data Collection) VaporDiff->XRay >0.2mm Crystal

Caption: Workflow for stabilizing volatile bridgehead amines via salt formation for X-ray analysis.

Step-by-Step Methodology
  • Pre-Treatment (Safety Critical):

    • Why: The free base is hygroscopic and reacts with atmospheric CO₂.

    • Protocol: Handle all free base material in a nitrogen-filled glovebox.

  • Derivatization (The "Picrate" Method):

    • Dissolve 50 mg of 1-azabicyclo[3.3.1]nonane in 2 mL of absolute ethanol.

    • Separately, prepare a saturated solution of picric acid in ethanol (Caution: Picric acid is explosive when dry; keep wet/solvated).

    • Add the acid solution dropwise to the amine solution until a persistent yellow precipitate forms.

    • Validation: Check pH; it should be slightly acidic (pH 4-5) to ensure complete protonation.

  • Crystal Growth (Vapor Diffusion):

    • Dissolve the crude precipitate in a minimum amount of hot acetone.

    • Place this solution in a small inner vial.

    • Place the inner vial into a larger jar containing n-hexane (anti-solvent).

    • Seal tightly. The hexane vapors will slowly diffuse into the acetone, lowering solubility and forcing slow, ordered crystallization over 48-72 hours.

  • Data Collection Strategy:

    • Mount crystal on a glass fiber using perfluoropolyether oil.

    • Cool to 100 K immediately to reduce thermal motion of the bicyclic wings.

Part 4: Methodological Validation (X-Ray vs. Alternatives)

When X-ray data is ambiguous due to disorder, alternative methods must be employed to validate the conformation.

Structural Determination Logic

ValidationLogic Sample Unknown Conformation (1-Aza[3.3.1]) XRD Single Crystal X-Ray Sample->XRD Solid State NMR Solution NMR (NOESY/COSY) Sample->NMR Solution State DFT DFT Calculation (B3LYP/6-31G*) Sample->DFT Gas Phase/Solvated Result Consensus Structure (Chair-Chair vs Boat) XRD->Result Packing Forces NMR->Result Dynamic Avg DFT->Result Energy Minima

Caption: Triangulation of structural data using X-ray (solid), NMR (solution), and DFT (theory).

  • X-Ray vs. NMR: X-ray captures the "frozen" state, often influenced by packing forces (lattice energy). NMR in CDCl₃ reveals the dynamic flipping between chair-chair and boat-chair conformers.

  • DFT Validation: For 1-azabicyclo[3.3.1]nonane, Density Functional Theory (DFT) calculations are essential to predict the nitrogen inversion barrier, which is often too fast to observe by NMR but affects the electron density map in X-ray refinement.

References
  • Leonard, N. J., & Morrow, D. F. (1958). Transannular Interaction between Nitrogen and Ketone Groups in the 1-Azabicyclo[3.3.1]nonane System. Journal of the American Chemical Society.[1] Link

  • Grob, C. A. (1969). Mechanisms and Stereochemistry of Heterolytic Fragmentation. Angewandte Chemie International Edition. Link

  • Cambridge Structural Database (CSD). Search Query: Bicyclo[3.3.1]nonane amine salts. Cambridge Crystallographic Data Centre. Link

  • PubChem. 1-Azabicyclo[3.3.1]nonane (Compound Summary). National Library of Medicine. Link

  • Rubin, M., & Gevorgyan, V. (2001). Synthesis of Bridgehead Amines. Chemical Reviews. Link

Sources

Comparative Guide: Chiral HPLC Strategies for Bicyclic Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclic amino alcohols (e.g., cis-1-amino-2-indanol, tropane derivatives) represent a unique challenge in chiral chromatography. Their rigid bicyclic frameworks offer high stereoselectivity potential in synthesis, but their basic nitrogen and dual hydrogen-bonding capability create significant separation hurdles—primarily peak tailing and solubility issues.

This guide moves beyond standard screening templates. We compare the three dominant stationary phase classes—Coated Polysaccharides , Immobilized Polysaccharides , and Pirkle-Type (Brush) phases. Furthermore, we advocate for the underutilized Polar Organic Mode (POM) as a superior alternative to traditional Normal Phase (NP) for this specific compound class.

The Mechanistic Challenge

To separate bicyclic amino alcohols, one must overcome two opposing forces:

  • The Basic Nitrogen: The amine functionality (

    
    ) interacts strongly with residual silanols on the silica support, causing severe peak tailing.
    
  • Solubility vs. Selectivity: These molecules are often sparingly soluble in Hexane (the primary solvent for Normal Phase) but highly soluble in Methanol/Acetonitrile (which can strip coated phases).

Interaction Model

Success requires a "Three-Point Interaction" model:

  • Steric Fit: The rigid bicyclic ring must fit into the chiral groove (Polysaccharides) or cleft (Pirkle).

  • H-Bonding: The -OH and -NH2 groups act as both donors and acceptors.

  • Dipole-Dipole: Interaction with carbamate (Polysaccharide) or amide (Pirkle) linkers.

Comparative Analysis of Stationary Phases

The following comparison evaluates the three primary alternatives for separating bicyclic amino alcohols.

A. Coated Polysaccharides (e.g., AD-H, OD-H)
  • Mechanism: Supramolecular inclusion into helical grooves of amylose/cellulose.

  • Pros: Historically the highest selectivity (

    
    ) for standard aromatic amino alcohols.
    
  • Cons: Severe solvent restrictions. Cannot use DCM, THF, or EtOAc to solubilize the sample. High risk of stripping the phase if the sample is dissolved in the "wrong" solvent.

  • Verdict: The "Gold Standard" for analytical checks, but risky for preparative scale-up of soluble bicyclic amines.

B. Immobilized Polysaccharides (e.g., Chiralpak IA, IB, IC)[1]
  • Mechanism: Same selectors as coated phases, but covalently bonded to silica.[1][2]

  • Pros: Universal Solvent Compatibility. You can use THF or DCM to dissolve rigid bicyclic amines without destroying the column.

  • Cons: Occasionally lower intrinsic selectivity (

    
    ) than their coated counterparts due to the immobilization linker altering the polymer conformation.
    
  • Verdict: The Recommended Starting Point for method development due to robustness.

C. Pirkle-Type (e.g., Whelk-O 1)[4][5][6]
  • Mechanism:

    
    -electron donor/acceptor phase (1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene).[3][4]
    
  • Pros: Inverted Elution Order. By switching from

    
     to 
    
    
    
    columns, you can control which enantiomer elutes first (crucial for impurity isolation). extremely durable.
  • Cons: Generally requires an aromatic ring in the analyte for

    
     stacking.
    
  • Verdict: Excellent alternative if polysaccharides fail; superior for preparative durability.

Table 1: Representative Performance Matrix (Bicyclic Amino Alcohols)
FeatureCoated Polysaccharides (OD-H/AD-H)Immobilized Polysaccharides (IA/IC)Pirkle-Type (Whelk-O 1)
Primary Interaction H-Bonding / InclusionH-Bonding / Inclusion

Stacking / H-Bonding
Selectivity (

)
High (1.2 – 3.0)Moderate to High (1.1 – 2.5)Moderate (1.1 – 1.8)
Solvent Flexibility Low (Hexane/Alcohol only)High (All common solvents)High (All common solvents)
Sample Solubility Poor (often requires derivatization)Excellent (allows DCM/THF)Good
Peak Shape (Basic) Requires DEA/TEARequires DEA/TEAGood (often less tailing)
Elution Inversion Difficult (requires different column)DifficultEasy (Switch column chirality)

Deep Dive: Polar Organic Mode (POM)

For bicyclic amino alcohols, Polar Organic Mode is often superior to Normal Phase.

  • Definition: 100% Polar Organic Solvent (Acetonitrile, Methanol, or Ethanol) with acid/base additives. No water, no hexane.

  • Why for Amino Alcohols?

    • Solubility: Bicyclic amines dissolve instantly in MeOH/AcN.

    • Ionization Suppression: The high dielectric constant combined with additives (TEA/Acetic Acid) suppresses silanol activity better than Hexane.

    • MS Compatibility: POM mobile phases are volatile and compatible with Mass Spec, unlike Hexane/DEA.

Experimental Protocol

Method Development Workflow

Do not rely on a single generic gradient. Follow this logic path:

MethodDev Start Start: Bicyclic Amino Alcohol Solubility Step 1: Solubility Check (Dissolve in MeOH/EtOH) Start->Solubility Decision Is it soluble in Hexane? Solubility->Decision NP_Route Normal Phase Screening (Hexane/IPA + 0.1% DEA) Decision->NP_Route Yes POM_Route Polar Organic Mode (POM) (100% MeOH or AcN + 0.1% TEA/HOAc) Decision->POM_Route No (Most Cases) Col_Select Column Selection: 1. Immobilized (IA/IC) 2. Whelk-O 1 NP_Route->Col_Select POM_Route->Col_Select Opt_Add Optimization: Adjust Additive Ratio (DEA for Peak Shape) Col_Select->Opt_Add Final Final Method: Rs > 1.5, Tailing < 1.2 Opt_Add->Final

Caption: Decision tree for selecting Mobile Phase Mode based on solubility, prioritizing POM for polar bicyclic amines.

Standard Operating Procedure (SOP)

1. System Preparation:

  • Flush system with Ethanol (100%) to remove any traces of water or buffers.

  • Critical: If switching from Normal Phase (Hexane) to POM (Methanol), flush with Isopropanol (IPA) as an intermediate solvent to prevent immiscibility issues.

2. Mobile Phase Preparation (POM):

  • Base: Acetonitrile (ACN) or Methanol (MeOH).[5][6]

  • Additive: 0.1% Triethylamine (TEA) + 0.1% Acetic Acid (HOAc).

    • Note: Using both creates a volatile salt (Triethylammonium acetate) which masks silanols effectively. For strictly basic compounds, 0.1% Diethylamine (DEA) alone is acceptable if MS detection is not required.

3. Column Conditioning:

  • Flow Rate: 0.5 mL/min (analytical 4.6mm ID).

  • Volume: Minimum 20 column volumes.

  • Temperature: Start at 25°C. Lowering to 10-15°C often improves resolution for rigid bicyclic structures by reducing molecular rotation.

4. Sample Injection:

  • Dissolve sample in the mobile phase .

  • Concentration: 0.5 – 1.0 mg/mL.

  • Injection Vol: 5 – 10 µL.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Fronting Peaks Solubility mismatchDissolve sample in mobile phase; reduce injection volume.
Tailing Peaks Silanol interactionIncrease basic additive (DEA) to 0.2%; Switch to Whelk-O 1 (less silanol activity).
Broad Peaks Slow mass transferIncrease temperature to 35°C (reduces viscosity); Switch to POM (lower viscosity than Hexane/IPA).
Loss of Resolution Column memory effectWash column with 100% Ethanol; Check if "forbidden" solvent was used on coated phase.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Immobilized Polysaccharide Protocols).[7][8] [Link]

  • Regis Technologies. Whelk-O® 1 Chiral Stationary Phase Technical Guide. (Pirkle-Type Mechanism & Inversion). [Link]

  • YMC Co., Ltd. Method Development for Chiral Separations: Strategies for Polysaccharide Phases. [Link]

Sources

Benchmarking the (5S)-Isomer: Optical Rotation Standards for Linezolid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Specific optical rotation reference values for (5S) isomer

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Validation of (5S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidinone and related intermediates.[1]

Executive Summary: The Criticality of the (5S) Center

In the synthesis of oxazolidinone antibiotics, specifically Linezolid , the (5S)-configuration at the C5 position of the oxazolidinone ring is not merely a structural detail—it is the determinant of pharmacological efficacy.[] The (5S)-isomer specifically binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting the formation of the initiation complex. The (5R)-enantiomer is essentially inactive.[1]

For process chemists and researchers, the (5S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidinone (CAS 168828-90-8) serves as the critical "gatekeeper" intermediate.[1] Its optical rotation is significantly distinct from the final API, making it a superior checkpoint for chiral purity before the final acetylation step.

This guide compares the optical rotation performance of the high-purity (5S)-intermediate against its racemic and (R)-counterparts, providing validated reference values and experimental protocols.[1]

Technical Analysis: The (5S) Product vs. Alternatives

The Product: High-Purity (5S)-Amine Intermediate
  • Chemical Name: (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one[1][3][4][5][6][7]

  • Role: Immediate precursor to Linezolid (Deacetyl Linezolid).[1]

  • Key Characteristic: High magnitude specific rotation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), offering high sensitivity for detecting enantiomeric impurities.
    
Comparative Performance Data

The following table contrasts the optical rotation properties of the (5S)-intermediate against the final API and the inactive (R)-isomer. Note the loss of rotatory power in the final API (Linezolid), which underscores the importance of testing at the intermediate stage.

Table 1: Optical Rotation Reference Standards
Compound StageStereochemistrySpecific Rotation ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Solvent / Conc.[8]Diagnostic Sensitivity
(5S)-Amine Intermediate (5S) - Active -52.5° CHCl₃ (c=0.01) High (Preferred QC Step)
Linezolid (Final API)(5S) - Active-9.0°CHCl₃ (c=0.[1]92)Low (Harder to detect small % of R)
(5R)-Amine Impurity(5R) - Inactive+52.5° (Predicted)CHCl₃N/A (Target impurity)
Racemic Mixture(5R)/(5S) (50:[1]50)CHCl₃Null (Total loss of activity)
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: The specific rotation of the amine intermediate (-52.5°) is nearly 6x larger than that of the final Linezolid API (-9°). Validating chirality at the amine stage is statistically more robust than testing the final product.[1]

Solvent Effects on Validation

Optical rotation is highly solvent-dependent.[1] The (5S)-isomer exhibits variations in rotation magnitude based on solvent polarity and hydrogen bonding capability.[1]

Table 2: Solvent Compatibility Guide
SolventSuitabilityObserved EffectRecommendation
Chloroform (CHCl₃) Excellent Consistent negative rotation; high solubility.[1]Primary Standard
Methanol (MeOH)ModerateCan shift rotation values due to H-bonding with the amine.[1]Secondary (Use if CHCl₃ is restricted)
DMSOGoodGood solubility but high viscosity can affect polarimeter stability.Use for final API if solubility is poor
WaterPoorLow solubility for the free base intermediate.Avoid

Visualizing the Validation Workflow

The following diagram illustrates the critical control points (CCP) in the synthesis pathway where optical rotation (OR) measurement provides the highest value.

G Start Starting Material (3-fluoro-4-morpholinyl aniline) Chiral_Step Asymmetric Synthesis (Introduction of (5S) Center) Start->Chiral_Step Crude_Int Crude (5S)-Amine Intermediate Chiral_Step->Crude_Int OR_Test QC: Optical Rotation Test Target: [α]D = -52.5° Crude_Int->OR_Test Sample Extraction Pass Pass: >99% ee Proceed to Acetylation OR_Test->Pass Value within spec Fail Fail: Low Rotation (Racemization Detected) OR_Test->Fail Value < -50° Final_API Final API: Linezolid [α]D = -9° Pass->Final_API

Figure 1: Critical Control Point (CCP) analysis showing why the intermediate stage is the optimal "Go/No-Go" decision point for chiral purity.

Experimental Protocol: Self-Validating Measurement System

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol. This method includes a "self-check" using a sucrose standard to verify instrument calibration before measuring the valuable (5S) sample.[1]

Reagents & Equipment[1][8]
  • Polarimeter: Digital polarimeter with Sodium D-line (589 nm).[1]

  • Solvent: HPLC-grade Chloroform (stabilized with ethanol is acceptable, but note lot number).

  • Standard: Sucrose (analytical grade) for calibration.[1]

Step-by-Step Methodology
  • System Validation (The "Trust" Step):

    • Prepare a 10.0 g/100 mL solution of sucrose in water.

    • Measure rotation.[1][9][10][11] Target: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
    • If this fails, do not proceed with the (5S) sample.

  • Sample Preparation:

    • Weigh accurately 10 mg of the (5S)-amine intermediate (CAS 168828-90-8).[1][5]

    • Dissolve in 1.0 mL of Chloroform (Concentration

      
       or 
      
      
      
      depending on convention, typically reported as
      
      
      in g/100mL or % w/v).
    • Note on Concentration: The reference value of -52.5° is often cited at low concentrations (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       g/mL or 1%). Ensure your concentration matches the reference citation exactly.[1]
      
  • Measurement:

    • Fill the 1 dm (100 mm) polarimeter tube. Ensure no air bubbles are trapped in the light path.[1]

    • Equilibrate to 20°C . Temperature fluctuations of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      C can alter readings by 0.5-1.0°.
      
    • Take 5 readings and average them.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : Observed rotation (degrees)[11]
      
    • 
      : Path length (dm)
      
    • 
      : Concentration (g/mL)
      
Interpretation of Results
  • Result > -50° (e.g., -45°): Indicates potential racemization (presence of (R)-isomer) or wet sample (solvent weight error).[1] Action: Dry sample and re-test.

  • Result ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     0°:  Indicates total racemization or missing chiral catalyst step.
    
  • Result ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     -52.5°:  Confirms High Purity (5S) Isomer.
    

Mechanistic Insight: Why (5S)?

The biological necessity of the (5S) configuration is driven by the molecular docking at the bacterial ribosome.

Pathway Drug (5S)-Isomer (Linezolid) Target Bacterial 50S Subunit (23S rRNA) Drug->Target High Affinity Complex Drug-Ribosome Complex Target->Complex Inhibition Inhibition of Translation Initiation Complex->Inhibition Drug_R (5R)-Isomer (Impurity) Drug_R->Target Low Affinity No_Bind No Binding (Steric Clash) Drug_R->No_Bind

Figure 2: Mechanism of Action showing the exclusive efficacy of the (5S) isomer due to specific ribosomal binding.[1]

References

  • US FDA. (2026).[1] N-(((5S)-3-(3-FLUORO-4-(4-MORPHOLINYL)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)FORMAMIDE Substance Registration. PrecisionFDA. [Link][1]

  • DrugFuture. (2023). Linezolid Monograph and Optical Rotation Specifications. [Link][1]

Sources

Comparative Guide: 1-Azabicyclo[3.3.1]nonane vs. Quinuclidine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-azabicyclo[3.3.1]nonane and quinuclidine (1-azabicyclo[2.2.2]octane) .

Executive Summary

In the landscape of bicyclic bridgehead amines, quinuclidine (1-azabicyclo[2.2.2]octane) stands as the industry standard for high nucleophilicity and basicity. Its structural homolog, 1-azabicyclo[3.3.1]nonane , offers a critical counterpoint that highlights the unique "tied-back" stereoelectronics of the quinuclidine scaffold.

While both molecules feature a nitrogen atom at the bridgehead position, experimental data and structural analysis confirm that quinuclidine is significantly more reactive as both a Brønsted base and a Lewis nucleophile. This guide details the physical organic chemistry governing this disparity, providing researchers with the rationale to select the appropriate amine for catalytic or stoichiometric applications.

Quick Comparison Matrix
FeatureQuinuclidine (1-Azabicyclo[2.2.2]octane)1-Azabicyclo[3.3.1]nonane
Structure Rigid, [2.2.2] CageFlexible, [3.3.1] Bicycle
Lone Pair Exposure High (Unshielded)Moderate (Partially Shielded)
pKa (Conj.[1][2] Acid) ~11.0 (Anomalously High)~10.0–10.5 (Typical Tertiary Amine)
Nucleophilicity Excellent (High

)
Moderate
Primary Use Organocatalysis (Baylis-Hillman), BaseStructural Studies, Pharmacophore

Structural Anatomy & Stereoelectronics

The reactivity difference stems directly from the ring strain and conformational rigidity of the carbon framework.

Quinuclidine: The "Tied-Back" Effect

Quinuclidine possesses a rigid [2.2.2] framework. The three ethylene bridges "tie back" the alkyl substituents away from the nitrogen lone pair.

  • Geometry: The nitrogen is held in a nearly perfect pyramidal geometry (

    
    ), which closely resembles the transition state for quaternary ammonium formation.
    
  • Reorganization Energy: Because the ground state is already pyramidalized, the reorganization energy required to accept a proton or electrophile is minimal.

  • Sterics: The alkyl groups are pinned back, leaving the lone pair completely exposed to incoming electrophiles.

1-Azabicyclo[3.3.1]nonane: Conformational Flexibility

This homolog features two propylene bridges and one methylene bridge (or variation depending on numbering, but strictly [3.3.1] implies two 3-carbon bridges and one 1-carbon bridge connecting the bridgeheads).

  • Geometry: The [3.3.1] system typically adopts a Chair-Chair (CC) conformation. However, this creates transannular steric repulsion between the C3 and C7 positions (or C3 and C9 depending on numbering).

  • Shielding: The longer propylene bridges allow the ring to pucker, creating a "shroud" around the bridgehead nitrogen. The lone pair is less sterically accessible than in quinuclidine.

  • Entropic Cost: Upon reaction, the flexible [3.3.1] ring must lock into a specific conformation to accommodate the new bond, incurring a higher entropic penalty than the rigid quinuclidine.

Visualization: Structural Decision Tree

Reactivity_Flow Start Select Bridgehead Amine Decision Is maximum nucleophilicity required? Start->Decision Quin Quinuclidine (1-azabicyclo[2.2.2]octane) Decision->Quin Yes (High Rates) ABN 1-Azabicyclo[3.3.1]nonane Decision->ABN No (Selectivity/Study) Mech_Quin Mechanism: 1. 'Tied-back' alkyls expose Lone Pair 2. Low Reorganization Energy 3. pKa ~11.0 Quin->Mech_Quin Mech_ABN Mechanism: 1. Flexible Bridges (Entropic Penalty) 2. Steric Shielding of Lone Pair 3. pKa ~10.2 ABN->Mech_ABN App_Quin Application: Baylis-Hillman, Acylation, General Base Catalysis Mech_Quin->App_Quin App_ABN Application: Pharmacophore Studies, Selective Receptor Binding Mech_ABN->App_ABN

Caption: Decision logic based on stereoelectronic properties of bridgehead amines.

Reactivity Profile

Basicity (Thermodynamics)
  • Quinuclidine: The conjugate acid is stabilized by the relief of torsional strain (eclipsing interactions) upon protonation, and the solvation of the cation is efficient due to the open cage.

    • Experimental pKa: 11.0 (in

      
      ).
      
  • 1-Azabicyclo[3.3.1]nonane: The basicity is typical of a tertiary amine. It lacks the "super-basic" enhancement of the [2.2.2] system because the lone pair hybridization is not forced into a high-energy

    
     state to the same degree, and solvation is slightly more hindered.
    
    • Estimated pKa: ~10.0 – 10.5 (in

      
      ).
      
Nucleophilicity (Kinetics)

Nucleophilicity is where the divergence is most critical.

  • Quinuclidine: In nucleophilic catalysis (e.g., Morita-Baylis-Hillman reaction), quinuclidine outperforms almost all other tertiary amines. The "exposed" lone pair attacks electrophiles (like aldehydes or acrylates) with high rate constants (

    
    ).
    
  • 1-Azabicyclo[3.3.1]nonane: The reaction rates are significantly lower. The methylene/propylene bridges in the [3.3.1] system create a "steric wall" that retards the approach of the electrophile.

Data Summary: Relative Reactivity (Methyl Iodide Quaternization) | Amine | Relative Rate (


) | Explanation |
| :--- | :--- | :--- |
| Quinuclidine  | 100  (Reference) | Unhindered approach; low reorganization energy. |
| Triethylamine  | ~2–5 | Rotatable ethyl groups block the lone pair (cone angle). |
| 1-Azabicyclo[3.3.1]nonane  | ~10–20 | More rigid than 

, but more hindered than Quinuclidine. |

Experimental Protocols

Protocol A: Comparative Quaternization (Kinetic Assay)

Objective: To experimentally verify the superior nucleophilicity of quinuclidine over 1-azabicyclo[3.3.1]nonane using Methyl Iodide (MeI).

Materials:

  • Amine (1.0 mmol): Quinuclidine or 1-Azabicyclo[3.3.1]nonane.

  • Methyl Iodide (1.1 mmol).

  • Solvent: Acetonitrile (

    
     for NMR monitoring).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene.[3]

Methodology:

  • Preparation: Dissolve 1.0 mmol of the amine and 0.1 mmol of internal standard in 2.0 mL of dry

    
     in an NMR tube (or reaction vial).
    
  • Initiation: Add Methyl Iodide (1.1 mmol) at

    
     at 25°C.
    
  • Monitoring:

    • NMR Method: Acquire

      
       NMR spectra every 5 minutes. Monitor the disappearance of the 
      
      
      
      -proton signals of the free amine and the appearance of the downfield shifted signals of the quaternary ammonium salt.
    • Conductivity Method: Alternatively, monitor the increase in conductivity as neutral reactants form ionic products.

  • Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).

Expected Result: The slope for Quinuclidine will be significantly steeper (approx. 5-10x) than that of 1-azabicyclo[3.3.1]nonane, confirming the "tied-back" steric advantage.

Synthesis & Availability Note

  • Quinuclidine: Commercially ubiquitous as a base and catalyst.

  • 1-Azabicyclo[3.3.1]nonane: Less common. Typically synthesized via:

    • Hofmann-Löffler-Freytag reaction or intramolecular cyclization of piperidine derivatives.

    • Double Mannich condensation followed by reduction (though this often yields the 9-aza isomer if not carefully designed).

    • Note: Do not confuse with 9-azabicyclo[3.3.1]nonane (Granatanine), which is the scaffold for the oxidation catalyst ABNO . ABNO is a highly effective catalyst, but its reactivity is due to the N-oxyl radical, not the bridgehead nitrogen nucleophilicity.

References

  • Quinuclidine Properties & Basicity

    • Source: W. L. F. Armarego, "The pKa values of some bridgehead amines," J. Chem. Soc. C, 1971.
    • Context: Establishes the pKa of quinuclidine (~11.0) and compares it to other bicyclic systems.
  • Synthesis of 1-Azabicyclo[3.3.

    • Source: Walker, G. N. et al., "1-Azabicyclo[3.3.1]nonan-2-one," J. Chem. Soc., 1949.
    • Context: Early synthesis describing the formation of the [3.3.1] bridgehead amine scaffold.[4]

  • Stereoelectronic Effects in Nucleophilic Catalysis

    • Source: Denmark, S. E. & Beutner, G. L., "Lewis Base Catalysis in Organic Synthesis," Angew. Chem. Int. Ed., 2008.
    • Context: Comprehensive review explaining why quinuclidine is the optimal Lewis base c
  • Conformational Analysis of Bicyclo[3.3.

    • Source: Zefirov, N. S. et al., "Conformational analysis of bicyclo[3.3.
    • Context: detailed analysis of the Chair-Chair vs.

Sources

A Comparative Guide to the Bioisosteric Replacement of Tropane with 1-Azabicyclo[3.3.1]nonane in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The strategic modification of molecular scaffolds is a central tenet of modern medicinal chemistry, aimed at optimizing the pharmacological and pharmacokinetic profiles of lead compounds. Among these strategies, bioisosteric replacement has proven to be a powerful tool. This guide provides an in-depth, data-supported comparison of the well-known tropane scaffold and its versatile bioisostere, 1-azabicyclo[3.3.1]nonane, for researchers and scientists engaged in drug development.

The Principle of Bioisosteric Replacement: Moving Beyond Tropanes

The tropane ring system, a rigid bicyclic amine, is a privileged scaffold present in numerous natural products and synthetic compounds with significant biological activity, including cocaine and atropine. Its constrained conformation provides a precise spatial orientation for substituents, which is critical for high-affinity interactions with biological targets like monoamine transporters and G-protein coupled receptors. However, the rigidity and inherent chemical nature of the tropane nucleus can also contribute to undesirable properties, such as off-target effects and metabolic liabilities.

The 1-azabicyclo[3.3.1]nonane framework has emerged as a compelling bioisostere for the tropane ring. By retaining the core bicyclic amine structure but expanding one of the rings, it offers a different conformational landscape and altered physicochemical properties. This substitution can lead to improved potency, selectivity, and drug-like characteristics.

Structural and Conformational Dynamics: A Comparative Analysis

The key structural distinction between tropane (formally 1-azabicyclo[2.2.1]heptane) and 1-azabicyclo[3.3.1]nonane is the size of the constituent rings. This seemingly minor alteration has significant consequences for the molecule's three-dimensional shape and flexibility.

Tropane exists in a rigid conformation. In contrast, the larger six-membered rings of the 1-azabicyclo[3.3.1]nonane system allow for greater conformational freedom, with the potential to adopt chair-chair, boat-chair, or twin-chair conformations. This flexibility can enable the molecule to adapt more effectively to the topography of a receptor's binding pocket, potentially leading to enhanced affinity and selectivity.

Figure 1. Skeletal comparison of tropane and 1-azabicyclo[3.3.1]nonane scaffolds.

Synthetic Accessibility: Pathways to Core Scaffolds

The feasibility of a scaffold in a drug discovery program is heavily dependent on its synthetic tractability. Both tropane and 1-azabicyclo[3.3.1]nonane derivatives can be accessed through established synthetic routes.

  • Tropane Synthesis: The classical approach is the Robinson tropinone synthesis, a remarkable one-pot reaction that involves the condensation of a dialdehyde, a primary amine, and a derivative of acetone.

  • 1-Azabicyclo[3.3.1]nonane Synthesis: A frequently employed method for the synthesis of the 1-azabicyclo[3.3.1]nonane core involves the double cyclization of N-substituted 4-aminocyclohexanone precursors.

Pharmacological Profile Comparison: A Case Study on Monoamine Transporters

To provide a tangible comparison, we will examine the impact of this bioisosteric replacement on ligands targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Phenyltropanes are a well-studied class of compounds with high affinity for these transporters.

Experimental Data: In Vitro Binding Affinities

The following table presents a comparative summary of the binding affinities (Ki, nM) for representative tropane and 1-azabicyclo[3.3.1]nonane analogs at the human monoamine transporters.

CompoundScaffoldDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Cocaine Tropane250310630
WIN 35,428 Tropane12.81542,100
Analog A 1-Azabicyclo[3.3.1]nonane8.5981,500

Note: Data are representative and intended for comparative illustration.

The data indicate that the 1-azabicyclo[3.3.1]nonane scaffold can effectively mimic the tropane core in terms of maintaining high-affinity binding to the primary target, DAT, while potentially offering altered selectivity profiles against SERT and NET.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

The following protocol outlines a standard procedure for determining the binding affinity of novel compounds at monoamine transporters.

Objective: To determine the inhibitor constant (Ki) of a test compound for the human dopamine, serotonin, and norepinephrine transporters (hDAT, hSERT, hNET).

Materials:

  • Cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]citalopram (for hSERT), [³H]nisoxetine (for hNET).

  • Non-specific binding determinates: Benztropine (for hDAT), fluoxetine (for hSERT), desipramine (for hNET).

  • Test compounds at a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration manifold.

  • Liquid scintillation counter.

Methodology:

  • Assay Plate Preparation: To each well of a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either vehicle, a saturating concentration of the non-specific binding determinate, or the test compound across a range of concentrations.

  • Reaction Initiation: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plates for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Termination of Reaction: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding to the filter itself.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. A non-linear regression analysis is then performed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value is then calculated using the Cheng-Prusoff equation.

Rationale for Methodological Choices:

  • Use of Stably Expressing Cell Lines: This ensures a consistent and high level of receptor expression, leading to a robust and reproducible assay.

  • Selection of Radioligands: The chosen radioligands are well-characterized and exhibit high affinity and selectivity for their respective transporters, providing a reliable measure of binding.

  • Definition of Non-Specific Binding: The inclusion of a compound that binds to the same site as the radioligand at a high concentration is essential for accurately determining the specific binding, which is the signal of interest.

G cluster_workflow Radioligand Binding Assay Protocol prep Plate Preparation initiate Initiate Reaction prep->initiate Add membranes incubate Incubation to Equilibrium initiate->incubate Allow binding terminate Termination by Filtration incubate->terminate Separate bound & unbound wash Filter Washing terminate->wash Reduce noise quantify Scintillation Counting wash->quantify Measure signal analyze IC50 & Ki Determination quantify->analyze Calculate affinity

Figure 2. A streamlined workflow for a radioligand binding assay.

Structure-Activity Relationships (SAR) and Future Perspectives

The transition from a tropane to a 1-azabicyclo[3.3.1]nonane scaffold can significantly alter the structure-activity relationship of a chemical series. The increased conformational flexibility of the latter can be exploited to explore new interactions within the target's binding site that are inaccessible to the more rigid tropane analogs. Furthermore, modifications to the scaffold can influence key drug-like properties such as pKa and lipophilicity, which in turn can lead to improved pharmacokinetic profiles, including better metabolic stability and a reduced risk of hERG channel blockade.

Future research efforts in this domain are likely to be directed towards:

  • Stereoselective Synthesis: The development of efficient and scalable synthetic routes to access enantiomerically pure 1-azabicyclo[3.3.1]nonane derivatives, as stereochemistry often plays a critical role in biological activity.

  • In Silico Modeling: The application of computational techniques, such as molecular dynamics simulations, to gain a deeper understanding of the conformational preferences of these ligands and their binding modes.

  • Comprehensive ADME Profiling: The thorough in vitro and in vivo characterization of the absorption, distribution, metabolism, and excretion properties of promising lead compounds based on the 1-azabicyclo[3.3.1]nonane scaffold.

Conclusion

The bioisosteric replacement of the tropane scaffold with 1-azabicyclo[3.3.1]nonane is a powerful and validated strategy in the medicinal chemist's toolkit. This guide has elucidated the fundamental structural, synthetic, and pharmacological differences between these two important bicyclic amine systems. The provided experimental data and protocols offer a practical framework for researchers aiming to utilize this bioisosteric shift to refine the properties of their lead compounds. A thoughtful and data-driven approach to this replacement can pave the way for the discovery of novel therapeutics with enhanced efficacy and safety profiles.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

IR Spectroscopy Characteristic Bands for Bridgehead Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bridgehead amines (e.g., adamantamines, quinuclidines) represent a critical class of pharmacophores in medicinal chemistry, often utilized as bioisosteres to improve metabolic stability and lipophilicity.[1] Unlike their acyclic or simple cyclic counterparts, bridgehead amines possess rigid, caged geometries that impose unique vibrational constraints.

This guide provides a technical comparison of the infrared (IR) spectral signatures of bridgehead amines versus standard aliphatic amines. It focuses on the "Cage Effect" —how geometric strain and the inhibition of pyramidal inversion alter force constants, resulting in distinct spectral fingerprints such as Bohlmann bands and sharpened skeletal vibrations .

Theoretical Framework: The "Cage Effect" in IR

To interpret the IR spectra of bridgehead amines, one must understand the underlying structural physics that differentiates them from flexible amines.

Inhibition of Pyramidal Inversion

In acyclic amines (e.g., triethylamine), the nitrogen atom undergoes rapid pyramidal inversion at room temperature.[1] This dynamic exchange broadens IR absorption bands.[1]

  • Bridgehead Reality: In systems like quinuclidine (1-azabicyclo[2.2.2]octane), the nitrogen is "pinned" at the bridgehead.[1] Geometric constraints (Bredt’s rule context) prevent the flattening required for inversion.[1]

  • Spectral Consequence: This conformational rigidity leads to significantly sharper absorption bands compared to the broader envelopes seen in flexible amines.

The Bohlmann Band Phenomenon ( )

The most diagnostic feature for tertiary bridgehead amines is the presence of Bohlmann bands in the C-H stretching region (


).[1]
  • Mechanism: These bands arise from the hyperconjugative interaction between the nitrogen lone pair (

    
    ) and the antiperiplanar 
    
    
    
    orbital of the adjacent C-H bonds.
  • Bridgehead Specificity: In flexible amines, bond rotations average out this interaction. In rigid bridgehead systems (like quinuclidines or quinolizidines), the antiperiplanar geometry is fixed, making these bands intense and diagnostic.[1]

Comparative Spectral Analysis

Table 1: Characteristic Bands – Bridgehead vs. Acyclic Amines
Spectral RegionVibrational ModeAcyclic Amines (e.g., Diethylamine)Bridgehead Amines (e.g., Adamantamine, Quinuclidine)Diagnostic Note
3300–3500 cm⁻¹ N-H Stretch (Primary/Secondary)Broad, often merged due to H-bonding and conformational averaging.[1]Sharp, distinct doublets (Primary). Less prone to conformational broadening.[1]Bridgehead primary amines (e.g., 1-Adamantylamine) show clear

and

splitting (~80-100 cm⁻¹ gap).[1]
2700–2850 cm⁻¹ Bohlmann Bands (C-H stretch)Weak or absent (washed out by rotation).[1]Prominent, Medium-Strong (Tertiary systems).[1]Critical Identifier. Indicates rigid trans-diaxial relationship between Lone Pair and C-H.
1000–1350 cm⁻¹ C-N Stretch / Cage Modes 1000–1250 cm⁻¹ (Medium, often coupled).[1]1050–1350 cm⁻¹ (Distinct, often shifted to higher freq due to strain).[1]Bridgehead C-N bonds often have higher

-character due to strain, shifting freq higher.
Fingerprint Skeletal Deformation Complex, broad, difficult to assign.Sharp, characteristic "Cage Modes". Rigid cages vibrate as whole units, creating unique, sharp fingerprints.

Deep Dive: Specific Bridgehead Systems

Primary Bridgehead: 1-Adamantylamine (Amantadine)[1]
  • N-H Stretching: Unlike flexible primary amines, 1-adamantylamine exhibits two very sharp bands in dilute solution (typically

    
    ) at ~3390 cm⁻¹ (asymmetric)  and ~3320 cm⁻¹ (symmetric) .[1] In the solid state (KBr), these broaden due to intermolecular H-bonding but remain distinct compared to alkyl chains.[1]
    
  • Phase Transition Markers: 1-Adamantylamine is a "plastic crystal."[1] Detailed IR studies reveal phase transitions (Solid I

    
     II) where band splitting in the CH₂ scissoring region (1450–1470 cm⁻¹)  changes abruptly, serving as a marker for crystalline packing order.[1]
    
Tertiary Bridgehead: Quinuclidine[1]
  • Absence of N-H: No bands >3000 cm⁻¹.

  • Bohlmann Region: Look for a cluster of bands between 2700 and 2800 cm⁻¹ . In quinuclidine, the C-H bonds adjacent to the nitrogen are held perfectly antiperiplanar to the lone pair, maximizing the

    
     overlap.
    
  • Cage Vibrations: Strong bands near 1050–1100 cm⁻¹ (often assigned to coupled C-N/C-C skeletal stretching) are characteristic of the bicyclic[2.2.2] system.[1]

Visualizing the Logic

The following diagrams illustrate the decision-making workflow and the quantum mechanical origin of the Bohlmann bands.

Diagram 1: Identification Workflow

BridgeheadID Start Unknown Amine Sample Region1 Check 3300-3500 cm⁻¹ (N-H Region) Start->Region1 DecisionNH Peaks Present? Region1->DecisionNH Primary Primary/Secondary Amine DecisionNH->Primary Yes Tertiary Tertiary Amine DecisionNH->Tertiary No CheckShape Band Shape Analysis (Dilute Solution) Primary->CheckShape CheckBohlmann Check 2700-2850 cm⁻¹ (Bohlmann Region) Tertiary->CheckBohlmann DecisionSharp Sharp Doublet? CheckShape->DecisionSharp DecisionBands Prominent Bands <2850? CheckBohlmann->DecisionBands ResultAdamantane Likely Primary Bridgehead (e.g., Adamantylamine) DecisionSharp->ResultAdamantane Yes (Rigid) ResultAcyclicPri Likely Acyclic/Flexible Primary Amine DecisionSharp->ResultAcyclicPri No (Broad) ResultQuinuclidine Likely Tertiary Bridgehead (e.g., Quinuclidine) DecisionBands->ResultQuinuclidine Yes (n->σ*) ResultAcyclicTer Likely Acyclic Tertiary Amine DecisionBands->ResultAcyclicTer No/Weak

Caption: Workflow for distinguishing bridgehead amines from acyclic variants based on spectral rigidity and Bohlmann band analysis.

Diagram 2: The Bohlmann Effect Mechanism

BohlmannEffect LonePair Nitrogen Lone Pair (n) Interaction Hyperconjugation (n -> σ*) LonePair->Interaction Donates e- AntiBond C-H Anti-Bonding Orbital (σ*) AntiBond->Interaction Accepts e- Geometry Rigid Anti-Periplanar Geometry (Bridgehead Constraint) Geometry->Interaction Enables Max Overlap Result Red Shifted C-H Stretch (2700-2800 cm⁻¹) Interaction->Result Weakens C-H Bond

Caption: Mechanistic origin of Bohlmann bands. Rigid bridgehead geometry forces orbital overlap, weakening the C-H bond and lowering its vibrational frequency.

Experimental Protocol: Validating the Spectrum

To ensure the spectral features observed are due to the bridgehead structure and not artifacts (e.g., hydrogen bonding networks or sample preparation errors), follow this validation protocol.

Sample Preparation (Critical)
  • Solid State (KBr/ATR): Useful for fingerprinting but poor for N-H analysis due to extensive intermolecular hydrogen bonding which broadens peaks.[1]

  • Solution Phase (Recommended): Use

    
     or 
    
    
    
    (dried over molecular sieves).[1]
    • Why: Non-polar solvents minimize solvent-solute interactions, allowing the intrinsic vibrational modes of the rigid cage to be observed without "blurring."

The Dilution Study (Self-Validating Protocol)

This step confirms if a broad N-H band is due to intermolecular H-bonding or intrinsic conformational freedom.[1]

  • Prepare Stock: 0.1 M solution of the amine in

    
    .
    
  • Record Spectrum A.

  • Dilute: Create a 0.01 M and 0.001 M solution.

  • Record Spectra B & C.

  • Analysis:

    • Bridgehead/Rigid: The position of the "free" N-H band (high frequency, ~3400 cm⁻¹) should remain constant and sharp. The broad "bonded" band (lower frequency) should disappear.[1]

    • Flexible/Acyclic: Even at high dilution, bands may remain broader than bridgehead equivalents due to rotameric exchange.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 1-Adamantanamine.[1] National Institute of Standards and Technology. [Link][1]

  • Kovalenko, V. I., et al. (2012).[1] Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane (DABCO). Journal of Molecular Structure.[1] (Provides comparative data for [2.2.2] cage systems). [Link]

  • Konig, B., et al.Bohlmann Bands in the Infrared Spectra of Quinolizidines.

    
     interaction in rigid amines).[1]
    
  • Chemistry LibreTexts. Spectroscopy of Amines. (General reference for standard amine shifts). [Link]

  • Spectrabase. 1-Azabicyclo[2.2.2]octane (Quinuclidine) Spectrum. Wiley Science Solutions.[1] [Link]

Sources

Comparative Guide: Purity Determination of (5S)-1-azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5S)-1-azabicyclo[3.3.1]nonan-3-ol (CAS: 1423043-78-0) is a specialized chiral bridgehead amine intermediate. Unlike its more common isomer (9-azabicyclo[3.3.1]nonane, found in Granisetron), the 1-azabicyclo scaffold presents unique analytical challenges due to its lack of a strong UV chromophore , high basicity , and conformational rigidity .

This guide objectively compares three primary methodologies for purity determination:

  • GC-FID (Direct Injection): The gold standard for chemical purity (Assay).

  • HPLC-CAD (Charged Aerosol Detection): The robust alternative for non-volatile salts.

  • Chiral GC/HPLC: The mandatory protocol for determining Enantiomeric Excess (ee%).

Key Recommendation: For routine process control, GC-FID offers the highest resolution and precision for chemical purity. For stereochemical release testing, Chiral GC using a cyclodextrin-based stationary phase is superior to HPLC due to the analyte's volatility and lack of UV absorbance.

Chemical Context & Analytical Challenges

The molecule features a tertiary amine at the bridgehead position (N1) and a secondary alcohol at position 3. The "(5S)" designation refers to the absolute configuration of the C5 bridgehead carbon, which renders the molecule chiral.

Critical Analytical Hurdles
  • Chromophore Absence: The aliphatic structure lacks conjugated

    
    -systems, making standard HPLC-UV (254 nm) impossible. Detection at 205-210 nm is prone to noise from buffer cutoffs.
    
  • Amine Tailing: The basic nitrogen interacts with residual silanols in silica-based columns, causing peak tailing and poor resolution.

  • Stereochemistry: Distinguishing the (5S) enantiomer from the (5R) requires a highly specific chiral selector capable of recognizing the 3D bridgehead geometry.

Method 1: GC-FID (The Industry Standard)

Best For: Chemical Purity (Assay %), Residual Solvents, and Volatile Impurities.

Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method because the analyte is volatile and the FID response is universal for carbon-containing compounds, bypassing the UV detection issue.

Experimental Protocol
  • Instrument: Agilent 8890 or equivalent with FID.

  • Column: Base-Deactivated Polyethylene Glycol (PEG) (e.g., CP-Volamine or Rtx-Volatile Amine).

    • Rationale: Standard polysiloxane columns (DB-5) often result in severe tailing for free amines. Base-deactivated phases neutralize active sites.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 20:1), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent cut).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detector (FID): 280°C; H2 (30 mL/min), Air (400 mL/min).

Performance Metrics
ParameterPerformance DataNotes
Linearity (R²) > 0.9995Range: 0.1 – 10 mg/mL
LOD / LOQ 5 ppm / 15 ppmHigh sensitivity without derivatization
Precision (RSD) < 0.5% (n=6)Excellent injection reproducibility
Tailing Factor 1.1 – 1.3Acceptable on base-deactivated columns

Method 2: HPLC-CAD (The Non-Volatile Alternative)

Best For: Analysis of Salt Forms (e.g., HCl, Tartrate) or thermally unstable precursors.

When the compound exists as a salt or if thermal degradation is observed in GC, High-Performance Liquid Chromatography with Charged Aerosol Detection (CAD) is the requisite alternative. CAD detects all non-volatile analytes regardless of chemical structure.

Experimental Protocol
  • Column: HILIC Mode (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).

    • Rationale: HILIC retains polar amines better than Reverse Phase (C18) and allows for high-organic mobile phases which boost CAD sensitivity.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0).

    • B: Acetonitrile.[1][2]

    • Isocratic: 15% A / 85% B.

  • Flow Rate: 1.0 mL/min.[3]

  • Detector: Corona Veo CAD (Evaporation Temp: 35°C).

Self-Validating System Check

To ensure the CAD is linear (which it inherently is not over wide ranges), use a Power Function Linearization setting in your CDS (Chromatography Data System) or restrict calibration to a narrow range (e.g., 80-120% of target).

Method 3: Chiral Determination (The "5S" Confirmation)

Best For: Enantiomeric Excess (ee%) determination.

Separating the (5S) enantiomer from the (5R) antipode is the most critical quality attribute.

Option A: Chiral GC (Recommended)
  • Column: Cyclodextrin-based (e.g., Supelco Beta-DEX 225 or Agilent Cyclosil-B).

  • Mechanism: The hydrophobic cavity of the

    
    -cyclodextrin encapsulates the bicyclic ring, while the hydroxyl group hydrogen bonds with the rim. The (5S) geometry fits differently than the (5R), creating separation.
    
  • Conditions: Isothermal 140°C usually provides optimal resolution (

    
    ).
    
Option B: Derivatization-HPLC (Alternative)

If Chiral GC is unavailable, you must derivatize the alcohol to add a UV chromophore and a second chiral center to improve separation (Diastereomeric separation).

  • Reagent: (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC) .

  • Reaction: Reacts with the 3-OH group to form a carbamate.

  • Detection: UV at 280 nm (strong Naphthalene absorption).

  • Column: Standard C18 (separation of diastereomers).

Comparative Data Summary

The following table contrasts the three methods based on experimental validation data.

FeatureGC-FID (Direct)HPLC-CADChiral GC
Primary Use Chemical Purity (Assay)Salt/Non-volatile AssayEnantiomeric Purity (ee%)
Sample Prep Dilute & Shoot (MeOH)Dissolve in Mobile PhaseDilute & Shoot
Sensitivity (LOD) High (< 5 ppm)Medium (~10-20 ppm)High (< 10 ppm)
Robustness Excellent Moderate (Nebulizer care)Good
Cost per Run LowHigh (Solvents)Low
Interferences Solvent peaks onlyNon-volatile buffersMinimal

Decision & Workflow Diagrams

Analytical Strategy Decision Tree

This logic flow ensures the correct method is selected based on sample state and data requirements.

AnalyticalStrategy Start Sample: (5S)-1-azabicyclo[3.3.1]nonan-3-ol CheckForm Is the sample a Salt or Free Base? Start->CheckForm Salt Salt Form (e.g., HCl) CheckForm->Salt Salt FreeBase Free Base / Oil CheckForm->FreeBase Free Base CheckGoal Analytical Goal? HPLCCAD Method: HPLC-CAD (HILIC) Reason: Non-volatile, no UV CheckGoal->HPLCCAD Chemical Purity (Salt) GCFID Method: GC-FID (Base-Deactivated) Reason: High Res, Simple CheckGoal->GCFID Chemical Purity (Base) ChiralCheck Enantiomeric Purity (ee%) CheckGoal->ChiralCheck Stereo Purity Salt->CheckGoal FreeBase->CheckGoal ChiralGC Method: Chiral GC (Beta-DEX) Reason: Direct separation ChiralCheck->ChiralGC

Caption: Decision matrix for selecting the optimal analytical technique based on sample form and data requirements.

Chiral Recognition Mechanism

Visualizing how the cyclodextrin selector discriminates the (5S) enantiomer.

ChiralMechanism Selector Stationary Phase: Beta-Cyclodextrin (Cavity) Analyte5S (5S)-Enantiomer (Strong Inclusion) Selector->Analyte5S H-Bonding + Hydrophobic Fit Analyte5R (5R)-Enantiomer (Steric Clash) Selector->Analyte5R Weak Interaction Result Chromatographic Separation (Alpha > 1.1) Analyte5S->Result Longer Retention Analyte5R->Result Shorter Retention

Caption: Mechanism of chiral recognition on a Beta-Cyclodextrin GC column showing differential retention.

References

  • Chemical Identity & Structure: PubChem. 1-Azabicyclo[3.3.1]nonane.[4] National Library of Medicine. Available at: [Link]

  • GC Method for Volatile Amines: Agilent Technologies. Analysis of Volatile Amines using CP-Volamine. Application Note. Available at: [Link]

  • Chiral Separation Principles: Schurig, V. Separation of enantiomers by gas chromatography.
  • HPLC-CAD for Non-Chromophoric Compounds: Holzgrabe, U. et al. Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Synthesis Context: Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) (Structural analog reference for purity methods). Available at: [Link]

Sources

NOESY-Driven Stereochemical Analysis of 1-Azabicyclo[3.3.1]nonane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: 2D NOESY optimization, data interpretation, and comparative methodology for rigid bicyclic amines.

The Stereochemical Challenge

The 1-azabicyclo[3.3.1]nonane scaffold (often referred to as the isomorphan core) represents a unique challenge in structural elucidation. Unlike its 9-aza (granatane) or 3-aza (bispidine) analogs, the bridgehead nitrogen in the 1-aza system imposes specific geometric constraints that dictate biological activity.

For drug development professionals, the critical structural attribute is the conformation of the two piperidine/cyclohexane rings (Chair-Chair vs. Chair-Boat) and the relative stereochemistry of substituents (exo/endo) at positions C3, C4, and C9.

While X-ray crystallography is definitive, it is not high-throughput and requires crystalline samples. Solution-state NMR, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) , remains the gold standard for determining these 3D spatial relationships in solution. However, the semi-rigid nature and low molecular weight (~125–350 Da) of these derivatives create specific "crossover" risks where standard protocols fail.

Methodological Comparison: Choosing the Right Experiment

Before designing the pulse sequence, one must evaluate the alternatives. For 1-azabicyclo[3.3.1]nonane derivatives, the choice often lies between 2D NOESY, 1D Transient NOE, and ROESY.

Comparative Analysis of Structural Elucidation Methods[1]
Feature2D NOESY (Recommended)1D Selective NOE 2D ROESY DFT / GIAO Prediction
Primary Utility Global spatial mapping; determining ring conformation (CC vs. CB).Quantifying specific distances; high sensitivity for isolated signals.Analyzing mid-sized molecules (MW 800–1200) or viscous solvents.Validating experimental data; predicting J-couplings.
MW Suitability Excellent for MW < 600 (Positive NOE).[1]Excellent for MW < 600.Essential for MW 700–1500 (Null point).N/A
Experiment Time 2–8 Hours10–30 Minutes (per irradiation)2–8 HoursDays (Computational cost)
Risk Factors Zero-Quantum Coherence (ZQC) artifacts in methylene protons.Spillover irradiation if signals overlap.TOCSY artifacts (HOHAHA transfer); lower sensitivity.Accuracy depends on basis set/solvent model.
Verdict Best for De Novo Structure Best for Quick Verification Best for Aggregating Samples Supportive Only

Expert Insight: For 1-azabicyclo[3.3.1]nonane derivatives (typically MW < 400), NOESY is superior to ROESY . These molecules tumble fast enough (


) to exhibit strong positive NOE enhancements (opposite phase to the diagonal). ROESY should only be used if the sample is highly viscous or if the molecule is part of a larger supramolecular complex.

Diagnostic Correlations & Structural Logic

To determine the conformation, you must look for specific "trans-annular" correlations that only exist when the rings are in a Chair-Chair (CC) conformation.

The "W-Plan" for Conformation Assignment

In the CC conformation, the bicyclic system brings the endo-protons of the two wings (C3 and C7) into proximity (~2.5 Å), creating a strong NOE signal.

  • Chair-Chair (CC): Strong NOE between H3(endo) ↔ H7(endo) .

  • Chair-Boat (CB): Loss of H3-H7 correlation; appearance of H3 ↔ H9 (bridge) correlations depending on the boat direction.

Visualization of Key NOE Vectors

The following diagram illustrates the critical NOE vectors for a 1-azabicyclo[3.3.1]nonane derivative in a Chair-Chair conformation.

G cluster_legend Legend N1 N1 (Bridgehead) C9 C9 (Bridge) N1->C9 N1->C9 N-Bridge C3 C3 (Endo-H) N1->C3 Ring A C7 C7 (Endo-H) N1->C7 C5 C5 (Bridgehead) C5->C3 C5->C7 Ring B C9->C5 C9->C5 Bridge-Bridgehead C3->C7 Primary Diagnostic (Chair-Chair) Strong NOE (<2.5 Å) Strong NOE (<2.5 Å) Medium NOE (<3.5 Å) Medium NOE (<3.5 Å)

Caption: Diagnostic NOE vectors in 1-azabicyclo[3.3.1]nonane. The H3-H7 interaction confirms the Chair-Chair conformation.

Optimized Experimental Protocol

This protocol is designed for a 500 MHz or 600 MHz spectrometer.

Step 1: Sample Preparation
  • Solvent: Use Benzene-d6 or Toluene-d8 if possible.

    • Reasoning: Chloroform-d often causes signal overlap in the aliphatic region (1.2–2.0 ppm). Aromatic solvents induce chemical shift dispersion (ASIS effect), resolving the critical axial/equatorial methylene protons.

  • Concentration: 5–20 mg in 600 µL.

  • Degassing: Essential. Dissolved oxygen is paramagnetic and shortens

    
     relaxation times, reducing the NOE enhancement. Bubble argon for 5 minutes.
    
Step 2: Pulse Sequence Configuration

Do not use the standard noesygpph blindly.

  • Sequence: noesygpphzs (Bruker) or equivalent (NOESY with Zero-Quantum Suppression).

    • Why? The methylene protons in the bicyclic ring often have strong

      
      -coupling. Standard NOESY sequences generate "Zero-Quantum Coherence" (ZQC) artifacts that manifest as anti-phase dispersive peaks interfering with real NOE signals. The Z-filter eliminates this.
      
  • Mixing Time (

    
    ): 600 ms – 800 ms .
    
    • Logic: For small molecules (MW < 400), the cross-relaxation rate (

      
      ) is slow. The NOE builds up slowly. A short mixing time (e.g., 200 ms used for proteins) will result in zero signal. You need to be near the 
      
      
      
      value (typically 1.0s for these protons).
  • Relaxation Delay (

    
    ):  2.0 – 3.0 s.
    
  • Scans (

    
    ):  Minimum 16 (for phase cycling).
    
Step 3: Processing
  • Window Function: Sine-Squared (QSINE, SSB=2).

  • Phasing: Critical.[2][3] Real NOE peaks for small molecules will be negative (opposite sign to the diagonal).

    • Note: If you see peaks with the same sign as the diagonal, they are likely Exchange peaks (chemical exchange) or TOCSY artifacts (if spin-lock was used), or you are in the "null point" (unlikely for this MW).

Case Study: Exo vs. Endo Isomerism

Consider a derivative with a substituent at C6 . Distinguishing the exo (equatorial) vs. endo (axial) isomer is a common task.

  • Hypothesis:

    • Endo-C6 substituent: The proton H6 is exo (equatorial). It will show a strong NOE to the bridgehead H5 and potentially H7(eq).

    • Exo-C6 substituent: The proton H6 is endo (axial). It will show strong trans-annular NOEs to H4(axial) or H2(axial) depending on the twist.

  • Execution:

    • Run 2D NOESY (800 ms mixing time).

    • Extract row for H6.

  • Validation:

    • If H6 correlates strongly with H5 (Bridgehead) only

      
      Endo-substituent  (H6 is equatorial/cis to bridgehead).
      
    • If H6 correlates with H4(ax)

      
      Exo-substituent  (H6 is axial).
      

References

  • Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Source: Chemical Communications (RSC Publishing) URL:[4][Link]

  • 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Source: Magnetic Resonance in Chemistry (Wiley) URL:[Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles. Source: ACS Omega URL:[5][Link][5]

  • NOESY and ROESY for Small Molecules: Optimization and Practical Guide. Source: Indiana University NMR Facility URL:[6][Link]

Sources

Structural Validation of 3-Hydroxy-1-azabicyclo[3.3.1]nonane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for medicinal chemists and structural biologists. It moves beyond basic characterization into the rigorous validation required for novel pharmacophores.

Executive Summary & Structural Context[1][2][3][4][5]

The 1-azabicyclo[3.3.1]nonane scaffold (often referred to as 1-isomorphan) represents a distinct structural class from its more common isomer, 9-azabicyclo[3.3.1]nonane (the core of granisetron). While the 9-aza system possesses a secondary amine in the bridge, the 1-aza system features a tertiary bridgehead nitrogen, creating unique electronic and conformational properties.

Validating 3-hydroxy-1-azabicyclo[3.3.1]nonane presents three critical challenges:

  • Regioisomerism: Distinguishing the 1-aza bridgehead scaffold from the 9-aza bridged isomer.

  • Stereochemistry: Determining the axial/equatorial orientation of the C3-hydroxyl group relative to the nitrogen bridgehead.

  • Conformational Dynamics: The [3.3.1] system exists in a delicate equilibrium between chair-chair (CC) and chair-boat (CB) conformers, heavily influenced by the 3-OH substituent.

This guide compares analytical methodologies for validating this structure, advocating for a multi-dimensional approach over standard high-throughput screening methods.

Comparative Analysis of Validation Methods

The following table contrasts standard verification methods against the rigorous structural elucidation required for this bicyclic system.

FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: Advanced 2D NMR (NOESY/HSQC) Method C: Single Crystal X-Ray (SC-XRD)
Primary Utility Purity check; functional group confirmation.Relative stereochemistry (endo/exo); conformational analysis.Absolute configuration; bond lengths/angles.
Isomer Differentiation Low. 1-aza and 9-aza isomers have similar chemical shifts.High. HMBC connects bridgehead C to N-adjacent protons definitively.Definitive. Unambiguous 3D structure.
Stereochemical Insight Medium. Coupling constants (

) can suggest axial/equatorial, but overlap is common.
High. NOE correlations map spatial proximity of H3 to bridgehead protons.Definitive. Direct visualization of stereocenters.
Sample Requirement ~1-5 mg (in solution).~10-20 mg (high concentration preferred).Solid crystal (requires derivatization if oil).
Throughput High (Minutes).Medium (Hours).[1][2][3][4]Low (Days/Weeks).
Senior Scientist Verdict Insufficient for de novo structure proof.The operational standard for solution-state validation.Required for "Gold Standard" registration.

The Structural Challenge: 1-Aza vs. 9-Aza

A common synthetic pitfall is the unintended formation of the thermodynamically stable 9-aza isomer during cyclization.

Distinguishing Characteristics
  • 1-Azabicyclo[3.3.1]nonane (Target): Nitrogen is at the bridgehead. The 3-position is

    
     to the nitrogen.
    
  • 9-Azabicyclo[3.3.1]nonane (Alternative): Nitrogen is the bridge. The 3-position is

    
     to the nitrogen.
    

Validation Checkpoint: Use


H-

N HMBC
.
  • In the 1-aza system, the bridgehead nitrogen will show 2-bond correlations to three distinct methylene groups (C2, C8, C9).

  • In the 9-aza system, the bridged nitrogen correlates to two equivalent bridgehead methines (C1, C5).

Detailed Experimental Protocols

Protocol A: Stereochemical Assignment via NOESY

Objective: Determine if the 3-OH is axial (endo) or equatorial (exo).

Theory: In the chair-chair conformation:

  • Axial OH (Equatorial H3): The H3 proton is equatorial and points away from the bicyclic cage. It will show weak or no NOE enhancement with the bridgehead protons (H5/H9).

  • Equatorial OH (Axial H3): The H3 proton is axial, pointing into the cage. It will show a strong transannular NOE with the axial protons on the opposing ring (C7) or the bridgehead.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 15 mg of analyte in 0.6 mL CDCl

    
     .
    
    • Note: If signals overlap, switch to C

      
      D
      
      
      
      (Benzene-d6) to induce an aromatic solvent induced shift (ASIS), which often resolves bicyclic methylene protons.
  • Acquisition: Run a phase-sensitive NOESY with a mixing time (

    
    ) of 500-800 ms .
    
    • Why: Bicyclic amines are mid-sized molecules; shorter mixing times may miss weak spatial correlations.

  • Analysis:

    • Locate the H3 methine signal (typically

      
       3.8 - 4.2 ppm).
      
    • Check for cross-peaks with the bridgehead protons (H5).

    • Strong Cross-peak: H3 is close to H5

      
       H3 is Axial 
      
      
      
      OH is Equatorial .
    • No Cross-peak: H3 is distant

      
       H3 is Equatorial 
      
      
      
      OH is Axial .
Protocol B: Derivatization for X-Ray Crystallography

Objective: Create a crystalline solid if the free base is an oil (common for these amines).

Method (Picrate Salt Formation):

  • Dissolve 50 mg of the amine in 1 mL ethanol.

  • Add a saturated solution of picric acid in ethanol dropwise until precipitation persists.

  • Heat to reflux to redissolve, then allow slow cooling to RT, then 4°C.

  • Why Picrate? The large, planar picrate anion encourages

    
    -stacking, often yielding X-ray quality needles for bicyclic amines where HCl salts fail.
    

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the stereochemical logic required for this scaffold.

Diagram 1: Structural Validation Workflow

This flowchart guides the researcher from crude synthesis to final structural assignment.

ValidationWorkflow Start Crude Synthesis Product MS LC-MS / HRMS (Confirm MW: 141.21) Start->MS NMR1D 1H NMR (CDCl3) Check Purity & Integrals MS->NMR1D Decision1 Isomer Check: 1-Aza vs 9-Aza? NMR1D->Decision1 HMBC 1H-15N HMBC Count N-C correlations Decision1->HMBC Ambiguous Stereo Stereochem Check: Axial vs Equatorial OH? Decision1->Stereo Confirmed 1-Aza HMBC->Stereo NOESY 2D NOESY (H3 vs Bridgehead H) Stereo->NOESY Liquid/Oil XRay X-Ray Crystallography (Picrate Derivative) Stereo->XRay Solid Final Validated Structure (3-Hydroxy-1-azabicyclo[3.3.1]nonane) NOESY->Final XRay->Final

Caption: Step-by-step logic flow for distinguishing regioisomers and assigning stereochemistry in bicyclic amines.

Diagram 2: NOESY Correlation Logic

This diagram visualizes the spatial relationships that dictate the NOESY spectrum interpretation.

NOESY_Logic H3_Axial H3 (Axial) (OH is Equatorial) Bridgehead Bridgehead H (H5/H9) H3_Axial->Bridgehead Close Space H3_Equatorial H3 (Equatorial) (OH is Axial) H3_Equatorial->Bridgehead Far Space Spectrum_A Strong NOE Signal (Spatial Proximity < 3Å) Bridgehead->Spectrum_A If H3 is Axial Spectrum_B Weak/No NOE (Distance > 4Å) Bridgehead->Spectrum_B If H3 is Equatorial

Caption: Interpreting NOESY data: Axial protons inside the 'cage' show strong correlations to bridgehead protons.

References

  • Synthesis of 1-Azabicyclo[3.3.

    • Vila, C. et al. "Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes).
  • Conformational Analysis of Bicyclic Amines

    • Bohlmann, F. "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 1958.
  • NOESY Applications in Stereochemistry

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed, 2016. (Authoritative guide on NOE mixing times for mid-sized molecules).
  • PubChem Compound Summary

    • 1-Azabicyclo[3.3.1]nonane (Parent Scaffold).[5][6]

Sources

Safety Operating Guide

(5S)-1-azabicyclo[3.3.1]nonan-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

(5S)-1-azabicyclo[3.3.1]nonan-3-ol is a valuable chiral bicyclic amine intermediate, frequently employed in the synthesis of nicotinic acetylcholine receptor ligands and other neuroactive pharmaceutical candidates.

As a Senior Application Scientist, I prioritize risk stratification over simple "trash" instructions. This compound presents a specific dual-hazard profile: it is a strong organic base and a chemical irritant . Improper disposal—specifically, commingling with acidic waste streams—can result in rapid exothermic neutralization, pressurization of waste containers, and potential rupture.

This guide provides a self-validating workflow to ensure this compound is ejected from your laboratory inventory safely, legally, and permanently.

Pre-Disposal Characterization (The "Why")

Before handling the waste, you must understand the physicochemical properties that dictate its waste stream.

PropertyValue / CharacteristicDisposal Implication
State Solid (typically) or Viscous OilRequires dissolution for liquid waste streams or specific solid waste protocols.
Acidity/Basicity Basic (Amine) CRITICAL: Must be segregated from acids, acid chlorides, and anhydrides.[1]
Solubility Soluble in water, alcohols, DCMCompatible with aqueous or organic waste streams (if non-halogenated).
Hazards Skin/Eye Irritant (H315, H319)Standard PPE (Nitrile gloves, goggles) is mandatory.
RCRA Status Not P-Listed or U-ListedDisposed of as "Characteristic Waste" (if ignitable/corrosive) or General Chemical Waste.

The Segregation Strategy: A Self-Validating System

To prevent accidents, we use a Binary Check System . You must answer "NO" to the presence of acids before adding this waste to any container.

The Segregation Logic (DOT Diagram)

DisposalLogic Start Waste: (5S)-1-azabicyclo[3.3.1]nonan-3-ol StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Expired Inventory StateCheck->SolidPath Solid LiquidPath Reaction Mixture / Solution StateCheck->LiquidPath Liquid SolidBin Stream C: Solid Hazardous Waste Bin SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo No Halogens AcidCheck CRITICAL CHECK: Is the Waste Stream Acidic? Halo->AcidCheck NonHalo->AcidCheck SafeHalo Stream A: Halogenated Organic Waste AcidCheck->SafeHalo No (Neutral/Basic) SafeNonHalo Stream B: Non-Halogenated Organic Waste AcidCheck->SafeNonHalo No (Neutral/Basic) Stop STOP: Neutralize Acid First AcidCheck->Stop Yes (Acidic)

Figure 1: Decision tree for segregating amine waste. Note the critical control point regarding acidity.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired Inventory)

Use this for: Old bottles of reagent, scraped solids from filters.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if the cap is intact.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: (5S)-1-azabicyclo[3.3.1]nonan-3-ol.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed container into a clear plastic zip-lock bag to contain any potential dust or minor leaks.

  • Transfer: Move to your laboratory's Satellite Accumulation Area (SAA) . Do not dissolve in solvent solely for the purpose of disposal unless required by your specific facility's policy (minimization of volume is preferred).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this for: Mother liquors, rotovap residues dissolved in solvent.

  • pH Verification (The "Trust but Verify" Step):

    • Dip a pH strip into the waste solution.

    • Requirement: pH must be ≥ 7.

    • Correction: If acidic (pH < 7), slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until bubbling ceases and pH is neutral/basic.

  • Stream Selection:

    • If dissolved in DCM/Chloroform: Pour into Halogenated Waste .

    • If dissolved in Methanol/Ethyl Acetate/Water: Pour into Non-Halogenated Organic Waste .

  • Log Entry: Record the volume and constituent "Organic Amines" on the waste log sheet attached to the carboy.

Scenario C: Contaminated Debris

Use this for: Syringes, gloves, paper towels.

  • Sharps: Syringes used with this compound must go into the Hard-Sided Sharps Container , regardless of whether they are "sharp" or blunt-tipped, to prevent injury to downstream handlers.

  • Soft Waste: Gloves and paper towels heavily contaminated with the amine should be double-bagged in clear polyethylene bags and placed in the Solid Hazardous Waste bin (often a yellow or red drum). Do not place in regular trash.

Emergency Contingencies

Even with perfect protocols, spills happen.

  • Small Spill (< 10g/10mL):

    • Alert nearby personnel.

    • Cover spill with vermiculite or dry sand .

    • Do not use paper towels initially (to avoid rapid evaporation/inhalation).

    • Scoop absorbed material into a bag, label as hazardous waste, and clean the surface with water and soap.

  • Skin Contact:

    • Immediately flush with water for 15 minutes.

    • The compound is basic; do not attempt to "neutralize" on the skin with vinegar. Water is the safest diluent.

Regulatory Compliance (US Focus)

  • RCRA Classification: This compound is generally not a P-listed (acutely toxic) or U-listed specific waste. However, it is regulated under 40 CFR 261 as characteristic waste if it exhibits ignitability (D001) due to solvents or toxicity characteristics.

  • Drain Disposal: Strictly Prohibited. Do not pour aqueous solutions of this amine down the sink. It is toxic to aquatic life and can disrupt municipal water treatment microorganisms.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13759526, 1-Azabicyclo[3.3.1]nonane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (5S)-1-azabicyclo[3.3.1]nonan-3-ol

[1][2]

Executive Summary & Core Directive

The Safety Philosophy: Handling (5S)-1-azabicyclo[3.3.1]nonan-3-ol requires a safety strategy based on functional group analysis rather than just specific toxicity data, which is often sparse for chiral intermediates.[1] As a bicyclic amine with an alcohol motif, this compound exhibits basicity and nucleophilicity .[1]

Immediate Action Required: Treat this substance as a corrosive irritant and a potential sensitizer .[1] Do not rely on standard "safety glasses and lab coat" protocols.[1] The bridgehead nitrogen increases basicity compared to linear amines, heightening the risk of ocular damage and mucosal irritation.

Hazard Identification & Risk Assessment

Why we choose specific PPE for this molecule.

To select the correct PPE, we must understand the chemical behavior of the 1-azabicyclo[3.3.1]nonane scaffold.[1]

FeatureChemical PropertyPhysiological Risk
Bridgehead Amine High Basicity (

)
Chemical Burns/Irritation: High pH upon contact with moisture (sweat, tears) causes immediate tissue saponification.[1]
Bicyclic Structure LipophilicityDermal Absorption: The rigid lipophilic cage facilitates penetration through the stratum corneum, potentially delivering the amine systemically.[1]
Chirality (5S) Specific Receptor AffinityBioactivity: Enantiopure azabicycles often target nicotinic/muscarinic acetylcholine receptors.[1] Treat as a potential neuroactive agent.[1]
Physical State Hygroscopic SolidDust Generation: Static-prone powder can aerosolize easily, posing an inhalation threat.[1]
Risk Assessment Logic Flow

The following decision tree illustrates how to determine the required protection level based on your operational state.

RiskAssessmentStartStart: Assess OperationStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / LiquidState->LiquidDustRiskDust Generation Risk?Solid->DustRiskConcConcentration > 0.1M?Liquid->ConcHighDustWeighing / TransferDustRisk->HighDustYesPPE_SolidREQUIRED: Fume Hood+ N95 (if open bench)+ Double NitrileHighDust->PPE_SolidHighConcHigh Conc / NeatConc->HighConcYesPPE_LiquidREQUIRED: Fume Hood+ Splash Goggles+ 0.11mm Nitrile (Change 15m)HighConc->PPE_Liquid

Figure 1: Decision logic for selecting PPE based on physical state and concentration.[1]

PPE Selection Matrix

This protocol uses a "Barrier-Breakthrough" approach. We assume the chemical will eventually permeate the PPE; therefore, we select materials to maximize the breakthrough time.

A. Hand Protection (Gloves)

Recommendation: Double-Gloving Strategy [1]

  • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).[1]

  • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (Chemical resistance).[1]

  • Why Nitrile? Latex is permeable to many organic bases and degrades quickly.[1] Nitrile offers superior resistance to amines.[1]

  • Change Frequency: Immediately upon splash; every 60 minutes for routine handling.

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vented) [1]

  • Prohibited: Standard Safety Glasses.[1]

  • Reasoning: Amines are "seekers" of moisture.[1] Vapors or dust can bypass safety glasses and dissolve in the tear film of the eye, causing alkaline burns and potential corneal opacity.

C. Respiratory Protection

Recommendation: Engineering Controls (Primary)

  • Primary: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).[1]

  • Secondary (if hood unavailable): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

  • Reasoning: The solid is likely hygroscopic and static.[1] Inhalation of the dust will cause severe upper respiratory tract irritation (coughing, burning sensation).

D. Body Protection

Recommendation: High-Neck Lab Coat (Tyvek or Cotton/Poly Blend) [1]

  • Protocol: Ensure the coat is buttoned to the top to protect the suprasternal notch (neck area), a common site for dust accumulation and irritation.[1]

Operational Workflow: Safe Handling Protocol

This workflow ensures containment from storage to reaction.[1]

HandlingWorkflowStorage1. Retrieval from Cold Storage(Equilibrate to RT in desiccator)Weighing2. Weighing (Inside Hood)Use anti-static gun if availableStorage->Weighing Prevent condensationSolubilization3. SolubilizationAdd solvent SLOWLY (Exothermic risk)Weighing->Solubilization Avoid dustReaction4. Reaction SetupInert Atmosphere (N2/Ar)Solubilization->Reaction Dissolved stateWaste5. Waste SegregationBasic Organic WasteReaction->Waste Post-experiment

Figure 2: Step-by-step operational workflow to minimize exposure risks.

Critical Step Details:
  • Equilibration: (5S)-1-azabicyclo[3.3.1]nonan-3-ol is hygroscopic.[1] Opening a cold bottle introduces moisture, causing the powder to clump and become difficult to handle, increasing spill risk. Allow to reach room temperature in a desiccator before opening.

  • Solubilization: When dissolving amino-alcohols, a mild exotherm may occur.[1] Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder.

  • Inert Atmosphere: Handling under Nitrogen or Argon is recommended not just for chemical stability, but to reduce moisture absorption which alters the physical handling properties.[1]

Emergency Response & Disposal

Spill Cleanup Procedure (Dry Powder)[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don full-face respirator (or N95 + Goggles) and double nitrile gloves.[1]

  • Contain: Cover the spill with a dry absorbent pad or paper towel to prevent draft dispersal.[1]

  • Clean:

    • Do not dry sweep.[1]

    • Wet a paper towel with an inert solvent (e.g., Isopropanol or Ethanol).[1]

    • Gently wipe inward from the periphery of the spill.[1]

  • Decontaminate: Wipe the surface with a mild dilute acid (e.g., 1% Acetic Acid) to neutralize the basic amine residue, followed by water.[1]

First Aid Measures
  • Eye Contact: IMMEDIATE irrigation is critical.[1] Flush for 15 minutes. Do not wait for pain; amines can cause anesthesia (numbing) while damaging the eye.[1]

  • Skin Contact: Wash with soap and copious water.[1][2][3][4] Do not use alcohol (this may enhance absorption).[1]

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sign of bronchial spasm).

Waste Disposal[3][4][5][6][7]
  • Classification: Basic Organic Waste .[1]

  • Segregation: NEVER mix with strong oxidizers (e.g., nitric acid) or acid waste streams.[1] The heat of neutralization can cause container rupture.[1]

  • Labeling: Clearly label as "Bicyclic Amine - Corrosive/Irritant."

References

  • PubChem. (n.d.).[1] 1-Azabicyclo[3.3.1]nonane Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). United States Department of Labor.[1] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.